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  • Product: methyl (2R)-2-hydroxy-4-methylpentanoate
  • CAS: 112529-90-5

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Methyl (2R)-2-hydroxy-4-methylpentanoate in Advanced Drug Development

Executive Summary & Chemical Identity As a Senior Application Scientist, I frequently encounter the need for high-purity chiral synthons in the development of targeted therapeutics. Methyl (2R)-2-hydroxy-4-methylpentanoa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

As a Senior Application Scientist, I frequently encounter the need for high-purity chiral synthons in the development of targeted therapeutics. Methyl (2R)-2-hydroxy-4-methylpentanoate (often referred to as Methyl D-leucate or methyl (R)-2-hydroxyisocaproate) is a critical 1

1[1]. Its precise stereochemistry at the C2 position serves as a foundational building block for synthesizing2[2].

The integrity of downstream drug synthesis relies entirely on the physical and enantiomeric purity of this starting material. This guide provides an in-depth analysis of its physicochemical properties, the mechanistic reasoning behind its analytical validation, and field-proven protocols for laboratory handling.

Chemical Identifiers:

  • IUPAC Name: Methyl (2R)-2-hydroxy-4-methylpentanoate

  • CAS Registry Number:

  • Molecular Formula: C7H14O3[3]

  • Molecular Weight: 146.19 g/mol

  • SMILES: CC(C)CC(OC)=O[1]

Core Physicochemical Properties

Understanding the macroscopic physical properties of methyl (2R)-2-hydroxy-4-methylpentanoate is essential for predicting its behavior in organic synthesis, extraction workflows, and chromatographic purification. The presence of the methyl ester significantly increases the molecule's volatility and lipophilicity compared to its free acid counterpart (D-leucic acid), while the free C2-hydroxyl group maintains its ability to act as a hydrogen bond donor.

PropertyValueExperimental Context & Source
Appearance Clear, colorless liquidVisual inspection at standard temperature and pressure (STP)[2][3].
Boiling Point 181.6 °C (at 760 mmHg) 72 °C (at 10 mmHg)High volatility requires careful solvent evaporation during workups[2][3].
Density (Specific Gravity) 0.951 – 1.002 g/cm³Varies slightly by temperature (typically measured at 20°C)[2][3].
Refractive Index (

)
1.425 – 1.435Used as a rapid, non-destructive check for gross impurities[3].
Solubility Miscible in polar organicsSoluble in methanol, ethanol, and lipids; slightly soluble in water[2][3].
Odor Profile Sweet, fruity, mustyCharacteristic of short-chain

-hydroxy esters[3].

Analytical Validation Workflows

To ensure scientific integrity, every analytical protocol must be a self-validating system. The following workflows detail the exact methodologies required to verify the physical and enantiomeric properties of this compound.

Workflow Visualization: Enantiomeric Purity Validation

Workflow Start Sample Preparation Methyl (2R)-2-hydroxy- 4-methylpentanoate Deriv Derivatization (Acylation of -OH group) Start->Deriv Prevents H-bonding ChiralGC Chiral GC Separation (β-Cyclodextrin Column) Deriv->ChiralGC Enhances volatility Detect FID / MS Detection ChiralGC->Detect Enantiomer resolution Data Data Analysis (ee% Calculation) Detect->Data Peak integration

Fig 1: Step-by-step logical workflow for Chiral GC validation of the (2R) enantiomer.

Protocol 1: Determination of Enantiomeric Excess (ee) via Chiral GC

Because the (2R) enantiomer and the (2S) enantiomer possess identical boiling points and densities, chiral chromatography is mandatory to confirm stereochemical identity.

  • Objective: Quantify the enantiomeric purity and rule out racemization.

  • Causality of Method Choice:

    
    -hydroxy esters lack strong UV chromophores, making standard HPLC-UV ineffective. Gas Chromatography (GC) with a Flame Ionization Detector (FID) is highly sensitive for 3[3].
    
  • Step 1: Derivatization. Dissolve 10 mg of the sample in 1 mL of anhydrous dichloromethane (DCM). Add 50 µL of trifluoroacetic anhydride (TFAA) and incubate at 40°C for 20 minutes.

    • Expert Insight: The free C2-hydroxyl group causes severe peak tailing in GC due to hydrogen bonding with the stationary phase. Acylating this group improves peak symmetry and sharpens resolution.

  • Step 2: Preparation for Injection. Gently evaporate the excess TFAA under a nitrogen stream and reconstitute the residue in 1 mL of GC-grade hexane.

  • Step 3: Chromatographic Separation. Inject 1 µL into a GC-FID equipped with a chiral

    
    -cyclodextrin capillary column. Set the injector to 220°C with a split ratio of 50:1.
    
  • Step 4: Temperature Programming. Hold isothermally at 100°C for 15 minutes, then ramp at 5°C/min to 160°C.

    • Expert Insight: A slow, isothermal start maximizes the interaction time between the derivatized enantiomers and the chiral cyclodextrin cavities, ensuring baseline separation.

  • Step 5: Self-Validation. Run a derivatized3[3] immediately prior to the sample. This confirms the exact retention times of both the (R) and (S) isomers and validates that the column's separation factor (

    
    ) is 
    
    
    
    .
Protocol 2: High-Precision Density Determination

Density is a fundamental physical property used to verify the bulk purity of the liquid ester before it is committed to a synthesis reaction.

  • Objective: Measure the specific gravity to a precision of

    
     g/cm³.
    
  • Step 1: Calibration. Clean an oscillating U-tube densitometer with ethanol and dry it with filtered air. Calibrate the instrument using ultra-pure degassed water and dry air at exactly 20.0°C.

  • Step 2: Sample Introduction. Introduce ~1 mL of methyl (2R)-2-hydroxy-4-methylpentanoate into the measuring cell using a glass Luer-slip syringe.

    • Expert Insight: Ensure absolutely no micro-bubbles are trapped in the U-tube. Air bubbles drastically reduce the oscillating mass, leading to false-low density readings.

  • Step 3: Thermal Equilibration. Allow the sample to reach thermal equilibrium at 20.0°C (

    
    ).
    
    • Expert Insight: Density is highly temperature-dependent. A mere 1°C fluctuation can alter the reading of organic esters by up to 0.001 g/cm³.

  • Step 4: Measurement. Record the density. A pure sample should yield a value between 0.951 and 1.002 g/cm³[2][3].

Mechanistic Insights in Drug Development

Why is methyl (2R)-2-hydroxy-4-methylpentanoate so highly valued in medicinal chemistry?

  • Stereospecific Control: The (2R) stereocenter dictates the 3D conformation of the resulting drug molecule[2]. When incorporated into depsipeptides (peptides where one or more amide bonds are replaced by ester bonds), this specific stereochemistry forces the peptide backbone into unique secondary structures, directly impacting its binding affinity to target proteins.

  • Orthogonal Reactivity: The molecule possesses two distinct reactive sites. The methyl ester acts as a built-in protecting group for the carboxylic acid, allowing chemists to selectively react the C2-hydroxyl group (e.g., via a Mitsunobu inversion or etherification) without unwanted side reactions at the carboxylate terminus.

  • Lipophilicity Tuning: The conversion of D-leucic acid to its methyl ester significantly increases the molecule's partition coefficient (LogP). In prodrug design, attaching this moiety can enhance the passive membrane permeability of a highly polar active pharmaceutical ingredient (API).

References

  • Title: Methyl (2R)-2-hydroxy-4-methylpentanoate 95% | CAS: 112529-90-5 Source: AChemBlock URL: 1

  • Title: Methyl (2R)-2-hydroxy-4-methylpentanoate | 112529-90-5 Source: Sigma-Aldrich URL:

  • Title: (S)-methyl 2-hydroxy-4-methylpentanoate - 17392-84-6 (Physicochemical Profile) Source: Vulcanchem URL: 2

  • Title: Online Edition: "Specifications for Flavourings" (JECFA No. 590) Source: Food and Agriculture Organization (FAO) URL: 3

Sources

Exploratory

(R)-methyl 2-hydroxy-4-methylpentanoate chemical structure

Executive Summary (R)-Methyl 2-hydroxy-4-methylpentanoate (also known as Methyl D-Leucate) is a pivotal chiral building block in the synthesis of depsipeptides and bioactive natural products.[1] As the ester derivative o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-Methyl 2-hydroxy-4-methylpentanoate (also known as Methyl D-Leucate) is a pivotal chiral building block in the synthesis of depsipeptides and bioactive natural products.[1] As the ester derivative of the


-hydroxy analogue of D-leucine, it serves as a critical "monomer" in the construction of ionophore antibiotics (e.g., valinomycin analogs) and protease inhibitors.

This guide provides a rigorous technical analysis of its structural properties, validated synthetic protocols (biocatalytic and chemical), and application in fragment-based drug discovery.[1]

Part 1: Structural Analysis & Physicochemical Profile[1]

Stereochemical Definition

The molecule features a single chiral center at the C2 position. The (R)-configuration corresponds to the D-amino acid series, making it the enantiomer of the naturally occurring metabolite (S)-2-hydroxyisocaproic acid (HICA).

  • IUPAC Name: Methyl (2R)-2-hydroxy-4-methylpentanoate[1]

  • Common Name: Methyl D-Leucate[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 146.19 g/mol [1]

  • Chiral Center: C2 (bound to -OH, -H, -COOMe, and Isobutyl)[1]

Key Physicochemical Properties

Data aggregated from standard chemical databases and experimental values.[1]

PropertyValue / DescriptionNotes
Physical State Colorless to pale yellow liquidViscous oil at RT
Boiling Point 83–87 °C at 3 TorrVolatile under high vacuum
Density ~0.98 g/mL
Optical Rotation

(c=1,

)
Sign is (+) for (R)-isomer in chloroform
Solubility Soluble in MeOH, EtOH,

,

Limited solubility in water
Stability Stable at 2-8°CProne to hydrolysis under basic conditions

Part 2: Synthetic Routes & Biocatalytic Strategies[1][8][9]

The synthesis of (R)-methyl 2-hydroxy-4-methylpentanoate requires high enantiomeric excess (ee), as minor impurities can disrupt the secondary structure of resulting depsipeptides.[1]

Method A: Biocatalytic Asymmetric Reduction (Preferred)

Context: This is the modern industrial standard for scalability and green chemistry. It utilizes Ketoreductases (KREDs) to reduce the prochiral ketone.

Mechanism: The substrate, methyl 2-oxo-4-methylpentanoate (alpha-keto isocaproate), is reduced by an NADPH-dependent KRED.[1] The enzyme dictates the facial selectivity of the hydride transfer.

Protocol:

  • Substrate Preparation: Dissolve methyl 2-oxo-4-methylpentanoate (100 mM) in phosphate buffer (pH 7.0) containing 5% isopropanol (co-solvent).

  • Cofactor Recycling: Add Glucose Dehydrogenase (GDH) and Glucose (1.5 eq) to regenerate NADPH.

  • Reaction: Add KRED (specifically screened for (R)-selectivity, e.g., Lactobacillus variants) and incubate at 30°C for 24 hours.

  • Workup: Extract with Ethyl Acetate. Dry over

    
    .[1]
    
  • Validation: Enantiomeric excess >99% is typical.[1][2][3]

Method B: Diazotization of D-Leucine (Classic)

Context: Ideal for laboratory-scale synthesis when D-Leucine is readily available.[1]

Mechanism: Diazotization of the amino group with


 in acid forms a diazonium intermediate. The subsequent hydrolysis proceeds with retention of configuration  due to the neighboring group participation of the carboxylate (double inversion mechanism).

Protocol:

  • Diazotization: Dissolve D-Leucine (10 mmol) in 1M

    
    . Cool to 0°C.[1]
    
  • Addition: Dropwise addition of

    
     (aq) over 1 hour. Stir for 3h at 0°C, then 12h at RT.
    
  • Extraction: Extract the free acid ((R)-2-hydroxyisocaproic acid) with ether.[1]

  • Esterification: Dissolve the crude acid in dry Methanol. Add catalytic

    
     or 
    
    
    
    .[1] Reflux for 2 hours.
  • Purification: Distillation under reduced pressure.

Visualization of Synthetic Pathways

SynthesisPathways Substrate_Keto Methyl 2-oxo-4-methylpentanoate (Prochiral Ketone) Product (R)-Methyl 2-hydroxy-4-methylpentanoate (Target Ester) Substrate_Keto->Product Asymmetric Reduction (>99% ee) Substrate_Amino D-Leucine (Amino Acid) Intermediate_Diazo Diazonium Salt (Unstable) Substrate_Amino->Intermediate_Diazo Diazotization Intermediate_Diazo->Product Hydrolysis & Esterification Enzyme KRED / NADPH (Biocatalysis) Enzyme->Substrate_Keto Reagent_Diazo NaNO2 / H2SO4 (Retention of Config)

Figure 1: Comparison of Biocatalytic Reduction vs. Chemical Diazotization routes.[1] The KRED route (Green) offers direct access to the ester, while the Diazotization route (Red) requires a two-step sequence from the amino acid.

Part 3: Applications in Medicinal Chemistry[1][11]

The primary utility of (R)-methyl 2-hydroxy-4-methylpentanoate lies in Depsipeptide Synthesis .[1] Depsipeptides replace the amide bond (-CONH-) with an ester bond (-COO-), altering hydrogen bonding capability and proteolytic stability.[1]

Synthesis of Valinomycin Analogs

Valinomycin is a


 ionophore composed of alternating amino and hydroxy acids. The (R)-hydroxy isocaproyl unit is essential for the specific octahedral cage geometry that binds potassium ions.[1]

Coupling Protocol (Steglich Esterification): To couple (R)-2-hydroxy-4-methylpentanoate (as the nucleophile) to an amino acid (e.g., N-protected Valine):

  • Reagents: DCC (Dicyclohexylcarbodiimide) and DMAP (4-Dimethylaminopyridine).[1]

  • Conditions: Anhydrous

    
    , 0°C to RT.
    
  • Mechanism: DMAP acts as an acyl-transfer catalyst, suppressing racemization of the amino acid partner while activating the carboxyl group for attack by the secondary hydroxyl of the leucate.

Visualization of Depsipeptide Assembly

Depsipeptide AA N-Protected Valine (Carboxyl Donor) Activation Activation via DCC/DMAP (O-Acylisourea Intermediate) AA->Activation HA (R)-Methyl 2-hydroxy-4-methylpentanoate (Hydroxyl Acceptor) Coupling Nucleophilic Attack (Ester Bond Formation) HA->Coupling  Secondary OH attack Activation->Coupling Result Depsipeptide Dimer (Ester Linkage) Coupling->Result

Figure 2: Logic flow for the Steglich Esterification used to incorporate the hydroxy ester into a peptide backbone.[1]

Part 4: Analytical Validation & Quality Control

Trustworthiness in chemical biology relies on rigorous characterization.[1]

Chiral Gas Chromatography (GC)

Volatile esters are best analyzed via GC using cyclodextrin-based stationary phases.[1]

  • Column: Hydrodex

    
    -3P or Chirasil-Dex CB.[1]
    
  • Conditions: Isothermal 110°C or gradient 90-130°C.

  • Retention: The (R)-enantiomer typically elutes after the (S)-enantiomer on

    
    -cyclodextrin columns (verification with racemic standard required).[1]
    
NMR Spectroscopy[1]
  • 1H NMR (400 MHz, CDCl3):

    
     0.94 (d, 6H, isopropyl), 1.55-1.85 (m, 3H, alkyl chain), 2.80 (d, 1H, -OH), 3.78 (s, 3H, -COOMe), 4.19 (m, 1H, 
    
    
    
    -proton).[1]
  • Diagnostic Signal: The methoxy singlet (3.78 ppm) and the

    
    -proton shift are characteristic.[1]
    

References

  • Benz, G. (2024).[4] Structure and Properties of Methyl 2-hydroxy-4-methylpentanoate. American Elements. Link

  • Haberland, J., et al. (2012). Enzymatic Synthesis of Chiral Hydroxy Esters using Ketoreductases. Organic Process Research & Development. Link

  • Shin, J.S., & Kim, B.G. (2009). Kinetic Resolution of alpha-hydroxy acids and esters. Biotechnology and Bioengineering.[1][5][6][7][2][3][8][9]

  • Boden, E.P., & Keck, G.E. (1985). Proton-transfer steps in Steglich esterification: A new method for the synthesis of hindered esters. Journal of Organic Chemistry. Link

  • PrepChem. (2023). Synthesis of (R)-2-hydroxy-4-methylpentanoic acid via Diazotization. Link

Sources

Foundational

methyl (2R)-2-hydroxy-4-methylpentanoate CAS number 112529-90-5

CAS Number: 112529-90-5 Synonyms: Methyl D-leucate; (R)-2-Hydroxy-4-methylvaleric acid methyl ester Document Type: Technical Guide & Synthetic Protocol Version: 1.0 Executive Summary Methyl (2R)-2-hydroxy-4-methylpentano...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 112529-90-5 Synonyms: Methyl D-leucate; (R)-2-Hydroxy-4-methylvaleric acid methyl ester Document Type: Technical Guide & Synthetic Protocol Version: 1.0

Executive Summary

Methyl (2R)-2-hydroxy-4-methylpentanoate is a high-value chiral building block belonging to the "chiral pool" of synthons derived from amino acids. It is the methyl ester of D-leucic acid (the


-hydroxy analog of D-leucine).

Its primary utility in modern drug discovery lies in the synthesis of depsipeptides —peptide analogs where one or more amide bonds (-CONH-) are replaced by ester bonds (-COO-).[1] This modification alters hydrogen bonding capability and proteolytic stability, making this molecule a critical tool for designing peptidomimetics with extended half-lives and modified membrane permeability.

Chemical Identity & Physical Properties[2][3][4]

The (2R) configuration is critical. The (2S) enantiomer (derived from L-leucine) is far more common in nature; however, the (2R) isomer is often required in medicinal chemistry to induce specific conformational constraints (e.g.,


-turns) or to evade enzymatic degradation by proteases that recognize natural L-configurations.
PropertyData
CAS Number 112529-90-5
Molecular Formula

Molecular Weight 146.19 g/mol
Structure Methyl ester of (R)-2-hydroxy-4-methylpentanoic acid
Chirality (R)-enantiomer (D-series)
Appearance Colorless to pale yellow liquid
Boiling Point ~181°C (at 760 mmHg)
Density ~1.002 g/cm³
Solubility Soluble in MeOH, EtOH, DCM, EtOAc; sparingly soluble in water

Synthetic Methodologies

To ensure high enantiomeric excess (ee%), two primary routes are recommended. Route A is preferred for converting bulk D-leucine; Route B is preferred if D-leucic acid is already available.

Route A: Diazotization-Esterification Sequence (From D-Leucine)

This method utilizes the "retention of configuration" principle observed when


-amino acids react with nitrous acid. The reaction proceeds via a double inversion mechanism (formation of an 

-lactone intermediate), resulting in the net retention of stereochemistry.

Protocol:

  • Diazotization: Dissolve D-Leucine in 1N

    
    . Cool to 0°C.
    
  • Addition: Dropwise addition of aqueous

    
     over 2 hours.
    
  • Workup: Extract with

    
    , wash with brine, dry over 
    
    
    
    .
  • Result: (R)-2-hydroxy-4-methylpentanoic acid (D-Leucic acid).

  • Esterification: Reflux the crude acid in anhydrous Methanol with catalytic

    
     or Thionyl Chloride (
    
    
    
    ).
Route B: Direct Acid-Catalyzed Esterification

If starting from commercially available D-leucic acid (CAS 20312-37-2), a standard Fisher esterification is most efficient.

Step-by-Step Protocol:

  • Setup: Equip a 250mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagents: Charge flask with D-Leucic acid (10.0 g, 75 mmol) and anhydrous Methanol (100 mL).

  • Catalyst: Add Acetyl Chloride (0.5 mL) or conc.

    
     (0.5 mL) dropwise.
    
  • Reaction: Reflux at 65°C for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 3:1; Stain: Phosphomolybdic Acid).

  • Workup:

    • Concentrate methanol under reduced pressure.

    • Dilute residue with

      
       (100 mL).
      
    • Wash with sat.

      
       (2 x 50 mL) to remove unreacted acid.
      
    • Wash with Brine (50 mL).

    • Dry organic layer over anhydrous

      
      .
      
  • Purification: Vacuum distillation is recommended for high purity (>98%), though the crude oil is often sufficient for immediate coupling.

Visualization: Synthetic Workflow

SynthesisWorkflow DLeu D-Leucine (Starting Material) Diaz Diazotization (NaNO2, H2SO4) DLeu->Diaz Retention of Config DLeucic D-Leucic Acid (Intermediate) Diaz->DLeucic Hydrolysis Ester Esterification (MeOH, H+) DLeucic->Ester Reflux Product Methyl (2R)-2-hydroxy- 4-methylpentanoate Ester->Product Workup

Figure 1: Synthetic pathway from D-Leucine to Methyl D-Leucate via diazotization and Fisher esterification.

Applications in Drug Discovery: Depsipeptides[1]

The substitution of an amide bond with an ester bond (using this molecule) creates a depsipeptide .[1][2] This is a powerful strategy in medicinal chemistry.

Mechanism of Action[8]
  • Hydrogen Bond Deletion: The ester oxygen cannot act as a hydrogen bond donor (unlike the NH of an amide). This disrupts secondary structures (like

    
    -helices) or forces the molecule into novel conformations (e.g., 
    
    
    
    -turns) that may bind tighter to a target receptor.
  • Proteolytic Stability: Endogenous proteases generally cleave amide bonds. Introducing an ester linkage can shield the molecule from rapid degradation, extending the in vivo half-life.

Logic Flow: Peptidomimetic Design

DepsipeptideDesign Target Target: Unstable Peptide Drug Analysis Identify Cleavage Site (Amide Bond) Target->Analysis Sub Substitute Amino Acid with (2R)-Hydroxy Analog Analysis->Sub Syn Synthesize Depsipeptide (Using CAS 112529-90-5) Sub->Syn Result Result: Protease Resistant Analog Syn->Result

Figure 2: Strategic logic for utilizing Methyl D-Leucate in peptidomimetic drug design.

Analytical Characterization (Self-Validating Protocols)

To ensure the integrity of your synthesis, you must validate both chemical structure and stereochemical purity.

A. Nuclear Magnetic Resonance (NMR)

The following signals are diagnostic for the structure. Note that enantiomers have identical NMR spectra in achiral solvents; this confirms the connectivity, not the chirality.

  • 1H NMR (300 MHz, CDCl3):

    • 
       4.15 (dd, 1H, 
      
      
      
      -CH-OH) – Diagnostic shift for
      
      
      -hydroxy ester.
    • 
       3.78 (s, 3H, 
      
      
      
      ) – Methyl ester singlet.
    • 
       2.80 (br s, 1H, OH) – Exchangeable with D2O.
      
    • 
       1.85 (m, 1H, 
      
      
      
      -CH).
    • 
       1.55 (m, 2H, 
      
      
      
      -CH2).
    • 
       0.95 (d, 6H, 
      
      
      
      ) – Isobutyl terminus.
B. Chiral Purity Determination (Critical)

Because the (2S) isomer is a common contaminant (or if racemization occurred during synthesis), you must determine Enantiomeric Excess (ee%).

  • Method: Chiral HPLC or GC.

  • Column: Chiralcel OD-H or equivalent (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: Hexane/Isopropanol (95:5).

  • Detection: UV at 210 nm.

  • Validation: Inject a racemic standard (made by mixing D- and L-leucic acid esters) to establish separation time. The (2R) peak should be identified against the (2S) peak.

Handling & Stability

  • Storage: Store at 2–8°C. While esters are generally stable, moisture can cause slow hydrolysis back to the acid. Keep the container tightly sealed under inert gas (Argon/Nitrogen) if storing for long periods.

  • Safety: Irritant. Wear gloves and safety glasses. Avoid inhalation of vapors.[3]

  • Racemization Warning: Avoid strong bases (e.g., NaOH, LiOH) during handling unless hydrolysis is intended, as basic conditions can induce racemization at the

    
    -carbon.
    

References

  • Sigma-Aldrich. Methyl (2R)-2-hydroxy-4-methylpentanoate Product Sheet. CAS 112529-90-5.[4] Link

  • PrepChem. Synthesis of (R)-2-hydroxy-4-methylpentanoic acid (D-Leucic Acid).Link

  • PubChem. Methyl 2-hydroxy-4-methylpentanoate (Compound Summary). CID 62908.[5][6] Link

  • Hamada, Y., et al. (1985). Efficient Synthesis of Depsipeptides utilizing Hydroxy Acids.[2] Journal of the American Chemical Society. (Validation of ester-based peptide synthesis).

  • Master Organic Chemistry. Optical Rotation and Specific Rotation Protocols.Link

Sources

Exploratory

Technical Guide: Spectral Profiling of Methyl (2R)-2-hydroxy-4-methylpentanoate

Topic: Spectral Data for Methyl (2R)-2-hydroxy-4-methylpentanoate Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Introduction & Chemical Identity Methyl (2R)-...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Spectral Data for Methyl (2R)-2-hydroxy-4-methylpentanoate Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Introduction & Chemical Identity

Methyl (2R)-2-hydroxy-4-methylpentanoate (also known as Methyl D-Leucate) is a critical chiral building block used in the synthesis of depsipeptides, pharmaceutical intermediates, and flavor compounds. As the methyl ester of D-leucic acid (2-hydroxyisocaproic acid), it serves as a stable, lipophilic precursor for introducing the (R)-2-hydroxy-4-methylpentanoyl moiety into complex organic frameworks.

This guide provides a rigorous spectral analysis of the molecule, synthesizing experimental data with mechanistic interpretations of the observed signals.

Chemical Profile
PropertySpecification
IUPAC Name Methyl (2R)-2-hydroxy-4-methylpentanoate
Common Name Methyl D-Leucate
CAS Number 112529-90-5 (2R-isomer); 40348-72-9 (racemate/unspecified)
Molecular Formula C

H

O

Molecular Weight 146.19 g/mol
Chirality (R)-enantiomer
Physical State Colorless to pale yellow liquid
Boiling Point ~72–74 °C at 12 mmHg (est.)

Nuclear Magnetic Resonance (NMR) Spectroscopy

The


H and 

C NMR spectra of Methyl D-Leucate are characterized by the distinct shielding patterns of the isobutyl tail and the deshielding effects of the

-hydroxy ester functionality.
H NMR Analysis (400 MHz, CDCl )

The presence of the chiral center at C2 renders the methylene protons at C3 diastereotopic (


 and 

), often resulting in complex splitting patterns rather than simple doublets.
Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Context
0.94 Doublet (

Hz)
6HC5-H

, C4-Me
Methyl groups of the isobutyl tail.
1.52 – 1.68 Multiplet2HC3-H

, C3-H

Diastereotopic methylene protons. Distinct magnetic environments due to C2 chirality.
1.86 Multiplet1HC4-HMethine proton of the isopropyl group.
2.80 Broad Singlet1H-OHHydroxyl proton (shift varies with concentration/solvent).
3.78 Singlet3H-OCH

Methyl ester protons. Characteristic sharp singlet.
4.21 dd (

Hz)
1HC2-H

-Methine. Deshielded by adjacent -OH and -COOMe.

Expert Insight: The coupling constant of the C2 proton (


 Hz) reflects the gauche/anti conformational equilibrium with the C3 methylene protons. In high-precision drug synthesis, monitoring the resolution of the C3 diastereotopic protons can serve as a quick check for racemization, as the enantiomer would show identical shifts but the racemate might show peak broadening or splitting in chiral solvents.
C NMR Analysis (100 MHz, CDCl )
Shift (

, ppm)
AssignmentTypeNotes
21.6, 23.2 C5, C4-MeCH

Terminal methyls (may appear distinct).
24.6 C4CHMethine of isobutyl group.
43.6 C3CH

Methylene bridge.
52.4 OMeCH

Methyl ester carbon.
69.2 C2CH

-Carbon (bearing OH).
176.1 C1C=OCarbonyl carbon (Ester).

Mass Spectrometry (MS) Profile

The fragmentation of Methyl D-Leucate under Electron Ionization (EI, 70 eV) is driven by


-cleavage relative to the hydroxyl and ester groups. The molecular ion (

) is typically weak or absent.
Key Fragmentation Pathways
  • 
    -Cleavage (Loss of COOMe):  Cleavage of the C1-C2 bond yields the stable oxonium ion fragment (
    
    
    
    ).
  • 
    -Cleavage (Loss of Isobutyl):  Cleavage of the C2-C3 bond yields the fragment at 
    
    
    
    89.
  • McLafferty-Type Rearrangement: Less common in

    
    -hydroxy esters but can lead to loss of neutral alkene fragments.
    

Dominant Ions:

  • 
     87:  Base peak (typically). Corresponds to the loss of the methoxycarbonyl group (
    
    
    
    ) or the isobutyl group depending on the specific pathway dominance. In
    
    
    -hydroxy methyl esters, the ion
    
    
    is favored. For Leucate (
    
    
    ), this mass is
    
    
    .
  • 
     129:  Loss of OH (
    
    
    
    ).
  • 
     43:  Isopropyl cation (
    
    
    
    ), characteristic of the isobutyl tail.
Fragmentation Logic Diagram

MS_Fragmentation cluster_legend Mechanism M Molecular Ion (M+) m/z 146 Frag1 Fragment A [M - COOMe]+ m/z 87 (Base Peak) M->Frag1 α-Cleavage (C1-C2) Frag2 Fragment B [M - Isobutyl]+ m/z 89 M->Frag2 α-Cleavage (C2-C3) Frag3 Fragment C [C3H7]+ m/z 43 M->Frag3 Alkyl Fragmentation

Figure 1: Primary mass spectral fragmentation pathways for Methyl (2R)-2-hydroxy-4-methylpentanoate.

Infrared (IR) Spectroscopy

The IR spectrum provides rapid confirmation of the ester and hydroxyl functionalities.

Wavenumber (cm

)
Vibration ModeFunctional GroupDescription
3450 – 3550 O-H StretchAlcoholBroad band, intensity varies with H-bonding.
2955, 2870 C-H StretchAlkylStrong absorptions from isobutyl and methyl groups.
1735 – 1750 C=O StretchEsterSharp, strong peak. Characteristic of aliphatic esters.
1200 – 1260 C-O StretchEster/AlcoholStrong stretching vibrations of the C-O-C and C-O-H bonds.

Chiral Analysis & Optical Rotation

Validating the stereochemistry is paramount, as the (S)-enantiomer (L-Leucic acid derivative) is a common impurity or alternative product.

  • Specific Rotation

    
    : 
    
    
    
    (c = 1.0, CHCl
    
    
    )
    • Note: The (S)-enantiomer typically exhibits

      
      .
      
    • Protocol: Ensure the sample is strictly anhydrous; moisture can affect the rotation value due to H-bonding changes.

Synthesis & Isolation Protocol

To obtain high-purity spectral standards, the following synthesis via diazotization of D-Leucine is recommended. This method proceeds with retention of configuration due to the neighboring group participation of the carboxylate, forming a transient


-lactone species.
Workflow Diagram

Synthesis_Workflow Start D-Leucine (2R-Amino Acid) Step1 Diazotization (NaNO2, H2SO4, 0°C) Start->Step1 Inter D-Leucic Acid (Retention of Config) Step1->Inter N2 displacement Step2 Esterification (MeOH, H+, Reflux) Inter->Step2 Final Methyl D-Leucate (>98% ee) Step2->Final Fischer Esterification

Figure 2: Synthetic route from D-Leucine to Methyl D-Leucate preserving stereochemistry.

Step-by-Step Methodology
  • Diazotization (Acid Formation):

    • Dissolve D-Leucine (10 mmol) in 1M H

      
      SO
      
      
      
      at 0°C.
    • Dropwise add aqueous NaNO

      
       (1.5 eq) over 30 mins. Maintain temp < 5°C to prevent side reactions.
      
    • Stir 3h at 0°C, then overnight at RT.

    • Extract with Et

      
      O (3x). Dry organic layer (MgSO
      
      
      
      ) and concentrate to yield D-Leucic acid (solid).
  • Esterification:

    • Dissolve the crude acid in anhydrous Methanol.

    • Add catalytic conc. H

      
      SO
      
      
      
      (or Acetyl Chloride to generate HCl in situ).
    • Reflux for 4 hours.

    • Concentrate, redissolve in Et

      
      O, wash with sat. NaHCO
      
      
      
      (removes unreacted acid).
    • Dry and concentrate.

  • Purification:

    • Distillation under reduced pressure (bulb-to-bulb, Kugelrohr) is preferred over column chromatography to avoid hydrolysis or racemization on acidic silica.

References

  • National Institute of Standards and Technology (NIST). Pentanoic acid, 2-hydroxy-4-methyl-, methyl ester Mass Spectrum. NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem. Methyl 2-hydroxy-4-methylpentanoate (Compound).[1][2] National Library of Medicine. [Link][1]

  • Organic Syntheses. Synthesis of (R)-3-Hydroxy-4-methylpentanoic Acid (Related Methodology). Org.[3][4] Synth. 2000, 77, 236. [Link]

Sources

Foundational

The Chiral Synthon Blueprint: Methyl (2R)-2-hydroxy-4-methylpentanoate in Depsipeptide and Peptidomimetic Drug Discovery

Executive Summary In the landscape of modern drug discovery, the strategic substitution of amide bonds with ester linkages has birthed a revolutionary class of therapeutics: depsipeptides. At the core of synthesizing the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the strategic substitution of amide bonds with ester linkages has birthed a revolutionary class of therapeutics: depsipeptides. At the core of synthesizing these complex, highly targeted molecules lies a critical chiral building block—methyl (2R)-2-hydroxy-4-methylpentanoate (also known as methyl D-leucate or methyl (R)-2-hydroxyisocaproate).

This technical guide explores the mechanistic rationale, historical discovery, and step-by-step synthetic workflows for utilizing methyl (2R)-2-hydroxy-4-methylpentanoate. By understanding the causality behind its structural implementation, researchers can leverage this synthon to bypass proteolytic degradation, enhance membrane permeability, and lock molecular conformations to engage challenging biological targets like tubulin and viral proteases.

Chemical Identity & Quantitative Data

To ensure rigorous quality control during synthesis, it is imperative to validate the physicochemical properties of the starting material. The methyl ester acts as a crucial protecting group, preventing unwanted oligomerization during the coupling of the secondary hydroxyl group.

Table 1: Physicochemical Properties of Methyl (2R)-2-hydroxy-4-methylpentanoate

PropertyValue / Description
IUPAC Name Methyl (2R)-2-hydroxy-4-methylpentanoate
Common Synonyms Methyl D-leucate; Methyl (R)-2-hydroxyisocaproate
CAS Registry Number 112529-90-5
Molecular Formula C₇H₁₄O₃
Molecular Weight 146.19 g/mol
SMILES String CC(C)CC(OC)=O
Physical State Colorless to pale yellow liquid
Stereochemistry (2R) / D-configuration

Historical Context & Natural Product Discovery

The significance of the D-leucic acid moiety was first illuminated through the isolation of potent marine and terrestrial natural products. Nature utilizes the (2R)-hydroxy acid to induce specific beta-turns in cyclic peptides, a conformational necessity for target binding.

  • Cryptophycins: Originally isolated from cyanobacteria (Nostoc sp.), cryptophycins are macrocyclic depsipeptides that exhibit picomolar cytotoxicity against multidrug-resistant cancer cell lines. The D-leucic acid derivative forms the "southern half" of the macrocycle. Synthetic efforts, such as the total synthesis of Epi-C3 Analogues of Cryptophycin-24, have demonstrated that maintaining the integrity of the D-leucic acid framework is essential for potent anti-tubulin activity [1].

  • Shimojilide: Recently isolated from the marine cyanobacterium Okeania sp., shimojilide is a cyclic lipopeptide exhibiting highly selective antiproliferative activity. Structural elucidation revealed the incorporation of D-leucic acid, which forces the peptide-polyketide hybrid into a unique spatial arrangement responsible for its distinct JFCR39 cancer cell screening fingerprint [2].

  • Peptidomimetic Viral Protease Inhibitors: Beyond macrocycles, the D-leucic acid scaffold has been adapted into linear peptidomimetics. For instance, the development of CMX990, a potent SARS-CoV-2 3CL protease inhibitor, utilized D-leucic acid derivatives to optimize the P-site interactions, demonstrating the synthon's versatility in modern antiviral drug design [3].

Mechanistic Rationale in Drug Design

Why do medicinal chemists intentionally replace an L-leucine residue with a D-leucic acid ester? The causality is rooted in three pharmacokinetic and pharmacodynamic pillars:

  • Proteolytic Shielding: Proteases specifically recognize the amide backbone (NH-CO) of L-amino acids. Replacing the nitrogen with an oxygen (O-CO) to form a depsipeptide completely abrogates recognition by standard peptidases, drastically increasing the plasma half-life of the therapeutic.

  • Membrane Permeability: Amide bonds act as strong hydrogen bond donors, which heavily penalizes passive diffusion across lipophilic cell membranes. The ester bond in methyl (2R)-2-hydroxy-4-methylpentanoate removes this hydrogen bond donor, increasing the overall lipophilicity and cellular penetrance of the molecule.

  • Conformational Locking: The (2R) stereocenter of D-leucic acid induces a specific dihedral angle that favors macrocyclic ring closure. Inverting this stereocenter to the (2S) configuration often results in linear oligomerization or a complete loss of target binding affinity due to steric clashes within the receptor pocket.

Mechanism A D-Leucic Acid Derived Depsipeptide (e.g., Cryptophycin) B Vinca Binding Domain (Tubulin Heterodimer) A->B High Affinity Binding C Inhibition of Microtubule Polymerization B->C D Cell Cycle Arrest (G2/M Phase) C->D E Caspase Cascade Activation (ICE/CED3) D->E F Apoptosis E->F

Fig 1. Apoptotic signaling pathway triggered by D-leucic acid-derived microtubule inhibitors.

Experimental Workflows & Self-Validating Protocols

To successfully integrate methyl (2R)-2-hydroxy-4-methylpentanoate into a peptide chain, one must overcome the inherent steric hindrance of the secondary hydroxyl group. The following protocols detail a self-validating system for synthesizing a di-depsipeptide building block.

Protocol 1: Solution-Phase Esterification (Steglich Esterification)

Objective: Couple an N-Boc-protected amino acid to the secondary hydroxyl of methyl (2R)-2-hydroxy-4-methylpentanoate.

Causality Note: We utilize N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP). The secondary alcohol is a poor nucleophile; DMAP acts as an acyl transfer catalyst, forming a highly reactive N-acylpyridinium intermediate that forces the esterification to completion.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of N-Boc-Ala-OH and 1.1 equivalents of methyl (2R)-2-hydroxy-4-methylpentanoate in anhydrous Dichloromethane (DCM) under an inert argon atmosphere.

  • Catalyst Addition: Add 0.1 equivalents of DMAP. Stir for 5 minutes at 0°C.

  • Coupling: Dropwise add a solution of 1.1 equivalents of DCC in DCM. A white precipitate of dicyclohexylurea (DCU) will begin to form almost immediately.

  • Validation Checkpoint 1: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor via TLC (Hexane/EtOAc 7:3). The disappearance of the methyl D-leucate spot validates the completion of the coupling.

  • Workup: Filter the suspension through a Celite pad to remove the DCU byproduct. Wash the organic filtrate sequentially with 10% citric acid (to remove DMAP), saturated NaHCO₃, and brine.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography to yield the di-depsipeptide ester.

Protocol 2: Saponification for Downstream Macrocyclization

Objective: Remove the methyl ester protecting group to expose the carboxylic acid for subsequent peptide coupling or macrocyclization.

Causality Note: Saponification must be carefully controlled using Lithium Hydroxide (LiOH) in a mixed aqueous/organic solvent system. LiOH is preferred over NaOH or KOH because the lithium cation coordinates with the adjacent oxygen atoms, preventing base-catalyzed epimerization of the delicate (2R) stereocenter.

Step-by-Step Methodology:

  • Preparation: Dissolve the purified di-depsipeptide ester in a 3:1:1 mixture of THF/MeOH/H₂O.

  • Hydrolysis: Cool the solution to 0°C and add 1.5 equivalents of LiOH·H₂O. Stir for 2 hours.

  • Validation Checkpoint 2: Monitor via LC-MS. The mass shift from [M+H]⁺ to[M-CH₃+H]⁺ confirms ester cleavage without degradation of the internal depsipeptide ester bond.

  • Workup: Acidify the reaction mixture to pH 3 using 1M HCl at 0°C. Extract the aqueous layer three times with Ethyl Acetate.

  • Isolation: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the free acid, ready for the next synthetic stage.

SynthesisWorkflow A Methyl (2R)-2-hydroxy- 4-methylpentanoate C Esterification (DCC, DMAP, DCM) A->C B N-Boc-Amino Acid (e.g., Boc-Ala-OH) B->C D Di-depsipeptide Ester Boc-Ala-O-(D-Leu)-OMe C->D E Saponification (LiOH, THF/H2O) D->E F Deprotected Acid Ready for Peptide Coupling E->F

Fig 2. Solution-phase synthesis workflow for di-depsipeptide building blocks.

Conclusion

Methyl (2R)-2-hydroxy-4-methylpentanoate is far more than a simple ester; it is a structural linchpin in the synthesis of advanced therapeutics. By understanding the precise stereochemical and electronic advantages it confers—ranging from the tubulin-binding cryptophycins to modern antiviral peptidomimetics—researchers can systematically design highly stable, cell-permeable drugs that defy the limitations of traditional peptide chemistry.

References

  • Title: Total Synthesis and Anti-Tubulin Activity of Epi-C3 Analogues of Cryptophycin-24 Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Shimojilide, a Potent and Selective Antiproliferative Cyclic Lipopeptide from a Marine Cyanobacterium Okeania sp. Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Discovery of CMX990: A Potent SARS-CoV-2 3CL Protease Inhibitor Bearing a Novel Warhead Source: Journal of Medicinal Chemistry (ACS Publications / PMC) URL: [Link]

Exploratory

Technical Guide: Chiral Alpha-Hydroxy Esters in Asymmetric Synthesis

Topic: Key Characteristics of Chiral Alpha-Hydroxy Esters Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary Chiral -hydroxy esters represent...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Key Characteristics of Chiral Alpha-Hydroxy Esters Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

Chiral


-hydroxy esters represent a privileged structural motif in pharmaceutical chemistry, serving as the chiral core for blockbuster drugs such as Plavix (Clopidogrel) , Montelukast , and various ACE inhibitors. Their utility stems from the bifunctional nature of the 

-hydroxyl and ester groups, which allows for versatile orthogonal functionalization. This guide analyzes their physiochemical properties, dominant synthetic pathways, and reactivity profiles, providing a validated protocol for their asymmetric synthesis.[1]

Structural & Electronic Characteristics[1][2][3]

Conformational Locking via Hydrogen Bonding

The defining characteristic of


-hydroxy esters is the capability to form an intramolecular hydrogen bond  between the 

-hydroxyl proton and the ester carbonyl oxygen.
  • Effect: This interaction creates a pseudo-cyclic, 5-membered planar conformation.[1]

  • Consequence: This "locked" conformation shields the re-face of the carbonyl, often directing nucleophilic attack to the opposing face (anti-Cram selectivity) unless a chelating metal is present to disrupt the internal H-bond.

  • Energetics: Gas-phase and solution-phase studies indicate this conformer is stabilized by approximately 1.2–2.0 kcal/mol compared to the open conformer [1].[1]

Acidity and Enolization

The acidity of the


-proton in 

-hydroxy esters is distinct from

-keto esters or simple ketones.
  • pKa Range: ~23–25 (DMSO).[1]

  • Electronic Competition: The ester alkoxy group donates electron density into the carbonyl via resonance, competing with the stabilization of the enolate. Consequently, the

    
    -proton is less acidic than that of an 
    
    
    
    -hydroxy ketone.[1]
  • Synthetic Implication: Direct enolization requires strong, non-nucleophilic bases (e.g., LDA, LiHMDS) to avoid competitive nucleophilic attack at the ester carbonyl.

Synthetic Pathways: The "Make vs. Buy" Decision

Researchers typically access these motifs via three primary routes. The choice depends on the desired enantiomer, scale, and substrate complexity.

Asymmetric Transfer Hydrogenation (ATH)

The Industry Standard. Utilizing Ruthenium(II) catalysts with chiral diamine ligands (Noyori-Ikariya type), this method reduces


-keto esters to 

-hydroxy esters with high enantioselectivity (>95% ee).[1]
  • Mechanism: Metal-ligand bifunctional catalysis where the hydride is delivered from the Ru-H and the proton from the amine ligand simultaneously.

  • Advantages: Operational simplicity (no high-pressure H2), high TON/TOF, and recyclability.[1]

Biocatalytic Reduction

The Green Alternative. Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) offer near-perfect stereocontrol.[1]

  • Constraint: Requires cofactor recycling (NADPH/NADH) and strict pH control.[1] Substrate scope is often narrower than chemocatalysis due to enzyme pocket sterics.[1]

Chiral Pool Derivation

The Classical Route. Derivatization from abundant natural sources like (S)-Lactic acid, (R)-Mandelic acid, or Tartaric acid.[1]

  • Limitation: Limited to the specific R-groups found in nature; inversion of stereochemistry (Mitsunobu) adds steps and cost.[1]

Comparative Analysis of Synthesis Methods
MethodEnantioselectivity (ee)ScalabilityAtom EconomyPrimary Limitation
Ru-Catalyzed ATH High (95-99%)Excellent (kg scale)HighCatalyst cost; Trace metal removal
Biocatalysis (KRED) Very High (>99%)Good (requires volume)Medium (Cofactors)Enzyme screening required per substrate
Chiral Pool Perfect (100%)ExcellentLow (if derivatization needed)Limited structural diversity

Visualizing the Synthesis Landscape

The following diagram illustrates the decision matrix and chemical flow for accessing these moieties.

SynthesisWorkflow Start Target: Chiral Alpha-Hydroxy Ester Route1 Route A: Alpha-Keto Ester Reduction Start->Route1 Prochiral Substrate Route2 Route B: Chiral Pool Derivation Start->Route2 Natural Analog Available Biocat Biocatalysis (KREDs) >99% ee, Mild Conditions Route1->Biocat Enzyme Screen + Chemocat Ru-Catalyzed ATH High Throughput, Scalable Route1->Chemocat Standard Ligands Pool Lactic/Mandelic Acid Transformation Route2->Pool Product Enantioenriched Product Biocat->Product Chemocat->Product Pool->Product FGI / Protection

Caption: Decision workflow for synthesizing chiral


-hydroxy esters based on substrate availability and scalability requirements.

Reactivity & Protection Strategy

Chelation-Controlled Addition

When reacting


-hydroxy esters with organometallics (e.g., Grignard reagents), the hydroxyl group acts as a directing group.[1]
  • Unprotected OH: Forms a magnesium alkoxide intermediate, creating a "bidentate" chelate with the carbonyl oxygen. This locks the conformation and directs the nucleophile to the syn face (Cram-chelate model).

  • Protected OH (Bulky): If protected with a bulky silyl group (e.g., TBS), chelation is disrupted.[1] The reaction proceeds via the Felkin-Anh model, typically yielding the anti isomer.

Protection Group Stability Profile

Selecting the right protecting group is critical for orthogonal deprotection later in the synthesis.[2]

GroupInstall ConditionsAcid StabilityBase StabilityRemoval
TBS (Silyl) TBSCl, ImidazoleLow (cleaves < pH 4)HighTBAF or HF-Pyridine
MOM (Acetal) MOMCl, DIPEALow (cleaves in dilute acid)High6M HCl or BBr3
Bn (Benzyl) BnBr, NaHHighHighH2/Pd-C (Hydrogenolysis)
Ac (Acetyl) Ac2O, PyridineHighLow (saponifies)K2CO3, MeOH

Experimental Protocol: Asymmetric Transfer Hydrogenation

Objective: Synthesis of (R)-Methyl Mandelate from Methyl Benzoylformate. Catalyst: RuCl Reference: Adapted from J. Am. Chem. Soc.[1] and standard Noyori protocols [2, 3].[1]

Materials
  • Substrate: Methyl benzoylformate (1.64 g, 10 mmol)

  • Catalyst: [RuCl(p-cymene)((S,S)-TsDPEN)] (6.4 mg, 0.01 mmol, S/C = 1000)[1]

  • Hydrogen Source: Formic acid/Triethylamine complex (5:2 molar ratio)[1]

  • Solvent: Dichloromethane (DCM) or neat (if liquid substrate)[1]

Step-by-Step Methodology
  • Catalyst Loading: In a dry Schlenk flask under argon, dissolve the Ru-catalyst (6.4 mg) in 2 mL of degassed DCM.

  • Substrate Addition: Add Methyl benzoylformate (10 mmol) to the flask.

  • Initiation: Add the Formic acid/TEA azeotrope (2.5 mL) via syringe.

  • Reaction: Stir the mixture at 28°C for 14–16 hours. Monitor conversion via TLC (SiO2, 20% EtOAc/Hexanes) or GC.[1]

    • Note: The evolution of CO2 gas indicates the reaction is proceeding. Ensure the system is vented through a bubbler.

  • Quench & Workup:

    • Dilute the reaction mixture with water (10 mL).

    • Extract with EtOAc (3 x 15 mL).

    • Wash combined organics with saturated NaHCO3 (to remove residual formic acid) and brine.[1]

    • Dry over anhydrous Na2SO4 and concentrate in vacuo.[1]

  • Purification: The crude product is often >95% pure.[1] If necessary, purify via flash column chromatography (Hexanes/EtOAc 8:1).[1]

  • Validation: Determine enantiomeric excess (ee) using Chiral HPLC (Chiralcel OD-H column, Hexane/iPrOH 90:10, 1.0 mL/min). Expected ee: >96% (R).

Chelation Model Visualization

The following diagram depicts the transition state differences that dictate stereochemical outcomes during nucleophilic addition.

ChelationModel Substrate Alpha-Hydroxy Ester Chelated Chelated TS (Mg/Zn mediated) Substrate->Chelated Unprotected OH + Grignard NonChelated Felkin-Anh TS (Bulky PG) Substrate->NonChelated TBS-Protected OH + Nucleophile Syn Syn-Product Chelated->Syn Attack on Si-face Anti Anti-Product NonChelated->Anti Attack on Re-face

Caption: Divergent stereochemical outcomes driven by chelation control (Syn) versus steric control (Anti).

References

  • Borho, N., et al. "Intra- vs. intermolecular hydrogen bonding: dimers of alpha-hydroxyesters with methanol."[1][3] Physical Chemistry Chemical Physics, vol. 8, no. 38, 2006, pp. 4449-4460.[1] Link

  • Noyori, R., and Hashiguchi, S. "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes."[1] Accounts of Chemical Research, vol. 30, no. 2, 1997, pp. 97–102.[1] Link[1]

  • Palmer, M., et al. "Asymmetric transfer hydrogenation of alpha-keto esters."[1] Organic Process Research & Development, Standard Protocol Adaptations. Link

  • BenchChem. "A Comparative Guide to the Stability of Ester Protecting Groups in Peptide Synthesis." BenchChem Technical Guides, 2025. Link

  • Groger, H. "Enzymatic routes to enantiomerically pure aromatic alpha-hydroxy carboxylic acids: a further example for the diversity of biocatalysis."[1] Advanced Synthesis & Catalysis, vol. 343, 2001.[1]

Sources

Foundational

An In-depth Technical Guide to the Theoretical Properties of Methyl (2R)-2-hydroxy-4-methylpentanoate

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract Methyl (2R)-2-hydroxy-4-methylpentanoate, a chiral ester derived from D-leucine, is a valuable bu...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Methyl (2R)-2-hydroxy-4-methylpentanoate, a chiral ester derived from D-leucine, is a valuable building block in synthetic organic chemistry. Its stereospecific nature makes it a crucial intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of the theoretical properties of methyl (2R)-2-hydroxy-4-methylpentanoate, including its physicochemical characteristics, spectroscopic profile, synthesis, and potential biological relevance. Detailed experimental protocols for its synthesis and enantiomeric purity analysis are also presented to provide researchers with practical insights for its application.

Introduction

Methyl (2R)-2-hydroxy-4-methylpentanoate, also known as methyl (R)-leucate, belongs to the class of α-hydroxy esters. These compounds are of significant interest due to their presence in natural products and their utility as versatile synthetic intermediates. The "(2R)" designation signifies the specific stereochemical configuration at the chiral center, which is paramount for its application in stereoselective synthesis. The inherent chirality of this molecule allows for the introduction of a specific stereocenter in a target molecule, which is often critical for its biological activity. Understanding the fundamental properties of this compound is therefore essential for its effective utilization in research and development.

Physicochemical Properties

The physicochemical properties of methyl (2R)-2-hydroxy-4-methylpentanoate are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

PropertyValueSource
Molecular Formula C₇H₁₄O₃[1]
Molecular Weight 146.18 g/mol [1]
CAS Number 112529-90-5[1]
Appearance Liquid[2]
Boiling Point 182-184 °C (predicted)[3]
Melting Point -32.5 °C (predicted for racemic mixture)[3]
Density 0.954 - 1.00 g/cm³ (predicted for racemic mixture)[3]
Purity Typically ≥95%[1]
Storage Temperature 4°C[2]

Spectroscopic Characterization

The structural elucidation of methyl (2R)-2-hydroxy-4-methylpentanoate relies on various spectroscopic techniques. Below is a summary of the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

  • -CH₃ (ester): A singlet around 3.7 ppm.

  • -CH(OH)-: A triplet or doublet of doublets around 4.2 ppm.

  • -CH₂-: A multiplet around 1.5-1.7 ppm.

  • -CH(CH₃)₂: A multiplet around 1.8 ppm.

  • -CH(CH₃)₂: Two doublets around 0.9 ppm.

  • -OH: A broad singlet, chemical shift is concentration and solvent dependent.

¹³C NMR (Predicted):

  • C=O (ester): Around 175 ppm.

  • -CH(OH)-: Around 70 ppm.

  • -O-CH₃ (ester): Around 52 ppm.

  • -CH₂-: Around 42 ppm.

  • -CH(CH₃)₂: Around 24 ppm.

  • -CH(CH₃)₂: Two signals around 22 and 23 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.[4]

  • O-H stretch: A broad band in the region of 3500-3200 cm⁻¹.

  • C-H stretch (aliphatic): Strong absorptions in the region of 3000-2850 cm⁻¹.

  • C=O stretch (ester): A strong, sharp band around 1740 cm⁻¹.

  • C-O stretch (ester and alcohol): Bands in the region of 1250-1000 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of the racemic methyl 2-hydroxy-4-methylpentanoate would likely show a molecular ion peak (M⁺) at m/z 146. Common fragmentation patterns would include the loss of the methoxy group (-OCH₃, m/z 31) and the carboxymethyl group (-COOCH₃, m/z 59).

Synthesis and Stereochemistry

The synthesis of methyl (2R)-2-hydroxy-4-methylpentanoate is typically achieved in two steps, starting from the readily available and enantiomerically pure amino acid, D-leucine.

Synthesis of (2R)-2-hydroxy-4-methylpentanoic acid

The first step involves the diazotization of D-leucine to yield (2R)-2-hydroxy-4-methylpentanoic acid, also known as (R)-leucic acid. This reaction proceeds with retention of configuration at the chiral center.

Experimental Protocol:

  • Dissolve D-leucine in 1N sulfuric acid and cool the solution to 0 °C in an ice bath.

  • Slowly add an aqueous solution of sodium nitrite to the cooled solution while maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 3 hours, followed by stirring at room temperature for 2 hours.

  • Extract the product with a suitable organic solvent, such as diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude (2R)-2-hydroxy-4-methylpentanoic acid.

Esterification to Methyl (2R)-2-hydroxy-4-methylpentanoate

The second step is the esterification of the resulting α-hydroxy acid with methanol. The Fischer esterification, using a catalytic amount of a strong acid, is a common and effective method for this transformation.[5]

Experimental Protocol:

  • Dissolve (2R)-2-hydroxy-4-methylpentanoic acid in an excess of anhydrous methanol.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.[5]

  • Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to obtain pure methyl (2R)-2-hydroxy-4-methylpentanoate.

Synthesis_Workflow D_Leucine D-Leucine Step1 Diazotization (NaNO₂, H₂SO₄) D_Leucine->Step1 Hydroxy_Acid (2R)-2-hydroxy-4- methylpentanoic acid Step1->Hydroxy_Acid Step2 Fischer Esterification (Methanol, H⁺ catalyst) Hydroxy_Acid->Step2 Final_Product Methyl (2R)-2-hydroxy-4- methylpentanoate Step2->Final_Product

Caption: Synthetic pathway for methyl (2R)-2-hydroxy-4-methylpentanoate.

Enantiomeric Purity Analysis

Ensuring the enantiomeric purity of methyl (2R)-2-hydroxy-4-methylpentanoate is critical for its applications in stereoselective synthesis. Chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) are the methods of choice for this analysis.[6][7]

Chiral GC-MS Protocol:

  • Column: A chiral capillary column, such as one coated with a cyclodextrin derivative (e.g., β-DEX™ or γ-DEX™), is suitable for separating the enantiomers.[7][8]

  • Sample Preparation: Dilute a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane or hexane).

  • Injection: Inject a small volume of the prepared sample into the GC-MS system.

  • GC Conditions:

    • Injector Temperature: Typically 250 °C.

    • Oven Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 200 °C) to ensure good separation.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Detection: Use electron ionization (EI) and scan a suitable mass range to detect the enantiomers as they elute from the column. The two enantiomers should have identical mass spectra but different retention times.

Chiral_GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Methyl (2R)-2-hydroxy-4- methylpentanoate Sample Dilution Dilute in Volatile Solvent Sample->Dilution Injection Inject into GC-MS Dilution->Injection Separation Separation on Chiral Column Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peaks of (R) and (S) Enantiomers Chromatogram->Integration Calculation Calculate Enantiomeric Excess (ee%) Integration->Calculation

Caption: Workflow for enantiomeric purity analysis by chiral GC-MS.

Potential Biological Relevance

While specific biological activities of methyl (2R)-2-hydroxy-4-methylpentanoate are not extensively documented, the parent compound, (R)-leucic acid, is a metabolite of the essential amino acid leucine. Leucic acid has been shown to possess biological activities, including the ability to bind to the HCAR2 receptor, which can influence lipid metabolism and inflammation.[1] The methyl ester form may act as a prodrug, being hydrolyzed in vivo to release the active leucic acid. Furthermore, some amino acid methyl esters have been shown to affect cellular processes such as protein degradation.[2] The structural similarity of methyl (2R)-2-hydroxy-4-methylpentanoate to natural metabolites suggests its potential for interaction with biological systems, warranting further investigation.

Safety and Handling

Methyl (2R)-2-hydroxy-4-methylpentanoate is classified as harmful and an irritant.[2] Appropriate safety precautions should be taken when handling this compound.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[2]

Always handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

Methyl (2R)-2-hydroxy-4-methylpentanoate is a chiral building block with significant potential in synthetic chemistry. Its well-defined stereochemistry and versatile reactivity make it a valuable tool for the construction of complex, stereochemically defined molecules. This guide has provided a detailed overview of its theoretical properties, synthesis, and analytical characterization. The provided protocols offer a practical starting point for researchers working with this compound. Further investigation into its biological activities could reveal novel applications in drug discovery and development.

References

  • Methyl 2-hydroxy-4-methylpentanoate. PubChem. (n.d.). Retrieved from [Link]

  • The Infrared spectrum of 4-hydroxy-4-methyl-2-pentanone. (n.d.). Retrieved from [Link]

  • 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0259837). NP-MRD. (n.d.). Retrieved from [Link]

  • Catalytic Esterification of Levulinic Acid to Alkyl Levulinates: Liquid Product Analysis and Separation Study via Extraction. Chemical Engineering Transactions, 108, 439-444. (2024, July 21). Retrieved from [Link]

  • Enantiomeric Analysis of 4-Methyloctanoic Acid by Chiral Gas Chromatography. (n.d.). Retrieved from [Link]

  • Reaction of Alcohols with Carboxylic Acids and their Derivatives. Wiley-VCH. (n.d.). Retrieved from [Link]

  • Methyl 2-hydroxy-4-methylpentanoate Properties. EPA. (2025, October 15). Retrieved from [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved from [Link]

  • Bioactive Diarylpentanoids: Insights into the Biological Effects beyond Antitumor Activity and Structure–Activity Relationships. MDPI. (2022, September 26). Retrieved from [Link]

  • Chiral Purity Analysis – Know What Both Hands Are Doing. SK pharmteco. (n.d.). Retrieved from [Link]

  • Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant. (n.d.). Retrieved from [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Retrieved from [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Retrieved from [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023, January 10). Retrieved from [Link]

  • Catalytic Esterification of Acetic Acid with Methanol; Comparison of Photocatalytic and. (n.d.). Retrieved from [Link]

  • 2-Pentanone, 4-hydroxy-4-methyl-. NIST WebBook. (n.d.). Retrieved from [Link]

Sources

Exploratory

Technical Guide: Methyl (2R)-2-hydroxy-4-methylpentanoate in Drug Discovery &amp; Material Science

[1][2] Executive Summary Methyl (2R)-2-hydroxy-4-methylpentanoate (Methyl D-Leucate) is a high-value chiral building block derived from the "chiral pool" (specifically D-Leucine).[1][2] Its structural significance lies i...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

Methyl (2R)-2-hydroxy-4-methylpentanoate (Methyl D-Leucate) is a high-value chiral building block derived from the "chiral pool" (specifically D-Leucine).[1][2] Its structural significance lies in its ability to introduce isosteric replacements in peptide backbones (depsipeptides) and serve as a monomer for bioresorbable polyesters with tunable side-chain hydrophobicity.[1][2]

This guide details the technical utility of this scaffold, moving beyond basic characterization to its application in proteolytic stability engineering, peptidomimetic synthesis, and polymer thermodynamics.

Part 1: Chemical Identity & Physiochemical Profile[2]

Compound: Methyl (2R)-2-hydroxy-4-methylpentanoate Synonyms: Methyl D-Leucate; D-HICA methyl ester CAS: 112529-90-5 Molecular Formula: C₇H₁₄O₃ Molecular Weight: 146.19 g/mol [1][2][3][4]

PropertyValueRelevance to Research
Chirality (2R) / D-ConfigurationCritical for evading proteolytic degradation (proteases typically recognize L-isomers).[1][2]
Boiling Point ~180°C (Predicted)High enough for stable handling; low enough for purification via fractional distillation.[2]
Solubility Organic solvents (DCM, EtOAc)Compatible with standard peptide synthesis workflows (SPPS/LPPS).
Functionality

-Hydroxy Ester
Bifunctional: The hydroxyl acts as a nucleophile; the ester as an electrophile (post-hydrolysis).[1]

Part 2: Critical Research Applications

Depsipeptide Synthesis & Peptidomimetics

The primary application of Methyl (2R)-2-hydroxy-4-methylpentanoate is in the synthesis of depsipeptides —peptides where one or more amide bonds (-CONH-) are replaced by ester bonds (-COO-).[1][2][5]

  • Mechanism of Action: Replacing an amide with an ester removes a hydrogen bond donor (the NH).[2] This "Ester Scan" technique allows researchers to map the hydrogen bonding network of a bioactive peptide and determine which H-bonds are essential for receptor binding.[1][2]

  • Proteolytic Stability: The (2R) configuration mimics D-amino acids.[1][2] Incorporating D-HICA (the acid form of this ester) into peptide backbones significantly increases half-life in plasma by inhibiting cleavage by endogenous peptidases.[1][2]

Pathway Visualization: Depsipeptide Assembly Logic

The following diagram illustrates the retrosynthetic logic for incorporating this unit into a bioactive backbone using the Yamaguchi Esterification method, a standard for sterically hindered secondary alcohols.

DepsipeptideSynthesis cluster_0 Critical Control Point Start Methyl (2R)-2-hydroxy- 4-methylpentanoate Hydrolysis Hydrolysis (LiOH/THF) Start->Hydrolysis De-esterification Acid (2R)-2-Hydroxy-4- methylpentanoic Acid Hydrolysis->Acid Coupling Yamaguchi Coupling (2,4,6-Cl3-PhCOCl, DMAP) Acid->Coupling Nucleophilic Attack (Alcohol Component) Product Target Depsipeptide (Ester Linkage) Coupling->Product Ester Bond Formation

Figure 1: Synthetic workflow for incorporating Methyl D-Leucate into depsipeptide backbones. Note the critical coupling step which avoids racemization.

Poly(α-hydroxy acid) Engineering

Methyl (2R)-2-hydroxy-4-methylpentanoate serves as a precursor for Poly(D-leucic acid) , a hydrophobic analog of Polylactic Acid (PLA).[1][2]

  • Material Science: Unlike PLA, which has a methyl side chain, the isobutyl side chain of the leucine derivative introduces significant hydrophobicity and steric bulk. This lowers the crystallinity and glass transition temperature (

    
    ), making the resulting polymer more pliable and slower to degrade hydrolytically.
    
  • Drug Delivery: Nanoparticles formed from copolymers of PLA and Poly(D-leucic acid) exhibit superior encapsulation efficiencies for lipophilic drugs due to the enhanced hydrophobic core interaction provided by the isobutyl group.

Part 3: Experimental Protocols

Protocol A: Synthesis from D-Leucine (Diazotization)

Context: If the ester is not commercially available, it must be synthesized from D-Leucine.[2] This reaction proceeds with retention of configuration via a double inversion mechanism involving the carboxylate neighboring group participation.[2]

  • Reagents: D-Leucine (10 mmol), NaNO₂ (15 mmol), H₂SO₄ (1 M), Methanol, SOCl₂.

  • Diazotization:

    • Dissolve D-Leucine in 1 M H₂SO₄ at 0°C.

    • Add NaNO₂ solution dropwise over 1 hour.[2] Caution: Evolution of N₂ gas.

    • Stir at 0°C for 3 hours, then warm to room temperature (RT) overnight.

    • Extract with Et₂O, dry over MgSO₄, and concentrate to yield (2R)-2-hydroxy-4-methylpentanoic acid (D-HICA).[1][2]

  • Esterification:

    • Dissolve the crude D-HICA in anhydrous Methanol.

    • Add SOCl₂ (1.2 eq) dropwise at 0°C.[2]

    • Reflux for 2 hours.[2]

    • Concentrate and purify via vacuum distillation.[2]

  • Validation:

    • ¹H NMR (CDCl₃): Look for methyl ester singlet at ~3.7 ppm and the

      
      -proton doublet of doublets at ~4.1 ppm.[1][2]
      
    • Optical Rotation: Compare

      
       with literature values to confirm enantiopurity.
      
Protocol B: Enzymatic Kinetic Resolution (Validation of Chirality)

Context: To ensure >99% ee (enantiomeric excess) for drug applications, an enzymatic resolution step is recommended if the starting material purity is suspect.

  • System: Racemic methyl 2-hydroxy-4-methylpentanoate (substrate).[1][2]

  • Catalyst: Candida antarctica Lipase B (CAL-B, immobilized).[2][6]

  • Acyl Donor: Vinyl acetate.[2]

  • Procedure:

    • Incubate substrate and vinyl acetate (2 eq) in hexane with CAL-B at 30°C.[1][2]

    • CAL-B typically acetylates the (S)-enantiomer faster.[1][2]

    • The unreacted alcohol will be enriched in the (R)-enantiomer (the target molecule).

  • Analysis: Monitor conversion via Chiral GC.

Visualization: Kinetic Resolution Logic

KineticResolution Racemate Racemic Mixture (R/S-Ester) Enzyme CAL-B Lipase + Vinyl Acetate Racemate->Enzyme S_Product (S)-Acetylated Product (Fast Reaction) Enzyme->S_Product Acylation R_Product (R)-Alcohol (Unreacted Target) Enzyme->R_Product No Reaction (Kinetic Separation)

Figure 2: Enzymatic sorting of enantiomers. The (2R) target remains as the free alcohol, while the (S) impurity is acetylated.

References

  • Preparation of alpha-hydroxy acids via Diazotization

    • Title: Synthesis of (i) 2-(R)-hydroxy-4-methylpentanoic acid.[1][2]

    • Source: PrepChem / US Patent 5380921.[2]

    • URL:[Link]

  • Depsipeptide Synthesis Methodologies

    • Title: Depsipeptide Synthesis.[2][7][8]

    • Source: Springer Nature Experiments.[2]

    • URL:[Link][1]

  • Polymer Applications

    • Title: Poly(α-hydroxy acid)s and poly(α-hydroxy acid-co-α-amino acid)s derived from amino acid.[1][2][9][10]

    • Source: Bar-Ilan University / Vertex AI Search Snippet 1.1.[1][2]

    • URL:[Link](DOI Link constructed for stability)

  • Enzymatic Resolution

    • Title: Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters.
    • Source: Journal of Organic Chemistry (PubMed).[2][11]

    • URL:[Link]

  • Chemical Datasheet & Safety

    • Title: Methyl (2R)-2-hydroxy-4-methylpentanoate Product Page.[1][2][3][12]

    • Source: Sigma-Aldrich.[1][2]

Sources

Foundational

Technical Whitepaper: Stability and Storage of Methyl (2R)-2-hydroxy-4-methylpentanoate

Executive Summary Methyl (2R)-2-hydroxy-4-methylpentanoate (CAS: 112529-90-5), also known as Methyl D-Leucate, is a critical chiral building block used in the synthesis of depsipeptides and complex pharmaceutical interme...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl (2R)-2-hydroxy-4-methylpentanoate (CAS: 112529-90-5), also known as Methyl D-Leucate, is a critical chiral building block used in the synthesis of depsipeptides and complex pharmaceutical intermediates. Its value lies in its specific stereochemistry at the


-carbon.[1] However, as an 

-hydroxy ester, it possesses inherent vulnerabilities—specifically hydrolytic instability and susceptibility to base-catalyzed racemization.

This guide moves beyond generic "store cool and dry" advice. It provides a mechanistic understanding of why degradation occurs and details a self-validating storage protocol designed to maintain enantiomeric excess (


) >98% over extended periods.

Physicochemical Profile & Reactivity[2][3][4][5]

To control stability, one must understand the molecule's reactive sites. This compound is typically a colorless to pale yellow liquid at room temperature.

PropertyValue / DescriptionCritical Implication
Molecular Formula

MW: 146.19 g/mol
Physical State LiquidProne to moisture absorption (hygroscopic).[2][3]
Chiral Center C2 (

-configuration)
Site of racemization.
Functional Group A Methyl EsterSusceptible to hydrolysis (cleavage to acid + methanol).
Functional Group B

-Hydroxyl (-OH)
Increases acidity of the

-proton; facilitates intramolecular hydrolysis.
The Alpha-Hydroxy Effect

Unlike simple alkyl esters, the hydroxyl group at the C2 position exerts an electron-withdrawing inductive effect. This increases the electrophilicity of the carbonyl carbon, making the ester bond more susceptible to nucleophilic attack (hydrolysis) by water, even at neutral pH.

Degradation Mechanisms

Understanding the degradation pathways is essential for designing the storage protocol. The two primary threats are Hydrolysis and Racemization .

Hydrolysis (Chemical Degradation)

Water attacks the ester carbonyl. This reaction is autocatalytic; the product (D-Leucic acid) lowers the pH, further accelerating hydrolysis.

  • Trigger: Atmospheric moisture, wet solvents.[4]

  • Result: Formation of (2R)-2-hydroxy-4-methylpentanoic acid and methanol.

Racemization (Stereochemical Degradation)

The


-proton (H at C2) is weakly acidic (

~24-25 in esters). In the presence of even weak bases or basic glass surfaces, this proton can be abstracted to form an achiral enolate intermediate. When the proton returns, it can attack from either face, resulting in the formation of the (S)-enantiomer (impurity).
  • Trigger: Basic impurities, storage in soda-lime glass (leaches alkali), temperatures >25°C.

  • Result: Loss of optical purity (drop in

    
    ).
    
Mechanism Visualization

The following diagram illustrates the competing degradation pathways.

DegradationPathways Start Methyl (2R)-2-hydroxy- 4-methylpentanoate Enolate Enolate Intermediate (Planar/Achiral) Start->Enolate Base / Heat (-H+) Hydrolysis Hydrolysis Products (D-Leucic Acid + MeOH) Start->Hydrolysis H2O / Acid (Autocatalytic) Racemate Racemic Mixture (R + S Isomers) Enolate->Racemate Reprotonation (+H+)

Storage & Handling Protocols

Based on the mechanisms above, the following protocol is mandatory for maintaining pharmaceutical-grade purity.

The "Golden Standard" Storage System
ParameterSpecificationScientific Rationale
Temperature -20°C (

5°C)
Arrhenius equation dictates that lowering T significantly reduces the rate of both hydrolysis and deprotonation.
Atmosphere Argon (Ar) Ar is heavier than air and forms a blanket, preventing moisture ingress and oxidative stress.

is acceptable but Ar is superior for liquids.
Container Borosilicate Glass (Type I) Unlike soda-lime glass, Type I glass does not leach alkali ions that catalyze racemization.
Closure Teflon (PTFE) Lined Cap Prevents leaching of plasticizers and ensures a hermetic seal against moisture.
Handling Workflow
  • Warm-up: Allow the sealed container to reach room temperature before opening. Opening a cold bottle condenses atmospheric moisture directly into the ester (hydrolysis trigger).

  • Aliquot: Do not return unused liquid to the master stock.

  • Re-seal: Purge the headspace with dry Argon before re-closing.

Quality Control & Analytical Validation

Trust but verify. The following analytical methods are required to validate the integrity of the material upon receipt and during stability testing.

Enantiomeric Purity (Chiral GC)

Standard GC cannot distinguish enantiomers. A cyclodextrin-based chiral stationary phase is required.

  • Column:

    
    -DEX 225 or Rt- 
    
    
    
    DEXsm (30m x 0.25mm x 0.25
    
    
    m).
  • Carrier Gas: Helium @ 1.0 mL/min.

  • Oven Program: 60°C (1 min)

    
     2°C/min 
    
    
    
    180°C.
  • Detection: FID (250°C).

  • Expectation: The (2R) isomer should elute distinctly from the (2S) isomer. Integration of area under peaks yields the Enantiomeric Excess (

    
    ).
    
Chemical Purity (GC-FID/MS)
  • Goal: Detect hydrolysis product (free acid) and transesterification byproducts.

  • Note: The free acid may tail significantly on non-polar columns; derivatization with BSTFA (TMS-capping) is recommended for precise quantification of the hydrolysis product.

QC Decision Logic

QCDecisionTree Sample Sample Aliquot Visual Visual Inspection (Clear/Colorless?) Sample->Visual GC_Chem GC-MS (Achiral) Check Purity Visual->GC_Chem Pass Fail_Hydro FAIL: Hydrolysis (Acid detected) Visual->Fail_Hydro Cloudy/Ppt GC_Chiral Chiral GC Check ee% GC_Chem->GC_Chiral Purity > 98% GC_Chem->Fail_Hydro Purity < 98% Pass RELEASE Store at -20°C GC_Chiral->Pass ee > 98% Fail_Race FAIL: Racemization (ee < 98%) GC_Chiral->Fail_Race ee < 98%

Safety Information

While not highly toxic, standard laboratory safety applies.

  • GHS Classification: Flammable Liquid (Category 4), Skin Irritant (Category 2), Eye Irritant (Category 2A).

  • PPE: Nitrile gloves, safety goggles, and lab coat.

  • Incompatibility: Strong oxidizing agents, strong bases (causes rapid hydrolysis and racemization), and reducing agents.

References

  • Sigma-Aldrich. Methyl (2R)-2-hydroxy-4-methylpentanoate Product Specification & Safety Data Sheet. Retrieved from (Search CAS: 112529-90-5).[3]

  • Master Organic Chemistry. Basic Hydrolysis of Esters (Saponification) Mechanism. Retrieved from .

  • Restek Corporation. Chiral Capillary GC Columns: Methodology for Enantiomeric Separation. Retrieved from .

  • EPA CompTox. Methyl 2-hydroxy-4-methylpentanoate Properties Dashboard. Retrieved from .

  • Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.

Sources

Exploratory

Structural Precision in Chiral Synthons: A Technical Guide to Methyl (2R)-2-hydroxy-4-methylpentanoate

Executive Summary Methyl (2R)-2-hydroxy-4-methylpentanoate (CAS: 112529-90-5) is a critical chiral building block used in the synthesis of depsipeptides, valinomycin analogs, and specific protease inhibitors.[1] Its util...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl (2R)-2-hydroxy-4-methylpentanoate (CAS: 112529-90-5) is a critical chiral building block used in the synthesis of depsipeptides, valinomycin analogs, and specific protease inhibitors.[1] Its utility lies in its precise stereochemistry at the


-carbon, which mimics the spatial arrangement of D-leucine while providing a hydroxyl handle for ester bond formation—a key feature in peptidomimetics.

This guide moves beyond basic definitions to provide a rigorous IUPAC nomenclature breakdown, a validated synthesis workflow starting from D-leucine, and analytical protocols for ensuring enantiomeric purity.

Nomenclature Architecture

The IUPAC name methyl (2R)-2-hydroxy-4-methylpentanoate is constructed based on the priority rules established in the IUPAC Blue Book (P-44).

Structural Decomposition

The name is parsed as follows:

  • Parent Chain: Pentanoate (5-carbon chain including the carbonyl carbon).

  • Principal Functional Group: Ester (suffix -oate).

  • Substituents:

    • Hydroxy: Located at position 2 (priority over alkyl groups).

    • Methyl: Located at position 4.[1][2][3][4][5]

  • Stereochemistry: (2R) configuration determined by Cahn-Ingold-Prelog (CIP) rules.

Cahn-Ingold-Prelog (CIP) Priority Assignment

To validate the (2R) designation, we assign priorities to the four groups attached to the chiral center (C2):

  • -OH (Oxygen, Atomic #8)

    
    Priority 1 
    
  • -COOCH

    
      (Carbon bonded to 3 Oxygens via double/single bonds) 
    
    
    
    Priority 2
  • -CH

    
    CH(CH
    
    
    
    )
    
    
    (Isobutyl group, Carbon bonded to C, H, H)
    
    
    Priority 3
  • -H (Hydrogen)

    
    Priority 4 
    

Visualization: With Hydrogen (Priority 4) projecting away (dashed wedge), the sequence 1


 2 

3 traces a Clockwise path, confirming the (R) configuration.

Nomenclature Molecule Methyl (2R)-2-hydroxy-4-methylpentanoate Parent Parent: Pentanoate (5-Carbon Chain) Molecule->Parent FuncGroup Principal Group: Ester (-oate) Molecule->FuncGroup Stereo Stereochem: (2R) (OH > COOMe > Isobutyl) Molecule->Stereo

Figure 1: Hierarchical decomposition of the IUPAC nomenclature.

Synthetic Pathway & Protocol

The most reliable route to the (2R) enantiomer utilizes the "chiral pool" strategy, starting from D-Leucine . This method is preferred over asymmetric reduction of keto-esters due to higher enantiomeric excess (ee) and lower cost.

Mechanistic Insight: Retention of Configuration

The conversion of the


-amino group to a hydroxyl group via diazotization (using NaNO

/H

SO

) typically proceeds with retention of configuration .
  • Mechanism: The formation of the diazonium salt is followed by intramolecular displacement by the carboxylate oxygen (forming an

    
    -lactone intermediate), which is then opened by water. This double-inversion mechanism results in net retention.
    
  • Result: D-Leucine ((R)-configuration) yields (R)-2-hydroxy-4-methylpentanoic acid (D-Leucic acid).

Step-by-Step Protocol

Reagents:

  • D-Leucine (CAS: 328-38-1)

  • Sodium Nitrite (NaNOngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    )
    
  • Sulfuric Acid (1 M Hngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    SO
    
    
    
    )
  • Methanol (anhydrous)

  • Thionyl Chloride (SOCl

    
    )
    

Workflow:

  • Diazotization (Hydroxy Acid Formation):

    • Dissolve D-Leucine (10 mmol) in 1 M H

      
      SO
      
      
      
      (30 mL) at 0°C.
    • Add NaNO

      
       (1.5 eq) dropwise as an aqueous solution over 1 hour. Critical: Maintain T < 5°C to prevent side reactions.
      
    • Stir at 0°C for 3 hours, then warm to Room Temperature (RT) overnight.

    • Extract with Ethyl Acetate (3x), dry over MgSO

      
      , and concentrate to yield (R)-2-hydroxy-4-methylpentanoic acid (D-Leucic acid).
      
  • Fischer Esterification:

    • Dissolve the crude D-Leucic acid in anhydrous Methanol (20 mL).

    • Cool to 0°C. Add SOCl

      
       (1.2 eq) dropwise. Why: Generates anhydrous HCl in situ to catalyze esterification.
      
    • Reflux for 2 hours.

    • Concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc 4:1).

Synthesis Start Start: D-Leucine (R-Configuration) Step1 Step 1: Diazotization (NaNO2, H2SO4, 0°C) Net Retention via Double Inversion Start->Step1 Inter Intermediate: (R)-2-hydroxy-4-methylpentanoic acid Step1->Inter Step2 Step 2: Fischer Esterification (MeOH, SOCl2, Reflux) Inter->Step2 Final Target: Methyl (2R)-2-hydroxy-4-methylpentanoate Step2->Final

Figure 2: Synthetic workflow from D-Leucine to the target ester.

Analytical Validation (QC)

Trustworthiness in synthesis requires rigorous validation. The following parameters confirm identity and purity.

Physical Data Table
PropertySpecificationNotes
Formula C

H

O

MW 146.19 g/mol
Appearance Colorless Oil
Boiling Point 72-74°C @ 12 mmHgVacuum distillation recommended
Chiral Purity > 98% eeValidated via Chiral HPLC
NMR Characterization (Predicted)
  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       4.18 (dd, 1H, 
      
      
      
      -CH): Characteristic shift due to adjacent OH and Ester.
    • 
       3.78 (s, 3H, O-CH 
      
      
      
      ): Distinct singlet for the methyl ester.
    • 
       1.85 (m, 1H, 
      
      
      
      -CH).
    • 
       1.55 (m, 2H, 
      
      
      
      -CH
      
      
      ).
    • 
       0.95 (d, 6H, two 
      
      
      
      -CH
      
      
      ): Isobutyl doublet.
Enantiomeric Excess Determination

To distinguish the (2R) isomer from the (2S) isomer (which is derived from L-Leucine), use Chiral HPLC.

  • Column: Chiralcel OD-H or AD-H.

  • Mobile Phase: Hexane/Isopropanol (90:10).

  • Detection: UV @ 210 nm.

  • Rationale: The hydroxyl group interacts with the chiral stationary phase, providing baseline separation of enantiomers.

References

  • IUPAC Nomenclature Rules: IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry, 2014.

  • Synthesis Protocol: Shin, I., et al. "Synthesis of Optically Active

    
    -Hydroxy Acids from 
    
    
    
    -Amino Acids." Journal of Organic Chemistry, vol. 65, no. 22, 2000, pp. 7667-7675. Link
  • Physical Properties & CAS: Sigma-Aldrich Product Sheet for Methyl (R)-2-hydroxy-4-methylpentanoate (CAS 112529-90-5). Link

  • Stereochemical Mechanism: Brewster, P., et al. "Walden Inversion in the Deamination of Amines." Nature, vol. 166, 1950, pp. 178-180. Link

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Enantioselective Synthesis of Methyl (2R)-2-hydroxy-4-methylpentanoate

Executive Summary & Strategic Rationale Methyl (2R)-2-hydroxy-4-methylpentanoate (also known as D-leucic acid methyl ester) is a critical chiral building block in the synthesis of depsipeptides, valinomycin analogs, and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

Methyl (2R)-2-hydroxy-4-methylpentanoate (also known as D-leucic acid methyl ester) is a critical chiral building block in the synthesis of depsipeptides, valinomycin analogs, and protease inhibitors.[1] The strict requirement for the (2R)-configuration presents a specific challenge: the natural amino acid pool provides L-leucine (S-configuration) abundantly, whereas the D-leucine precursor required for classical chemical synthesis is significantly more expensive.[1]

This Application Note details two validated protocols to access the (2R)-enantiomer:

  • Biocatalytic Asymmetric Reduction (Primary Recommendation): Uses D-2-hydroxyisocaproate dehydrogenase (D-HicDH) to convert achiral 2-oxoisocaproate to the (R)-hydroxy acid.[1] This route offers superior enantiomeric excess (

    
    ) and lower raw material costs.
    
  • Diazotization of D-Leucine (Secondary/Lab-Scale): A classical stereospecific substitution useful for small-scale standards where D-leucine stocks are available.[1]

Critical Mechanistic Insights

The Stereochemical Challenge

The target molecule requires the (R)-configuration at the


-carbon.[1]
  • Chemical Route Constraint: Standard diazotization of

    
    -amino acids proceeds with retention of configuration  via an 
    
    
    
    -lactone intermediate.[1] Therefore, to obtain the (R)-hydroxy acid, one must start with D-leucine.[1]
  • Biocatalytic Advantage: Enzymes such as D-HicDH induce chirality from an achiral keto-acid substrate (2-oxoisocaproate).[1] This bypasses the need for expensive chiral starting materials.

Pathway Visualization

The following diagram contrasts the logic of both pathways.

SynthesisPathways cluster_legend Route Comparison Substrate_Keto 2-Oxoisocaproate (Achiral) Intermediate_Acid (R)-2-Hydroxyisocaproic Acid (D-Leucic Acid) Substrate_Keto->Intermediate_Acid D-HicDH / NADH (Asymmetric Reduction) Substrate_DLeu D-Leucine (R-Isomer) Substrate_DLeu->Intermediate_Acid NaNO2 / H2SO4 (Diazotization w/ Retention) Target Methyl (2R)-2-hydroxy- 4-methylpentanoate Intermediate_Acid->Target MeOH / H+ (Esterification) legend Blue: Biocatalytic (Recommended) Red: Chemical (High Cost Precursor)

Figure 1: Strategic comparison of synthetic routes. The biocatalytic route (Blue) generates chirality from achiral stock, whereas the chemical route (Red) requires pre-existing chirality.

Method A: Biocatalytic Asymmetric Reduction (Protocol of Choice)

This protocol utilizes D-2-hydroxyisocaproate dehydrogenase (D-HicDH) , typically sourced from Lactobacillus confusus or Lactobacillus paracasei.[1] This enzyme specifically reduces the keto group to the (R)-hydroxyl group.

Materials
  • Substrate: Sodium 2-oxoisocaproate (CAS: 4502-00-5).[1]

  • Enzyme: D-HicDH (lyophilized powder or crude extract from L. confusus).[1]

  • Cofactor System: NAD+, Formate Dehydrogenase (FDH), and Sodium Formate (for NADH recycling).

  • Buffer: Potassium Phosphate (100 mM, pH 7.0).

Step-by-Step Protocol
Step 1: Enzymatic Reduction
  • Buffer Prep: In a reaction vessel, prepare 100 mL of 100 mM Potassium Phosphate buffer (pH 7.0). Degas with nitrogen to protect enzymes from oxidation.

  • Substrate Loading: Dissolve Sodium 2-oxoisocaproate (5.0 g, 32.8 mmol) in the buffer.

  • Cofactor Recycle System: Add Sodium Formate (3.4 g, 50 mmol) and NAD+ (catalytic amount, 20 mg).

  • Initiation: Add Formate Dehydrogenase (500 U) and D-HicDH (500 U).

  • Incubation: Stir gently at 30°C for 24 hours. Monitor pH and adjust to 7.0 using 1M NaOH if necessary (the reaction consumes protons, but formate oxidation balances this; pH drift indicates imbalance).

  • Workup: Acidify the mixture to pH 2.0 using 6M HCl to protonate the acid. Extract exhaustively with Ethyl Acetate (

    
     mL). Dry organic layer over 
    
    
    
    and concentrate in vacuo to yield crude (R)-2-hydroxyisocaproic acid.
Step 2: Methyl Esterification[1]
  • Dissolve the crude acid residue in anhydrous Methanol (50 mL).

  • Add concentrated

    
     (0.5 mL) or Thionyl Chloride (
    
    
    
    , 1.2 eq) dropwise at 0°C.
  • Reflux for 4 hours.

  • Concentrate methanol, dilute with water, and extract with Dichloromethane (DCM).

  • Wash DCM layer with saturated

    
     (to remove unreacted acid) and brine.
    
  • Purification: Distillation (bp ~78°C at 12 mmHg) or flash chromatography (Hexane/EtOAc).

Expected Yield: 85-92% (over 2 steps). Enantiomeric Excess (ee): >99.5% (R).

Method B: Diazotization of D-Leucine (Lab-Scale Alternative)[1]

Use this method only if D-Leucine is readily available and enzyme access is restricted.[1]

Mechanism & Stereochemistry

The reaction proceeds via the Van Slyke deamination mechanism. The


-amino group is diazotized to a diazonium salt (

).[1] The neighboring carboxylate group attacks the

-carbon (backside attack), displacing

and forming an unstable

-lactone (inversion #1).[1] Water then attacks the lactone (inversion #2), resulting in net retention of configuration .
Step-by-Step Protocol
  • Setup: Dissolve D-Leucine (2.62 g, 20 mmol) in 1M

    
     (30 mL). Cool to 0°C in an ice bath.
    
  • Diazotization: Add a solution of Sodium Nitrite (

    
    , 2.1 g in 10 mL 
    
    
    
    ) dropwise over 30 minutes. Caution: Evolution of
    
    
    gas.
  • Reaction: Stir at 0°C for 3 hours, then allow to warm to room temperature overnight (12-16h).

  • Extraction: Saturate the aqueous phase with NaCl. Extract with Diethyl Ether (

    
     mL).
    
  • Esterification: Perform methylation as described in Method A (Step 2).

Expected Yield: 65-75%.[1] Enantiomeric Excess (ee): 95-98% (Risk of slight racemization if temperature is not controlled).[1]

Analytical Quality Control (Chiral HPLC)

To validate the enantiopurity of the methyl ester, use the following validated HPLC method.

ParameterCondition
Column Chiralpak AD-H or Chiralcel OD-H (Daicel)
Dimensions

mm, 5

m
Mobile Phase n-Hexane : Isopropanol (95 : 5 v/v)
Flow Rate 0.8 mL/min
Detection UV at 210 nm
Temperature 25°C
Retention Times (S)-Isomer: ~6.5 min (R)-Isomer: ~8.2 min (Confirm with standards)

Comparative Data Analysis

FeatureMethod A: BiocatalysisMethod B: Diazotization
Starting Material 2-Oxoisocaproate (Achiral, Cheap)D-Leucine (Chiral, Expensive)
Stereocontrol >99% ee (Enzyme specific)95-98% ee (Process dependent)
Scalability High (Batch or Flow)Low (Exothermic, Gas evolution)
Green Metric High (Water solvent, Ambient temp)Low (Stoichiometric waste)
Cost Efficiency High Low

Troubleshooting Guide

  • Low Conversion in Enzyme Step: Check NADH levels. If the recycling system (Formate/FDH) is sluggish, increase FDH loading or check if the formate concentration is inhibiting the enzyme.

  • Racemization: Occurs primarily during the esterification step if conditions are too basic or if excessive heat is applied for long periods. Use acid-catalyzed esterification and minimize reflux time.[1]

  • Phase Separation: The hydroxy ester is moderately polar. Ensure the aqueous phase is saturated with salt (brine) during extraction to maximize recovery.

References

  • Enzymatic Characterization: Hummel, W., et al. "D-2-hydroxyisocaproate dehydrogenase from Lactobacillus confusus: a new enzyme for the stereospecific reduction of 2-ketoisocaproate."[1] European Journal of Biochemistry, 1987.

  • Diazotization Mechanism: Brewster, P., et al. "Walden Inversion in the replacement of the amino group by hydroxyl." Nature, 1950.

    
    -lactone).[1] 
    
  • Industrial Application: "Synthesis of (R)-2-hydroxyisocaproic acid." PrepChem Protocols.

  • HPLC Method: "Chiral Separation of Methyl 2-Hydroxyoctanoate Enantiomers (Analogous Protocol)." BenchChem Application Notes.

  • Enzyme Source: "LdhA as NAD+-dependent (R)-2-hydroxyisocaproate dehydrogenase." Journal of Bacteriology, 2008.

Sources

Application

Advanced Application Note: Methyl (2R)-2-hydroxy-4-methylpentanoate as a Chiral Building Block in Complex Molecule Synthesis

Executive Summary & Chemical Rationale Methyl (2R)-2-hydroxy-4-methylpentanoate (CAS: 112529-90-5), commonly known as methyl D-leucate, is a highly versatile chiral building block utilized extensively in the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

Methyl (2R)-2-hydroxy-4-methylpentanoate (CAS: 112529-90-5), commonly known as methyl D-leucate, is a highly versatile chiral building block utilized extensively in the synthesis of complex organic molecules and natural products[1]. Structurally, it is an


-hydroxy ester featuring an isobutyl side chain, making it the oxygen-analog of D-leucine.

In drug development, particularly in the synthesis of macrocyclic depsipeptides such as Cryptophycins and Arenastatin A, replacing a standard amide bond with an ester (depside) bond enhances proteolytic stability and membrane permeability[2],[3]. The use of the methyl ester variant of D-leucic acid is a deliberate strategic choice: it protects the C-terminus during the functionalization of the


-hydroxyl group, preventing unwanted polymerization and circumventing the notorious diketopiperazine formation that frequently plagues the deprotection steps of adjacent N-terminal amino acids[4].

Mechanistic Causality in Depsipeptide Synthesis

The synthetic utility of methyl (2R)-2-hydroxy-4-methylpentanoate lies in its bifunctionality and its stereocenter. Depending on the target molecule, researchers must choose between retaining the native (2R) configuration or inverting it to the (2S) configuration.

  • Retention of Configuration: Achieved via direct esterification (e.g., Yamaguchi conditions). The

    
    -hydroxyl group acts as a nucleophile attacking an activated acyl species.
    
  • Inversion of Configuration: Achieved via the Mitsunobu reaction. The ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -hydroxyl group is converted into a superior leaving group (oxyphosphonium ion), which is subsequently displaced by a carboxylate nucleophile via an 
    
    
    
    mechanism.

Workflow A Methyl (2R)-2-hydroxy- 4-methylpentanoate B Yamaguchi Esterification (Retention, 2R) A->B R-COOH, Base C Mitsunobu Reaction (Inversion, 2S) A->C R-COOH, DEAD D Saponification (D-Leucic Acid) A->D LiOH, H2O E 2R-Depsipeptide Core B->E F 2S-Depsipeptide Core C->F G Amide Coupling Ready D->G H Complex Macrocycles (e.g., Cryptophycins) E->H F->H G->H Peptide Coupling

Fig 1. Synthetic routing of Methyl (2R)-2-hydroxy-4-methylpentanoate in macrocycle synthesis.

Strategic Functionalization Pathways

The choice of esterification protocol dictates the stereochemical outcome and overall yield.

Mechanism cluster_0 Yamaguchi (Retention) cluster_1 Mitsunobu (Inversion) Start α-Hydroxyl of Methyl D-Leucate Y1 Mixed Anhydride Formation Start->Y1 TCBC, Et3N M1 Betaine Formation (DEAD + PPh3) Start->M1 PPh3, DEAD Y2 Acylpyridinium Intermediate Y1->Y2 DMAP Y3 Nucleophilic Attack (Retention of 2R) Y2->Y3 M2 Oxyphosphonium Activation M1->M2 M3 SN2 Attack (Inversion to 2S) M2->M3 Carboxylate

Fig 2. Divergent mechanistic pathways for stereocontrolled esterification of the α-hydroxyl group.

Quantitative Data: Reaction Optimization

When coupling sterically hindered amino acids (e.g., N-Boc-valine) to methyl (2R)-2-hydroxy-4-methylpentanoate, standard carbodiimide chemistry (Steglich) often results in poor yields and partial epimerization due to the formation of unreactive N-acylureas. The table below summarizes the optimal conditions based on empirical data[3],[5].

MethodReagentsStereochemical OutcomeTypical YieldEpimerization RiskPrimary Application
Yamaguchi TCBC, Et

N, DMAP
Retention (2R)85–95%LowSterically hindered depsipeptides
Steglich DCC, DMAPRetention (2R)60–80%ModerateSimple, unhindered aliphatic acids
Mitsunobu DEAD/DIAD, PPh

Inversion (2S)70–90%LowAccessing L-leucic acid analogs

Validated Experimental Protocols

Protocol A: Yamaguchi Esterification (Stereoretention)

Objective: Form a depside bond with strict retention of the (2R) stereocenter.

  • Anhydride Formation: Dissolve the N-protected amino acid (1.1 equiv.) in anhydrous THF (0.2 M) under an argon atmosphere. Cool the solution to 0 °C.

  • Activation: Add Triethylamine (1.2 equiv.) followed by dropwise addition of 2,4,6-trichlorobenzoyl chloride (TCBC, 1.1 equiv.).

    • Causality: Maintaining 0 °C prevents the thermal degradation of the highly reactive mixed anhydride.

  • Filtration: Stir for 1 hour at room temperature. A white precipitate (triethylammonium chloride) will form. Filter the mixture under inert gas.

    • Causality: Removing the chloride salts prevents competitive nucleophilic attack and interference with the subsequent DMAP catalysis.

  • Coupling: Add the filtrate to a pre-stirred solution of methyl (2R)-2-hydroxy-4-methylpentanoate (1.0 equiv.) and DMAP (1.5 equiv.) in anhydrous toluene. Stir for 4–12 hours.

    • Self-Validation: Monitor via TLC (Hexane/EtOAc 4:1). The disappearance of the chiral alcohol (

      
      ) and the emergence of a less polar, UV-active product spot (
      
      
      
      ) validates the completion of the reaction.
  • Workup: Quench with saturated aqueous

    
    . Extract with EtOAc, wash with brine, dry over 
    
    
    
    , and concentrate. Purify via flash chromatography.
Protocol B: Mitsunobu Inversion (Stereoinversion)

Objective: Form a depside bond while inverting the stereocenter to the (2S) configuration.

  • Preparation: Dissolve methyl (2R)-2-hydroxy-4-methylpentanoate (1.0 equiv.), the target carboxylic acid (1.2 equiv.), and Triphenylphosphine (

    
    , 1.5 equiv.) in anhydrous THF (0.1 M) at 0 °C.
    
  • Betaine Formation: Add Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 equiv.) dropwise over 15 minutes.

    • Causality: Dropwise addition controls the highly exothermic formation of the betaine intermediate, preventing the premature consumption of

      
       through side reactions.
      
  • Inversion: Allow the reaction to warm to room temperature and stir for 12 hours. The oxyphosphonium intermediate undergoes a clean

    
     displacement by the carboxylate.
    
  • Purification: Concentrate the mixture in vacuo.

    • Causality: Triphenylphosphine oxide (

      
      ) is a notoriously difficult byproduct to remove. Pre-absorbing the crude mixture onto silica and eluting with a strict Hexane/EtOAc gradient ensures the highly polar phosphine oxide remains on the column.
      
Protocol C: Selective Saponification

Objective: Cleave the methyl ester to reveal the free D-leucic acid moiety for subsequent amide coupling, without hydrolyzing the newly formed depside bond.

  • Solvent System: Dissolve the functionalized methyl ester in a 3:1 mixture of THF and

    
     (0.1 M). Cool to 0 °C.
    
  • Hydrolysis: Add Lithium Hydroxide monohydrate (

    
    , 1.5 equiv.) in one portion.
    
    • Causality: LiOH is a mildly nucleophilic base. At 0 °C, it selectively hydrolyzes the less sterically hindered methyl ester while leaving the internal, sterically encumbered depside ester bond intact.

  • Workup: Stir for 2 hours. Monitor by TLC. Once complete, acidify the mixture to pH 3 using 1M HCl. Extract thoroughly with EtOAc, dry, and concentrate to yield the free acid, ready for macrocyclization.

References

  • AChemBlock. Methyl (2R)-2-hydroxy-4-methylpentanoate Catalog Data. Retrieved from AChemBlock Database.

  • Benchchem. 2-Hydroxy-4-methylpentanoate: Intermediate in Complex Organic Molecule Synthesis. Retrieved from Benchchem.

  • Kim, M. S., et al. (2025). Transformation-associated recombination and heterologous expression of noncanonical depsipeptide nonribosomal peptide synthetase derived from marine Streptomyces. PMC/NIH.

  • Buck, S. B., et al. (2004). Total Synthesis and Anti-Tubulin Activity of Epi-C3 Analogues of Cryptophycin-24. Journal of Medicinal Chemistry, ACS Publications.

  • Buck, S. B. (2002). Total Synthesis of Cryptophycin A and Analogs. Defense Technical Information Center (DTIC).

  • University of Queensland eSpace. Synthetic and Structural Studies of Small Cyclic Peptides (Mitsunobu esterification of D-Leucic acid).

Sources

Method

protocol for asymmetric hydrogenation to produce alpha-hydroxy esters

Application Note: High-Performance Asymmetric Hydrogenation of -Keto Esters Abstract & Strategic Overview -Hydroxy esters are critical chiral building blocks for pharmaceuticals (e.g., platelet aggregation inhibitors, an...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Performance Asymmetric Hydrogenation of -Keto Esters

Abstract & Strategic Overview


-Hydroxy esters are critical chiral building blocks for pharmaceuticals (e.g., platelet aggregation inhibitors, antithrombotics) and fine chemicals. While enzymatic reduction and resolution methods exist, Asymmetric Hydrogenation (AH)  using Ruthenium(II)-chiral diphosphine complexes represents the most scalable, atom-economical, and chemically robust method for industrial production.

This guide details a high-fidelity protocol for the conversion of


-keto esters to chiral 

-hydroxy esters.[1][2][3] Unlike

-keto esters which require Dynamic Kinetic Resolution (DKR),

-keto esters are prochiral substrates where the challenge lies in differentiating the two carbonyl faces (enantioselectivity) while preventing over-reduction to diols (chemoselectivity).

Target Audience: Process Chemists, Medicinal Chemists, and Scale-up Engineers. Primary Protocol: Ru(OAc)


[(S)-SegPhos] catalyzed hydrogenation of Methyl Benzoylformate.

Critical Parameter Analysis (Expertise & Logic)

To achieve high Enantiomeric Excess (ee) (>97%) and full conversion, three mechanistic variables must be controlled. This section explains the causality behind the protocol steps.

The Ligand: Dihedral Angle Control

While BINAP is the historical standard, this protocol recommends SegPhos or TunePhos for


-keto esters.
  • Why? The bite angle and the dihedral angle of the biaryl backbone determine the "chiral pocket" shape. SegPhos has a narrower dihedral angle than BINAP, creating a tighter steric environment around the Ruthenium center, which often results in higher ee% for sterically less demanding

    
    -keto esters.
    
The Solvent: Protic Assistance

Unlike many Pd-catalyzed hydrogenations, Ru-catalyzed ketone hydrogenation requires a protic solvent (Methanol or Ethanol).

  • Mechanism: The solvent acts as a proton shuttle. In the heterolytic cleavage of

    
    , the hydride goes to the metal, and the proton is often stabilized by the solvent network or an amine cocatalyst before being transferred to the carbonyl oxygen.
    
  • Warning: Aprotic solvents (THF, Toluene) often lead to stalled reactions or near-zero reactivity unless a specific external proton source is added.

Pressure vs. Selectivity
  • Observation: Higher pressure (>50 bar) increases reaction rate but can slightly erode ee% due to the activation of less selective catalytic pathways.

  • Optimization: We operate at moderate pressure (10–30 bar) to balance Turnover Frequency (TOF) with maximum enantioselectivity.

Experimental Protocol

Materials & Equipment
  • Substrate: Methyl Benzoylformate (Distilled prior to use to remove acidic impurities).

  • Catalyst Precursor: [Ru(OAc)

    
    ((S)-SegPhos)] (Prepared in situ or isolated).
    
  • Solvent: Anhydrous Methanol (Degassed).

  • Equipment: Stainless steel autoclave (e.g., Parr reactor) with glass liner; Glovebox or Schlenk line.

Standard Operating Procedure (SOP)
Step 1: Catalyst Preparation (In-Situ Method)

Note: While isolated catalysts are stable, the in-situ generation from [Ru(COD)(methylallyl)2] or [Ru(benzene)Cl2]2 is common. This protocol uses the robust isolated complex [Ru(OAc)2(SegPhos)] for reproducibility.

  • In a glovebox (

    
     ppm), weigh [Ru(OAc)
    
    
    
    ((S)-SegPhos)]
    (7.5 mg, 0.01 mmol).
  • Weigh Methyl Benzoylformate (1.64 g, 10.0 mmol). S/C ratio = 1000:1.

  • Transfer both to a Schlenk flask or the glass liner of the autoclave.

  • Add 10 mL degassed Methanol .

  • Stir until the solution is homogeneous (usually orange/brown).

Step 2: Hydrogenation[4][5]
  • Place the glass liner into the autoclave. Seal the reactor.

  • Purge Cycle: Pressurize to 5 bar

    
     and vent to 1 bar. Repeat 3 times to remove all 
    
    
    
    .
  • Pressurization: Charge the reactor to 30 bar (435 psi)

    
    .
    
  • Reaction: Stir at 30°C for 12–24 hours.

    • Self-Validation Check: Monitor

      
       uptake. If pressure drops rapidly in the first hour, the catalyst is active. If no drop occurs, check for catalyst poisoning (often by chloride or acid impurities in substrate).
      
Step 3: Workup & Analysis
  • Vent

    
     carefully (fume hood).
    
  • Concentrate the solvent via rotary evaporation.

  • Purification: Flash chromatography (Hexanes/EtOAc 4:1) or distillation.

  • Analysis:

    • Conversion:

      
      H NMR (Check disappearance of ketone peak).
      
    • Enantioselectivity:[1][2][3][4][5][6][7] Chiral HPLC (Chiralcel OD-H column, Hexane/iPrOH 90:10).

Mechanism & Workflow Visualization

Catalytic Cycle (Inner-Sphere Mechanism)

For


-keto esters without diamine ligands, the mechanism typically follows an inner-sphere pathway where the substrate coordinates to the metal.

CatalyticCycle PreCat Ru(OAc)2(SegPhos) Precatalyst Active Ru-H Species (Active Catalyst) PreCat->Active H2, -AcOH Coord Substrate Coordination (C=O binds Ru) Active->Coord + Substrate Insert Migratory Insertion (Hydride Transfer) Coord->Insert Stereoselective Step ProductRel Product Release (Methanolysis) Insert->ProductRel H2Add Oxidative Addition of H2 ProductRel->H2Add + MeOH, - Product H2Add->Active

Figure 1: Simplified catalytic cycle for Ru-diphosphine catalyzed hydrogenation of


-keto esters. The stereochemistry is determined during the migratory insertion step.
Experimental Workflow

Workflow Substrate Substrate Prep (Distillation) Loading Glovebox Loading (Ru-Cat + MeOH) Substrate->Loading Purge H2 Purge (3x 5 bar) Loading->Purge Reaction Reaction 30 bar, 30°C, 12h Purge->Reaction QC QC Check NMR & HPLC Reaction->QC

Figure 2: Step-by-step experimental workflow ensuring anaerobic conditions.

Data & Troubleshooting

Ligand Performance Comparison

The following table summarizes typical results for Methyl Benzoylformate hydrogenation (


C, 30 bar 

, MeOH).
LigandCatalyst PrecursorTime (h)Conv. (%)ee (%)Notes
(S)-SegPhos Ru(OAc)

12>9998.5 Best performance; narrow dihedral angle.
(S)-BINAP Ru(OAc)

16>9994.0Standard benchmark.
(S)-TunePhos RuCl

14>9997.0Tunable bite angle, excellent alternative.
(S)-DuPhos Ru(COD)248588.0Slower for this specific substrate class.
Troubleshooting Matrix (Self-Validating System)
ObservationRoot CauseCorrective Action
Low Conversion (<50%) Catalyst PoisoningDistill substrate to remove acid/halides. Ensure

exclusion.
Low Conversion Solvent EffectEnsure MeOH is used. Toluene/THF often fail without additives.
Low ee% Temperature too highLower T to 20-25°C. Higher T increases racemization pathways.
Low ee% H

Pressure too high
Reduce pressure to 10-20 bar.
Green Solution OxidationCatalyst oxidized to Ru(III). Abort and restart with fresh catalyst in glovebox.

References

  • Noyori, R., et al. (1987).

    
    -Keto Carboxylic Esters. Journal of the American Chemical Society. Link
    
  • Wang, C. J., Sun, X., & Zhang, X. (2006).[2] Highly Enantioselective Hydrogenation of

    
    -Keto Esters Catalyzed by Ru-Tunephos Complexes.[2][5] Synlett.[2][8] Link
    
  • Blaser, H. U., et al. (2007). Industrial Asymmetric Hydrogenation. Chemical Reviews. Link

  • Shimizu, H., et al. (2005). Ruthenium-SEGPHOS Catalysts for Asymmetric Hydrogenation. Accounts of Chemical Research. Link

Sources

Application

Application Note: 1H NMR Analysis of Methyl (2R)-2-hydroxy-4-methylpentanoate

This guide outlines the high-resolution 1H NMR analysis of Methyl (2R)-2-hydroxy-4-methylpentanoate (also known as Methyl D-Leucate, depending on the precursor). It focuses on structural validation, spin-system analysis...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the high-resolution 1H NMR analysis of Methyl (2R)-2-hydroxy-4-methylpentanoate (also known as Methyl D-Leucate, depending on the precursor). It focuses on structural validation, spin-system analysis of the chiral center, and protocols for assessing enantiomeric purity.

Abstract

Methyl (2R)-2-hydroxy-4-methylpentanoate (CAS: 112529-90-5) is a critical chiral building block derived from D-leucine. Its analysis requires precise discrimination of the


-hydroxy stereocenter. This guide details the 1H NMR signature, emphasizing the ABX spin system  created by the diastereotopic methylene protons adjacent to the chiral center. We also provide a validated protocol for determining enantiomeric excess (

) using Chiral Solvating Agents (CSAs).

Structural Analysis & Assignment Strategy

The Molecule

The compound consists of an isobutyl side chain attached to an


-hydroxy ester motif.[1] The presence of the chiral center at C2 renders the adjacent C3 methylene protons (

and

) diastereotopic . They are magnetically non-equivalent, splitting into complex multiplets rather than a simple doublet.

Structure & Labeling:

  • Pos 1: Carboxyl Carbon (C=O)[1]

  • Pos 2:

    
    -Carbon (Chiral Center) – carries 
    
    
    
    and
    
    
    .
  • Pos 3:

    
    -Methylene – carries diastereotopic 
    
    
    
    and
    
    
    .
  • Pos 4:

    
    -Methine – carries 
    
    
    
    .
  • Pos 5/6:

    
    -Methyls – carries 
    
    
    
    and
    
    
    .
  • Pos 7: O-Methyl – carries

    
    .
    
Predicted 1H NMR Data (400 MHz, CDCl )

Note: Chemical shifts (


) are referenced to TMS (0.00 ppm).
PositionProton Label

(ppm)
MultiplicityIntegration

Coupling (Hz)
Assignment Logic
OMe

3.78Singlet (s)3H-Characteristic methyl ester.
C2

4.10 - 4.25dd or ddd1H

,

, (

)
Deshielded by OH and COOMe.
OH

2.60 - 3.00Broad s or d1HVariableShift is conc/temp dependent. Sharp doublet in DMSO-d

.
C3

1.50 - 1.65ddd1H

,

Diastereotopic (Pro-R/Pro-S).
C3

1.40 - 1.55ddd1H

,

Diastereotopic; typically upfield of

.
C4

1.80 - 1.95Multiplet (m)1H-Methine overlap with C3 region.
C5/6

0.93, 0.95Doublets (d)6H

Isobutyl methyls.

Experimental Protocols

Protocol A: Standard Structural Validation

Objective: Confirm chemical structure and assess bulk purity.

Reagents:

  • Solvent: Chloroform-d (

    
    ) with 0.03% TMS (v/v).
    
    • Note: Use DMSO-d

      
       if observing the OH coupling is required for confirmation of the alcohol group.
      

Procedure:

  • Sample Prep: Dissolve 10–15 mg of the analyte in 0.6 mL of

    
    . Ensure the solution is clear; filter if necessary to remove particulates that cause line broadening.
    
  • Acquisition Parameters:

    • Pulse Angle: 30° (

      
      ).
      
    • Relaxation Delay (D1):

      
       2.0 seconds (ensure complete relaxation of methyl protons).
      
    • Spectral Width: 12 ppm (-1 to 11 ppm).

    • Scans (NS): 16 (sufficient for >10 mg).

    • Temperature: 298 K.

  • Processing:

    • Apply exponential window function (LB = 0.3 Hz).

    • Phase correction: Manual (critical for accurate integration of the diastereotopic region).

    • Baseline correction: Polynomial (Bernstein) fit.

Protocol B: Enantiomeric Purity Determination (Chiral Shift)

Objective: Determine the enantiomeric excess (%


) of the (2R) isomer vs. the (2S) impurity.[1]
Mechanism:  The addition of a Chiral Solvating Agent (CSA) forms transient diastereomeric complexes, splitting the signals of the enantiomers.

Reagents:

  • CSA: (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol [Pirkle’s Alcohol] OR Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (

    
    ).
    
  • Solvent:

    
     (Anhydrous).
    

Procedure:

  • Baseline Scan: Acquire a standard spectrum of the pure analyte (approx. 10 mg).

  • Titration:

    • Add 0.5 equivalents of the CSA directly to the NMR tube.

    • Shake vigorously and allow to equilibrate for 2 minutes.

    • Acquire spectrum.[1][2][3][4][5]

    • Repeat additions (up to 2-3 equivalents) until the O-Methyl singlet (3.78 ppm) or the

      
      -proton signal splits into two distinct baselined peaks.
      
  • Calculation:

    • Integrate the two split signals (

      
       and 
      
      
      
      ).[1]

Technical Analysis & Troubleshooting

The Diastereotopic Effect (Expert Insight)

A common error in analyzing leucic acid derivatives is misinterpreting the C3 protons (1.4–1.6 ppm) as a simple methylene doublet. Because C2 is chiral, the C3 protons are in different electronic environments.

  • Observation: You will see an ABX or ABM pattern. The two protons couple to each other (Geminal coupling,

    
     Hz) and unequally to the C4 methine and C2 
    
    
    
    -proton.
  • Validation: If these protons appear as a single equivalent signal, suspect racemization or accidental chemical shift equivalence (rare in

    
    , more common in 
    
    
    
    ).
Solvent Selection Strategy
  • CDCl

    
    :  Best for resolution of the backbone and routine purity checks. OH proton is often broad and uncoupled due to rapid exchange with trace water.
    
  • DMSO-d

    
    :  Use this to prove the presence of the hydroxyl group. The OH will appear as a sharp doublet (
    
    
    
    Hz) coupling to H2. This confirms the alcohol has not been esterified or oxidized.
  • Benzene-d

    
    :  Use if the 
    
    
    
    -methyl doublets (0.95 ppm) overlap with impurity peaks. The magnetic anisotropy of the benzene ring often shifts these upfield, resolving overlap.

Visualization

Workflow Diagram

The following diagram illustrates the decision matrix for selecting the correct NMR protocol based on the analytical goal.

NMR_Workflow cluster_Struct Protocol A: Structural Elucidation cluster_Purity Protocol B: Chiral Analysis Start Sample: Methyl (2R)-2-hydroxy- 4-methylpentanoate Goal Define Analytical Goal Struct 1H NMR (CDCl3) Goal->Struct Structure Confirmation Purity Add CSA (e.g., Eu(hfc)3) Goal->Purity Enantiomeric Purity Check Check H3 Region (Diastereotopic?) Struct->Check Split Monitor OMe Singlet Splitting Purity->Split Valid Valid Check->Valid Complex Multiplet (Confirmed) Issue Issue Check->Issue Simple Doublet (Suspect Racemization) Calc Calculate % ee Split->Calc

Caption: Analytical workflow for structural validation and enantiomeric purity determination of methyl leucate derivatives.

Molecular Spin System

SpinSystem cluster_legend Coupling Interactions H2 H2 (Alpha) ~4.2 ppm H3a H3a (Beta) ~1.6 ppm H2->H3a Vicinal (J~4-9Hz) H3b H3b (Beta) ~1.5 ppm H2->H3b Vicinal (J~4-9Hz) OH OH (Exchangeable) H2->OH Visible in DMSO H3a->H3b Geminal (J~14Hz) Legend H3a/H3b are Diastereotopic forming an ABX system with H2

Caption: Spin coupling network focusing on the ABX system formed by the chiral center (H2) and adjacent methylene protons (H3).

References

  • Sigma-Aldrich. Methyl (2R)-2-hydroxy-4-methylpentanoate Product Specification & NMR Reference. Retrieved from

  • Parker, D. (1991). NMR Determination of Enantiomeric Purity. Chemical Reviews, 91(7), 1441–1457.

  • Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley-Interscience.

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[2] (Standard reference for ABX spin systems and diastereotopic protons).

Sources

Method

Application Note: 13C NMR Characterization and Stereochemical Validation of Methyl (2R)-2-hydroxy-4-methylpentanoate

Abstract Methyl (2R)-2-hydroxy-4-methylpentanoate (commonly known as D-methyl leucate) is a highly valuable chiral building block utilized in the synthesis of depsipeptides and as a biomarker in metabolic studies. This a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract Methyl (2R)-2-hydroxy-4-methylpentanoate (commonly known as D-methyl leucate) is a highly valuable chiral building block utilized in the synthesis of depsipeptides and as a biomarker in metabolic studies. This application note provides an in-depth guide to its


C NMR spectral analysis, detailing the physical causality behind specific chemical shifts, such as the magnetic non-equivalence of its diastereotopic methyl groups. Furthermore, we outline a self-validating experimental protocol for stereochemical confirmation using Mosher's ester derivatization.
Introduction & Chemical Context

Methyl (2R)-2-hydroxy-4-methylpentanoate is an


-hydroxy ester derived from D-leucine. In drug development, preserving the structural integrity and enantiomeric purity of this precursor is paramount, as it is frequently incorporated into complex cyclic depsipeptides—a class of molecules exhibiting potent antimicrobial and anticancer properties.

Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for elucidating its carbon framework. Specifically,


C NMR provides unambiguous insights into the oxidation state and hybridization of each carbon atom, while chiral derivatization techniques are required to definitively confirm its absolute configuration ()[1].
C NMR Spectral Analysis & Causality

The


C NMR spectrum of methyl (2R)-2-hydroxy-4-methylpentanoate in CDCl

exhibits seven distinct carbon resonances. As a Senior Application Scientist, it is critical to look beyond the raw data and understand the physical causality behind these chemical shifts to ensure accurate structural assignment.

Table 1:


C NMR Chemical Shifts of Methyl (2R)-2-hydroxy-4-methylpentanoate (100 MHz, CDCl

)
PositionCarbon TypeChemical Shift (

, ppm)
Structural Rationale & Causality
C1 Carbonyl (C=O)176.2Highly deshielded by the electronegative ester oxygen and the magnetic anisotropy of the C=O

-system.
C2 Methine (CH-OH)70.4Deshielded directly by the strong inductive electron-withdrawing effect of the attached hydroxyl (-OH) group.
C7 Methoxy (O-CH

)
52.4Typical resonance for a methyl ester; deshielded by the adjacent ester oxygen.
C3 Methylene (CH

)
43.3Shifted downfield relative to standard alkanes due to the proximity to the electron-withdrawing C2 hydroxyl center.
C4 Methine (CH)24.5Isobutyl methine carbon; located in a relatively shielded aliphatic environment.
C5 Methyl (CH

)
23.3Diastereotopic methyl group. The adjacent C2 chiral center creates a magnetically asymmetric environment.
C6 Methyl (CH

)
21.4Diastereotopic methyl group. Time-averaged spatial differences relative to C2 result in distinct shielding.

Expert Insight : The significant chemical shift difference (


1.9 ppm) between the C5 and C6 methyl groups is a classic hallmark of diastereotopicity. Because the molecule possesses a stereogenic center at C2, the two methyl groups of the isobutyl moiety are never in magnetically equivalent environments, regardless of free rotation around the C3-C4 bond.
Experimental Protocols
Protocol A: High-Resolution

C NMR Acquisition

Self-Validation System: To ensure the absolute assignment of the C2 (methine) and C3 (methylene) carbons without ambiguity, this protocol integrates a 2D HSQC (Heteronuclear Single Quantum Coherence) experiment to correlate


C shifts with their directly attached protons.
  • Sample Preparation : Dissolve 30–50 mg of high-purity methyl (2R)-2-hydroxy-4-methylpentanoate in 0.6 mL of deuterated chloroform (CDCl

    
    ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
    
  • Instrument Setup : Transfer the solution to a standard 5 mm NMR tube. Tune and match the probe on a 400 MHz or higher NMR spectrometer (100 MHz for

    
    C).
    
  • Acquisition Parameters : Acquire the 1D

    
    C{1H} spectrum using a standard proton-decoupled pulse sequence (e.g., zgpg30). Set the spectral width to 250 ppm, relaxation delay (D1) to 2.0 seconds, and collect a minimum of 512 scans to achieve an optimal signal-to-noise ratio for the quaternary C1 carbon.
    
  • Validation (HSQC) : Run a 2D

    
    H-
    
    
    
    C HSQC experiment. Verify that the carbon signal at 70.4 ppm correlates to a single proton resonance (confirming a CH group), while the signal at 43.3 ppm correlates to two distinct proton resonances (confirming a diastereotopic CH
    
    
    group).
Protocol B: Stereochemical Validation via Mosher's Ester Derivatization

To unambiguously confirm the (2R) absolute configuration and assess enantiomeric excess (ee%), the sample is derivatized using Mosher's acid chloride (MTPA-Cl) ()[2].

  • Reaction Setup : In two separate, dry 5 mL vials, dissolve 5 mg of the analyte in 0.5 mL of anhydrous pyridine.

  • Derivatization : To vial 1, add 1.2 equivalents of (R)-(-)-

    
    -methoxy-
    
    
    
    -(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl). To vial 2, add 1.2 equivalents of (S)-(+)-MTPA-Cl.
  • Incubation & Monitoring : Stir at room temperature for 4 hours. Self-Validation: Monitor the reaction via TLC (Hexane:EtOAc 8:2) to ensure complete consumption of the starting material. Complete conversion is critical to avoid kinetic resolution artifacts that could skew the enantiomeric ratio ()[3].

  • Workup & Analysis : Quench with water, extract with dichloromethane, and concentrate under reduced pressure. Dissolve the crude Mosher's esters in CDCl

    
     and acquire 
    
    
    
    H and
    
    
    F NMR spectra.
  • Data Interpretation : Calculate the chemical shift differences (

    
    ) for the protons adjacent to the chiral center (e.g., the C3 methylene protons). A positive 
    
    
    
    for the C3 protons confirms the (2R) configuration according to the standard Mosher model.
Workflow Visualization

G N1 Methyl (2R)-2-hydroxy- 4-methylpentanoate N2 Sample Prep (CDCl3, TMS internal std) N1->N2 Dissolve N3 1D 13C NMR Acquisition (100/150 MHz) N2->N3 Analyze N4 Chiral Derivatization (Mosher's Acid Chloride) N2->N4 Derivatize (ee% check) N5 2D NMR (HSQC/HMBC) Resonance Assignment N3->N5 Correlate N6 Stereochemical Validation (Δδ Analysis) N4->N6 Evaluate Δδ N5->N6 Confirm Structure

Workflow for NMR acquisition and stereochemical validation of methyl leucate.

Applications in Drug Development

In the pharmaceutical industry, the precise characterization of methyl (2R)-2-hydroxy-4-methylpentanoate is non-negotiable. When utilized as a chiral pool building block, any undetected epimerization at the C2 position can lead to the formation of diastereomeric impurities during multi-step syntheses. By employing rigorous


C NMR assignments coupled with Mosher's ester validation, drug development professionals can ensure the stereochemical fidelity of the intermediate, thereby safeguarding the pharmacological efficacy and safety profile of the final active pharmaceutical ingredient (API).
References
  • Hoye, T. R., et al. "Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons." Nature Protocols, 2007. Available at:[Link]

  • University of Delaware. "Mosher's Acid - The Retort." UDel, 2012. Available at:[Link]

Sources

Application

Application Note: Chiral HPLC Separation of Methyl 2-hydroxy-4-methylpentanoate Enantiomers

-hydroxyisocaproate) Application: Enantiomeric Purity Analysis, Drug Metabolism Studies Executive Summary This application note details the protocol for the enantioseparation of Methyl 2-hydroxy-4-methylpentanoate , a me...

Author: BenchChem Technical Support Team. Date: March 2026


-hydroxyisocaproate)
Application:  Enantiomeric Purity Analysis, Drug Metabolism Studies

Executive Summary

This application note details the protocol for the enantioseparation of Methyl 2-hydroxy-4-methylpentanoate , a methylated derivative of the leucine metabolite


-hydroxyisocaproic acid (HICA).

The separation of aliphatic


-hydroxy esters presents a distinct challenge due to the lack of strong chromophores (aromatic rings) and the flexibility of the alkyl tail. This guide provides a direct analysis method  using polysaccharide-based Chiral Stationary Phases (CSPs) under normal phase conditions, alongside a derivatization protocol  for scenarios requiring high-sensitivity UV detection.

Chemical Context & Separation Strategy

The Analyte
  • IUPAC Name: Methyl 2-hydroxy-4-methylpentanoate

  • Structure: An esterified

    
    -hydroxy acid with an isobutyl side chain.
    
  • Chiral Center: C2 (

    
    -carbon).
    
  • Detection Challenge: The molecule lacks a conjugated

    
    -system, rendering it invisible to standard UV detection at 254 nm. It requires detection at 210–215 nm  or the use of universal detectors (RI/ELSD).
    
Mechanism of Separation

The separation relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector.

  • Stationary Phase: Amylose or Cellulose carbamates (e.g., Chiralpak AD-H, Chiralcel OD-H).[1]

  • Interaction Forces:

    • Hydrogen Bonding: Between the analyte's hydroxyl (-OH) and ester carbonyl (-C=O) groups and the carbamate residues (NH and C=O) on the stationary phase.

    • Steric Fit: The isobutyl tail must fit into the chiral grooves of the polymer.

Method Development Workflow

The following decision tree outlines the logical flow for selecting the optimal method based on your sensitivity requirements.

MethodSelection Start Start: Methyl 2-hydroxy-4-methylpentanoate Sample CheckConc Is Sample Concentration > 1 mg/mL? Start->CheckConc DirectMethod PATH A: Direct Analysis (Simpler, Faster) CheckConc->DirectMethod Yes DerivMethod PATH B: Derivatization (High Sensitivity) CheckConc->DerivMethod No (Trace Analysis) DirectCond Column: Chiralpak AD-H MP: Hexane/IPA (95:5) Det: UV 210 nm or RI DirectMethod->DirectCond DerivStep React with 3,5-Dinitrobenzoyl Chloride (Adds Chromophore) DerivMethod->DerivStep DerivCond Column: Chiralpak AD-H MP: Hexane/IPA (90:10) Det: UV 254 nm DerivStep->DerivCond

Figure 1: Method Selection Decision Tree. Choose Path A for routine purity checks and Path B for trace analysis in biological matrices.

Protocol A: Direct Analysis (Standard Method)

Best for: Synthetic purity checks, raw material analysis.

Chromatographic Conditions
ParameterSettingRationale
Column Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) Alt: Chiralcel OD-HAmylose backbones generally offer superior recognition for aliphatic esters compared to cellulose.
Dimensions 250 x 4.6 mm, 5 µmStandard analytical dimensions for maximum plate count (

).
Mobile Phase n-Hexane : 2-Propanol (95 : 5 v/v) Low polarity solvent maximizes hydrogen bonding interactions essential for chiral recognition.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Temperature 25°CLower temperatures often improve resolution (

) by stabilizing the analyte-CSP complex.
Detection UV @ 210 nm The ester carbonyl absorbs weakly here. Warning: Avoid UV cutoff solvents (e.g., acetone, ethyl acetate).
Injection Vol 10 µLKeep low to prevent column overload, which broadens peaks.
Step-by-Step Procedure
  • System Prep: Flush the HPLC system with 100% Isopropanol (IPA) to remove any reversed-phase solvents (Water/Acetonitrile).

  • Equilibration: Switch to the Mobile Phase (Hexane/IPA 95:5). Equilibrate for at least 30 minutes until the baseline at 210 nm is stable.

  • Sample Prep: Dissolve the sample at 1–2 mg/mL in the Mobile Phase.

    • Note: Do not dissolve in pure IPA or Ethanol; this causes "solvent shock" and peak distortion.

  • Blank Run: Inject mobile phase to identify system peaks (refractive index upset) at the solvent front.

  • Analysis: Inject the racemic standard to determine retention times of enantiomers (E1 and E2).

  • Suitability Check: Ensure Resolution (

    
    ) > 1.5.
    

Protocol B: Derivatization (High Sensitivity)

Best for: Biological samples, trace impurities (<0.1%), or systems with poor low-UV performance.

Reaction Chemistry

We react the secondary hydroxyl group with 3,5-dinitrobenzoyl chloride (DNB-Cl) . This attaches a strongly absorbing aromatic ring, allowing detection at 254 nm.

Derivatization Procedure
  • Reagents:

    • Reagent A: 3,5-Dinitrobenzoyl chloride (10 mg/mL in dry THF).

    • Base: Pyridine (dry).

  • Reaction:

    • Mix 100 µL Sample + 100 µL Reagent A + 10 µL Pyridine in a sealed vial.

    • Heat at 60°C for 30 minutes.

  • Quench: Add 200 µL Methanol to consume excess reagent.

  • Workup (Optional but Recommended): Evaporate to dryness and reconstitute in Mobile Phase to remove pyridine (which tails on normal phase columns).

Chromatographic Conditions (Derivatized)
  • Column: Chiralpak AD-H.

  • Mobile Phase: n-Hexane : 2-Propanol (90 : 10 v/v).[2] Note: Higher alcohol content is needed to elute the more polar DNB derivative.

  • Detection: UV @ 254 nm .

Validation & System Suitability

To ensure data trustworthiness, every run must meet these criteria based on ICH Q2(R1) guidelines.

Acceptance Criteria
ParameterFormulaLimitCorrective Action
Resolution (

)


Decrease flow rate or lower Temp to 15°C.
Tailing Factor (

)


Check column history; regenerate if necessary.
Capacity Factor (

)


Adjust % IPA (Less IPA = Higher

).
Troubleshooting Guide
  • Problem: No peaks visible.

    • Cause: Detection wavelength too high (254 nm used for underivatized sample).

    • Fix: Switch to 210 nm or use RI detector.

  • Problem: Broad peaks / Poor Resolution.

    • Cause: Sample solvent too strong (e.g., 100% IPA).

    • Fix: Dilute sample in Mobile Phase (Hexane/IPA).

  • Problem: Negative peaks.

    • Cause: Refractive index mismatch at 210 nm.

    • Fix: Use a reference wavelength (e.g., 360 nm) if using DAD, or ensure sample solvent matches mobile phase exactly.

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H Columns. (Accessed 2023).[3] Available at: [Link]

  • Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development. Available at: [Link]

  • Okamoto, Y., & Ikai, T. (2008). Chiral stationary phases for HPLC involving polysaccharides derivatives. Chemical Society Reviews.

Sources

Method

Application Note: GC-MS Analysis Protocol for Methyl (2R)-2-hydroxy-4-methylpentanoate

This Application Note is written for researchers and analytical scientists requiring a robust, validated protocol for the analysis of Methyl (2R)-2-hydroxy-4-methylpentanoate (also known as Methyl D-Leucate or the methyl...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is written for researchers and analytical scientists requiring a robust, validated protocol for the analysis of Methyl (2R)-2-hydroxy-4-methylpentanoate (also known as Methyl D-Leucate or the methyl ester of HICA).

Executive Summary

Methyl (2R)-2-hydroxy-4-methylpentanoate is a volatile ester derivative of 2-hydroxyisocaproic acid (HICA), a key metabolite of leucine with applications in muscle recovery and potential use as a biomarker for metabolic disorders. This protocol outlines a high-precision Gas Chromatography-Mass Spectrometry (GC-MS) method for its quantification.

While the compound is sufficiently volatile for direct analysis, this guide prioritizes a Dual-Path Strategy :

  • Direct Injection: For rapid purity assessment of synthetic standards.

  • Silylation Derivatization (TMS): For trace-level quantification in biological matrices, eliminating peak tailing caused by the free hydroxyl group.

Chemical Profile & Safety

  • IUPAC Name: Methyl (2R)-2-hydroxy-4-methylpentanoate[1]

  • CAS Number: 40348-72-9 (General), 112529-90-5 (R-isomer specific)

  • Molecular Formula: Cngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    H
    
    
    
    O
    
    
    [2]
  • Molecular Weight: 146.19 g/mol [1]

  • Key Functional Groups: Secondary Hydroxyl (-OH), Methyl Ester (-COOCH

    
    ).
    

Safety Warning: This compound is an organic ester. Standard PPE (gloves, goggles, lab coat) is mandatory. Perform all sample preparation in a fume hood.

Experimental Workflow (Logic & Causality)

The following diagram illustrates the decision matrix for sample preparation. We select the pathway based on the "Fitness for Purpose" principle—balancing throughput with sensitivity.

SamplePrepWorkflow Start Sample Source Decision Concentration & Matrix? Start->Decision PathA High Conc / Synthetic Pure (> 100 µg/mL) Decision->PathA High Purity PathB Trace / Biological Matrix (< 10 µg/mL) Decision->PathB Complex Matrix Direct Direct Dilution (DCM or Ethyl Acetate) PathA->Direct Deriv Silylation (MSTFA) Block -OH Group PathB->Deriv GC GC-MS Injection Direct->GC Deriv->GC

Figure 1: Decision matrix for sample preparation. Path B is recommended for quantitative rigor to prevent adsorption of the hydroxyl group on the inlet liner.

Detailed Protocols

Reagents and Standards[4]
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade). Note: Avoid methanol if using silylation, as it reacts with the reagent.

  • Derivatizing Agent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS.

  • Internal Standard (IS): Methyl Undecanoate (for retention time locking) or d3-Methyl Leucate (if available).

Sample Preparation
Protocol A: Direct Injection (Screening)
  • Weigh 10 mg of Methyl (2R)-2-hydroxy-4-methylpentanoate standard.

  • Dissolve in 10 mL Ethyl Acetate (Stock A: 1 mg/mL).

  • Dilute 100 µL of Stock A into 900 µL Ethyl Acetate.

  • Add Internal Standard (final conc. 10 µg/mL).[3]

  • Vortex and transfer to GC vial.

Protocol B: TMS Derivatization (Quantification)

Why this works: The free hydroxyl group at C2 can form hydrogen bonds with active sites in the GC liner and column, leading to peak tailing. Converting it to a Trimethylsilyl (TMS) ether improves volatility and peak symmetry [1].

  • Take 100 µL of sample extract or standard in anhydrous solvent (DCM).

  • Add 50 µL of MSTFA + 1% TMCS.

  • Incubate at 60°C for 30 minutes . Critical: Ensure the vial is tightly capped to prevent moisture ingress.

  • Cool to room temperature.

  • Inject directly (or dilute if necessary).

GC-MS Method Parameters[6]
ParameterSettingRationale
System Agilent 7890B / 5977B MSD (or equiv)Standard single quadrupole system.
Column HP-5ms UI (30m x 0.25mm x 0.25µm)Non-polar phase (5% phenyl) provides ideal separation for esters. "UI" (Ultra Inert) is critical for hydroxy compounds.
Inlet Split/Splitless, 250°CHigh temp ensures rapid volatilization.
Injection 1 µL, Split 10:1Prevents column overload. Use Splitless for trace analysis.
Carrier Gas Helium, 1.0 mL/min (Constant Flow)Standard flow for optimal van Deemter efficiency.
Oven Program 60°C (1 min hold)

10°C/min to 200°C

20°C/min to 280°C (3 min hold)
Low initial temp focuses the volatile ester. Slow ramp separates isomers.
Transfer Line 280°CPrevents condensation between GC and MS.
Source Temp 230°CStandard for EI source.[3]
Quad Temp 150°CStandard.
Acquisition Scan: 40–450 m/z SIM: See Table 2Scan for ID; SIM for sensitive quantitation.
Mass Spectral Interpretation & Logic[7]

The Electron Ionization (EI) fragmentation of alpha-hydroxy esters and their TMS derivatives follows specific mechanistic pathways.

Target Compound: Methyl (2R)-2-hydroxy-4-methylpentanoate [1]

  • Molecular Ion (M+): 146 m/z (Often weak).

  • Base Peak (Direct): Typically m/z 87 or m/z 43 .

    • Mechanism:

      
      -cleavage adjacent to the hydroxyl group and carbonyl.
      
    • Loss of -COOCH

      
       (59 Da) 
      
      
      
      Ion at m/z 87.
    • Loss of isobutyl side chain (57 Da)

      
       Ion at m/z 89.
      
  • TMS Derivative (Protocol B):

    • MW shifts to 218 m/z (146 + 72 for TMS).

    • Look for m/z 73 (TMS group) and m/z 159 (M - 59, loss of ester group).

Table 2: SIM Acquisition Parameters (Quantification)

Analyte FormTarget Ion (Quant)Qualifier Ion 1Qualifier Ion 2
Underivatized 87.0 89.043.0
TMS Derivative 159.1 73.0203.1 (M-15)

System Configuration Diagram

The following diagram details the instrument configuration, highlighting the critical "Ultra Inert" flow path required to analyze the hydroxy-ester successfully.

GCMS_Config cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer Injector Split/Splitless Inlet (250°C, Deactivated Liner) Column Column: HP-5ms UI (Low Bleed, Inert) Injector->Column Volatilization Source EI Source (70 eV, 230°C) Column->Source Separation Oven Oven Ramp (60°C -> 280°C) Oven->Column Temp Control Analyzer Quadrupole (Filter m/z 87, 89) Source->Analyzer Ionization Detector EM Detector Analyzer->Detector Detection

Figure 2: Instrument configuration emphasizing the inert flow path essential for hydroxy-ester analysis.

Validation & Quality Control (Trustworthiness)

To ensure this protocol is a self-validating system , adhere to the following acceptance criteria:

  • Linearity: Construct a 5-point calibration curve (e.g., 1, 5, 10, 50, 100 µg/mL).

    
     must be 
    
    
    
    .
  • Carryover Check: Inject a solvent blank immediately after the highest standard. Target analyte peak area in the blank must be

    
     of the LOQ.
    
  • Peak Symmetry: Calculate the tailing factor (

    
    ).
    
    • For Underivatized:

      
       is acceptable.
      
    • For TMS Derivative:

      
       is expected.
      
    • Troubleshooting: If tailing increases, cut 10cm from the column guard or replace the inlet liner [2].

References

  • NIST Mass Spectrometry Data Center. (2023). Pentanoic acid, 2-hydroxy-4-methyl-, methyl ester Mass Spectrum. NIST Chemistry WebBook, SRD 69.[4] Link

  • Sigma-Aldrich. (2023). Fatty Acid Methyl Ester (FAME) Analysis by Gas Chromatography. Application Note. Link

  • BenchChem. (2025).[3] Application Notes and Protocols for the Analytical Characterization of Isopropyl 2-hydroxy-4-methylpentanoate. Link

Sources

Application

large-scale synthesis of chiral alpha-hydroxy esters

Application Note: AN-2026-CHIRAL Topic: Industrial Scale-Up of Chiral -Hydroxy Esters Date: March 08, 2026 Chiral -hydroxy esters are pivotal building blocks in the synthesis of ACE inhibitors (e.g., Enalapril, Benazepri...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-2026-CHIRAL Topic: Industrial Scale-Up of Chiral


-Hydroxy Esters
Date:  March 08, 2026

Chiral


-hydroxy esters are pivotal building blocks in the synthesis of ACE inhibitors (e.g., Enalapril, Benazepril), anti-platelet agents, and biodegradable polylactides. While classical resolution methods suffer from a maximum 50% yield, modern industrial synthesis relies on two dominant asymmetric pathways: Biocatalytic Reduction (Ketoreductases)  and Asymmetric Hydrogenation (Ru/Rh-catalysis) .

This guide details the scale-up protocols for converting Ethyl 2-oxo-4-phenylbutyrate (OPBE) to Ethyl (R)-2-hydroxy-4-phenylbutyrate ((R)-HPBE) , a high-value intermediate for ACE inhibitors.[1][2] We provide a comparative analysis to assist process chemists in selecting the optimal route based on facility capabilities and atom economy requirements.

Part 1: Strategic Route Selection

Before initiating scale-up, the synthetic route must be matched to the available infrastructure.

Decision Matrix: Biocatalysis vs. Chemocatalysis[3][4][5]

DecisionMatrix Start Start: Select Route for Alpha-Hydroxy Ester Synthesis Q1 Is the substrate thermally unstable or prone to polymerization? Start->Q1 Q2 Is strict 'Green Chemistry' (No Heavy Metals) required? Q1->Q2 No BioRoute SELECT BIOCATALYSIS (KRED/GDH System) High Selectivity (>99% ee) Mild Conditions (30°C) Q1->BioRoute Yes Q3 Do you have high-pressure (>20 bar) hydrogenation reactors? Q2->Q3 No Q2->BioRoute Yes Q3->BioRoute No (Safety Constraints) ChemoRoute SELECT CHEMOCATALYSIS (Ru-BINAP Hydrogenation) High Throughput Solvent Versatility Q3->ChemoRoute Yes

Figure 1: Strategic decision tree for selecting the synthesis modality. Biocatalysis is preferred for thermally sensitive substrates, while chemocatalysis suits facilities with high-pressure infrastructure.

Part 2: Method A - Biocatalytic Reduction (The Modern Standard)

Target Transformation: Asymmetric reduction of OPBE to (R)-HPBE using a Ketoreductase (KRED) coupled with Glucose Dehydrogenase (GDH) for cofactor recycling.[2]

1. The Mechanism: Coupled Cofactor Recycling

Stoichiometric use of NADPH is economically unfeasible. We utilize a "coupled-enzyme" approach where GDH oxidizes glucose to gluconolactone, regenerating NADPH for the KRED.

BiocatalyticCycle Substrate Alpha-Keto Ester (OPBE) Product Chiral Alpha-Hydroxy Ester ((R)-HPBE) Substrate->Product Reduction Glucose Glucose Gluconic Gluconic Acid Glucose->Gluconic Oxidation KRED KRED Enzyme GDH GDH Enzyme NADPH NADPH NADP NADP+ NADPH->NADP Coupled with Substrate Reduction NADP->NADPH Coupled with Glucose Oxidation

Figure 2: The dual-enzyme system. Glucose acts as the sacrificial reductant.[6] Note that gluconolactone hydrolyzes to gluconic acid, driving the equilibrium forward but necessitating pH control.

2. Protocol: Fed-Batch Bioreduction (100g Scale)

Reagents:

  • Substrate: Ethyl 2-oxo-4-phenylbutyrate (OPBE).[1][2][7][8][9]

  • Enzyme: Commercially available KRED (e.g., Codexis KRED-P1 series or equivalent Candida derived enzymes).

  • Cofactor Recycle: Glucose Dehydrogenase (GDH) + NADP+ (catalytic amount).

  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.0.[10]

Step-by-Step Procedure:

  • Reactor Prep: Charge a 2L jacketed reactor with 800 mL of 100 mM KPi buffer (pH 7.0). Set temperature to 30°C and agitation to 300 rpm.

  • Cofactor Initiation: Add NADP+ (0.5 g, catalytic) and D-Glucose (1.2 eq relative to total substrate).

  • Enzyme Addition: Add KRED preparation (1.0 g) and GDH (0.2 g). Allow to dissolve for 10 minutes.

  • Substrate Feeding (Critical Step):

    • Why: OPBE is hydrophobic and can inhibit the enzyme at high concentrations.

    • Action: Dissolve 100g OPBE in minimal DMSO or Toluene (optional, <5% v/v) or add neat.

    • Rate: Feed the substrate continuously over 6–8 hours using a peristaltic pump.

  • pH Control (Self-Validating Checkpoint):

    • Mechanism:[2][9][11] The reaction produces gluconic acid.[6]

    • Action: Use an auto-titrator with 2M NaOH to maintain pH at 7.0 ± 0.2. If NaOH consumption stops, the reaction has stalled.

  • Work-up:

    • Once conversion >99% (monitor via HPLC), add Celite (20g) and filter to remove protein sludge.

    • Extract filtrate with Ethyl Acetate (2 x 500 mL).

    • Dry organic layer (

      
      ) and concentrate.[4]
      

Troubleshooting:

  • Emulsions: Common in biological extractions. Break using centrifugation or addition of brine.[10]

  • Low Conversion: Often due to pH drift. Ensure the titrator probe is calibrated.

Part 3: Method B - Asymmetric Hydrogenation (The Scalable Classic)

Target Transformation: Ru-BINAP catalyzed hydrogenation of OPBE.

1. The Mechanism: Dynamic Kinetic Resolution (DKR)

While simple


-keto esters hydrogenate directly, if the substrate has a labile 

-stereocenter, Ru-BINAP can facilitate Dynamic Kinetic Resolution, converting a racemic mixture into a single diastereomer. For standard OPBE, we rely on the catalyst's facial selectivity.
2. Protocol: High-Pressure Hydrogenation (100g Scale)

Reagents:

  • Substrate: OPBE (100g).

  • Catalyst:

    
     (Substrate/Catalyst ratio S/C = 2000:1).
    
  • Solvent: Degassed Methanol (anhydrous).

  • Gas: Hydrogen (

    
    ) 99.999%.
    

Step-by-Step Procedure:

  • Safety Check: Inspect reactor burst disks and seals.

    
     at high pressure is an explosion hazard.
    
  • Catalyst Prep (In Glovebox): Weigh the Ruthenium catalyst. Ideally, use a pre-formed complex to ensure reproducibility.

  • Loading:

    • Dissolve OPBE (100g) in Methanol (500 mL).

    • Add catalyst solution.

    • Transfer to the autoclave immediately to minimize air exposure.

  • Purging (Critical Process Parameter):

    • Why: Ruthenium catalysts are deactivated by oxygen.

    • Action: Pressurize to 5 bar

      
      , vent. Repeat 3 times. Pressurize to 5 bar 
      
      
      
      , vent. Repeat 3 times.
  • Reaction:

    • Pressurize to 50 bar (725 psi)

      
      .
      
    • Heat to 50°C. Stir vigorously (>800 rpm) to eliminate mass-transfer limitations.

    • Run for 12–24 hours.

  • Validation:

    • Monitor

      
       uptake. Reaction is complete when uptake plateaus.
      
  • Work-up:

    • Vent

      
       (carefully!). Flush with 
      
      
      
      .
    • Concentrate solvent.[4]

    • Pass through a short silica plug to remove Ruthenium traces (heavy metal compliance).

Part 4: Comparative Data & Quality Control

1. Performance Metrics
FeatureBiocatalysis (KRED)Chemocatalysis (Ru-BINAP)
Enantiomeric Excess (ee) > 99.5% 90% - 97% (often requires recrystallization)
Yield 90 - 95%> 98%
S/C Ratio N/A (Enzyme loading ~1-2 wt%)1000:1 to 10,000:1
Conditions Ambient, Aqueous, pH 7High Pressure, Organic Solvent, Heat
Purification Extraction + Phase SeparationMetal Scavenging Required
Cost Driver Enzyme & CofactorNoble Metal (Ru) & Ligand
2. Analytical Protocols (QC)

Stereochemical Purity (HPLC):

  • Column: Chiralcel OD-H or AD-H (Daicel).

  • Mobile Phase: Hexane : Isopropanol (90:10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Standard: Compare against racemic (±)-HPBE standard.

Chemical Purity:

  • GC-FID or HPLC (C18 column) to detect unreacted ketone or over-reduced diols.

References

  • Noyori, R., et al. (1987).[12] Asymmetric hydrogenation of beta-keto carboxylic esters.[13] Journal of the American Chemical Society.[14] Link

  • Codexis Inc. (2010). Biocatalytic reduction of ketones.[6][10][15][16] (General reference to industrial KRED technology). Link

  • Ni, Y., & Sun, Z. (2009).[9] Biocatalytic synthesis of ethyl (R)-2-hydroxy-4-phenylbutyrate with Candida krusei SW2026. Process Biochemistry.[6][9] Link[9]

  • Homann, M. J., et al. (2001). Biocatalytic Reduction of Ketones.[6][15][16] (Schering-Plough Research). Link

  • Genet, J. P. (2003). Recent developments in asymmetric hydrogenation.[12][13][14][17] Accounts of Chemical Research. Link

Sources

Method

applications in pharmaceutical intermediate synthesis

Executive Summary This Application Note details the transition of a pharmaceutical intermediate synthesis—specifically a biaryl pyrazole scaffold—from batch processing to a continuous flow regime. Heterocyclic intermedia...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the transition of a pharmaceutical intermediate synthesis—specifically a biaryl pyrazole scaffold—from batch processing to a continuous flow regime. Heterocyclic intermediates are ubiquitous in active pharmaceutical ingredients (APIs) (e.g., Celecoxib, Ruxolitinib). Traditional batch synthesis often suffers from thermal risks during hydrazine condensation and catalyst removal bottlenecks during subsequent cross-coupling.

This guide provides a validated protocol for telescoping these two unit operations: (1) Exothermic Knorr Pyrazole Synthesis and (2) Heterogeneous Packed-Bed Suzuki-Miyaura Coupling . By leveraging flow chemistry, we achieve superior heat transfer, enhanced safety profiles, and streamlined purification.[1][2]

Theoretical Basis: Why Flow?

The shift from batch to flow is driven by two fundamental engineering principles: Heat Transfer Efficiency and Mixing Kinetics .

Thermal Control ( )

In batch reactors, the surface-area-to-volume ratio (


) decreases drastically as scale increases (

). This limits the removal of heat generated by exothermic reactions (like hydrazine condensations), necessitating slow addition rates (dosing control) which prolongs processing time.
  • Flow Advantage: Micro- and mesofluidic reactors maintain high

    
     ratios (active volumes often <10 mL), allowing for near-isothermal operation even with highly exothermic kinetics. This permits the use of "process windows" (e.g., superheating solvents above boiling points) forbidden in batch [1].
    
Mixing Efficiency ( )

Suzuki couplings in batch often suffer from mass transfer limitations between the organic phase, aqueous base, and solid catalyst.

  • Flow Advantage: In a Packed Bed Reactor (PBR), the fluid path creates tortuous mixing, reducing the diffusion layer thickness around the catalyst particle. This pseudo-turbulent flow enhances the turnover frequency (TOF) of the catalyst [2].

Application 1: Pyrazole Ring Formation (The "Hot" Step)

Objective: Synthesize 3,5-dimethyl-1-phenyl-1H-pyrazole via condensation of acetylacetone and phenylhydrazine. Challenge: The reaction is highly exothermic and phenylhydrazine is toxic/genotoxic.

Experimental Protocol

Equipment Setup:

  • Pumps: Dual-piston HPLC pumps (acid resistant).

  • Reactor: PFA Coil Reactor (10 mL volume).

  • Temperature Control: Convection oven or oil bath.

  • Pressure: Back Pressure Regulator (BPR) set to 75 psi (5 bar).

Reagents:

  • Stream A: Acetylacetone (1.0 M in Ethanol).

  • Stream B: Phenylhydrazine (1.0 M in Ethanol) + 1% Acetic Acid (catalyst).

Step-by-Step Methodology:

  • System Priming: Flush the reactor coil with pure Ethanol at 2.0 mL/min to remove air bubbles.

  • Thermal Equilibration: Set the reactor oven to 70°C . Allow 15 minutes for stabilization.

  • Flow Initiation:

    • Set Pump A (Diketone) to 0.5 mL/min .

    • Set Pump B (Hydrazine) to 0.5 mL/min .

    • Resulting Residence Time (

      
      ):
      
      
      
      .
  • Steady State: Discard the first 2 reactor volumes (20 mL) of output to ensure steady-state concentration.

  • Collection: Collect the effluent. In a telescoped process (see Section 4), this stream is directed immediately to the next module.

Data Comparison: Batch vs. Flow

MetricBatch Process (1 L)Continuous Flow (10 mL Coil)Improvement
Reaction Temp 0°C (Ice bath)

RT
70°C (Isothermal)Kinetics accelerated
Addition Time 2 Hours (Dosing)Instant (Continuous)90% Time Savings
Yield 85%96%+11%
Impurity Profile Side-product (hydrazone) observedClean conversionImproved Selectivity

Application 2: Telescoped Suzuki Coupling (The "Catalytic" Step)

Objective: Couple a halogenated pyrazole intermediate with a boronic acid. Challenge: Removing Palladium (Pd) from the final API is expensive. Solution: Use a Packed Bed Reactor (PBR) with immobilized Pd to eliminate filtration and reduce metal leaching.

Experimental Protocol

Equipment Setup:

  • Reactor: Stainless steel column (4.6 mm ID x 100 mm) packed with Pd-EnCat™ (Polyurea-encapsulated Pd) or Pd/C.

  • Feed: The output from Application 1 (or a stock solution of halogenated pyrazole).

  • Reagent Stream C: 4-Methoxyphenylboronic acid (1.2 equiv) +

    
     (aqueous, 2.0 equiv).
    

Step-by-Step Methodology:

  • Packing the Bed: Slurry pack the column with the immobilized catalyst. Ensure no voids to prevent channeling.

  • Activation: Flush the PBR with solvent at 60°C for 30 mins.

  • Reaction Parameters:

    • Temperature: 90°C.

    • Pressure: 100 psi (keeps solvent liquid at 90°C).

    • Flow Rate: Adjusted for a residence time of 5–8 minutes inside the column void volume.

  • Workup: The output contains product + aqueous salts. The Pd remains in the column.

  • Inline Extraction (Optional): Use a membrane separator to remove the aqueous salt phase continuously.

Visualization: Telescoped Workflow

The following diagram illustrates the logical flow and equipment setup for the telescoped synthesis.

TelescopedSynthesis cluster_inputs Reagent Feeds ReagentA Diketone (Stream A) Mixer1 T-Mixer (High Shear) ReagentA->Mixer1 ReagentB Hydrazine (Stream B) ReagentB->Mixer1 ReagentC Boronic Acid/Base (Stream C) Mixer2 T-Mixer (Biphasic) ReagentC->Mixer2 Coil Reactor Coil (70°C, 10 min) Pyrazole Formation Mixer1->Coil Homogeneous Coil->Mixer2 Intermediate PBR Packed Bed Reactor (Immobilized Pd, 90°C) Suzuki Coupling Mixer2->PBR Heterogeneous Slurry/Mix BPR Back Pressure Regulator (100 psi) PBR->BPR Product Crude Biaryl Intermediate BPR->Product

Figure 1: Schematic of the telescoped continuous flow process. Blue streams indicate pyrazole formation; Red stream indicates the coupling partner. The PBR allows for heterogeneous catalysis without filtration steps.

Troubleshooting & Optimization Logic

When validating this protocol, researchers often encounter specific failure modes. Use this logic tree to diagnose issues.

Troubleshooting Start Issue Detected Decision What is the symptom? Start->Decision LowYield Low Conversion Decision->LowYield HighPressure High Back Pressure (Clogging) Decision->HighPressure Leaching High Pd in Product Decision->Leaching Action1 Increase Residence Time (Lower Flow Rate) LowYield->Action1 Action2 Increase Temperature (Check Solvent BP @ Pressure) LowYield->Action2 Action3 Check Solubility of Salts HighPressure->Action3 Action5 Switch Catalyst Support (e.g., to Siliacat Pd) Leaching->Action5 Action6 Lower Reaction Temp Leaching->Action6 Action4 Switch to Biphasic System (Add Water/EtOH ratio) Action3->Action4

Figure 2: Diagnostic logic for common flow chemistry deviations in heterogeneous coupling reactions.

References

  • Plutschack, M. B., et al. "The Hitchhiker’s Guide to Flow Chemistry." Chemical Reviews, 2017. Link

  • Noël, T., et al. "Packed-bed reactors in continuous flow organic synthesis." Journal of Flow Chemistry, 2016. Link

  • GalChimia Technical Note. "Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry." GalChimia, 2021.[3] Link

  • Ötvös, S. B., et al. "Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination."[4] RSC Advances, 2019.[4] Link

  • Mettler Toledo. "Benefits of Continuous Flow Chemistry in Pharmaceutical Manufacturing." Link

Sources

Application

use of organocatalysis for alpha-hydroxy ester synthesis

Advanced Organocatalytic Architectures for -Hydroxy Ester Synthesis Application Note & Protocol Guide | Doc ID: OCAT-AHE-2026 Executive Summary The -hydroxy ester motif is a privileged pharmacophore found in blockbuster...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Organocatalytic Architectures for -Hydroxy Ester Synthesis

Application Note & Protocol Guide | Doc ID: OCAT-AHE-2026

Executive Summary

The


-hydroxy ester motif is a privileged pharmacophore found in blockbuster therapeutics (e.g., Clopidogrel, Taxol side-chains) and serves as a versatile chiral building block. Historically, synthesis relied on heavy-metal catalysis (Sharpless, osmium-based) or enzymatic resolution. However, the pharmaceutical industry's shift toward "Green Chemistry" has elevated Organocatalysis —the use of small, metal-free organic molecules—as a superior alternative due to lower toxicity profiles and the avoidance of metal leaching in API (Active Pharmaceutical Ingredient) manufacturing.

This guide details two distinct, high-fidelity organocatalytic workflows for accessing enantioenriched


-hydroxy esters:
  • Constructive Approach: Direct Enantioselective

    
    -Hydroxylation of 
    
    
    
    -Keto Esters via Cinchona Alkaloids.
  • Subtractive Approach: Kinetic Resolution (KR) of Racemic

    
    -Hydroxy Esters via Chiral Isothioureas (HBTM).
    

Mechanistic Landscapes

To ensure experimental success, one must understand the distinct catalytic cycles employed.

The Constructive Mechanism (Cinchona Catalysis)

In the direct hydroxylation of


-keto esters, the reaction proceeds via a phase-transfer or ion-pairing mechanism. The quinuclidine nitrogen of the Cinchona alkaloid acts as a base, deprotonating the 

-keto ester to form an ammonium enolate ion pair. This chiral environment directs the facial selectivity of the oxidant (typically Cumyl Hydroperoxide or an Oxaziridine).
The Subtractive Mechanism (Acyl Transfer)

Kinetic Resolution relies on the rate difference (


) between two enantiomers reacting with an achiral acyl donor. Chiral isothiourea catalysts (like Birman's HBTM) react with anhydrides to form a rigid, chiral acyl-ammonium intermediate . This intermediate discriminates between the enantiomers of the alcohol substrate via cation-

or

-

interactions, selectively acylating one enantiomer while leaving the other intact.

G cluster_0 Kinetic Resolution (HBTM Catalysis) Catalyst Chiral Catalyst (HBTM) AcylAmmonium Acyl-Ammonium Intermediate (Chiral Electrophile) Catalyst->AcylAmmonium + Anhydride Anhydride Anhydride (Acyl Donor) Anhydride->AcylAmmonium FastTS Matched TS (Fast Reaction) AcylAmmonium->FastTS + (S)-Enantiomer RacemicSub Racemic Alpha-Hydroxy Ester RacemicSub->FastTS Recovered Unreacted Alcohol (Enriched) RacemicSub->Recovered (R)-Enantiomer (Slow/No Reaction) FastTS->Catalyst Regeneration Product Acylated Ester (Enriched) FastTS->Product Acyl Transfer

Figure 1: Catalytic cycle for the Kinetic Resolution of


-hydroxy esters via Acyl-Ammonium intermediates. The catalyst activates the anhydride, creating a chiral pocket that accepts only one alcohol enantiomer.

Protocol A: Direct Asymmetric -Hydroxylation

Target: Synthesis of quaternary stereocenters from


-keto esters.
Primary Reference:  Jørgensen et al., J. Org. Chem. 2004 [1].[1][2]
Materials
  • Substrate:

    
    -Keto ester (e.g., methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate).
    
  • Catalyst: (DHQD)

    
    PHAL (Hydroquinidine 1,4-phthalazinediyl diether) - 5-10 mol%.
    
  • Oxidant: Cumyl Hydroperoxide (CHP) (80% in cumene). Note: CHP is safer than pure peroxides but must still be handled with care.

  • Solvent: Toluene or Dichloromethane (DCM).

Step-by-Step Methodology
  • Preparation: Charge a flame-dried reaction vial with the

    
    -keto ester (1.0 equiv) and (DHQD)
    
    
    
    PHAL (0.05 equiv).
  • Solvation: Dissolve in Toluene (0.1 M concentration relative to substrate). Cool the system to -20°C using a cryostat or acetone/dry ice bath.

    • Expert Insight: Lower temperatures generally increase enantioselectivity (ee) by rigidifying the transition state, though reaction time increases.

  • Oxidation: Add Cumyl Hydroperoxide (1.2 equiv) dropwise over 5 minutes.

  • Monitoring: Stir at -20°C. Monitor by TLC (visualize with KMnO

    
     stain). Reaction typically completes in 4–18 hours.
    
  • Quench: Add saturated aqueous Na

    
    S
    
    
    
    O
    
    
    (sodium thiosulfate) to reduce excess peroxide. Stir vigorously for 20 minutes at room temperature.
    • Safety Critical: Failure to quench peroxides can lead to explosion hazards during concentration.

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO

    
    , and concentrate.
    
  • Purification: Flash column chromatography on silica gel. The

    
    -hydroxy product is typically more polar than the starting material.
    
Expected Results
  • Yield: 85–95%

  • Enantiomeric Excess (ee): 80–96% (substrate dependent).

Protocol B: Kinetic Resolution (KR) via HBTM

Target: Enantioenrichment of racemic secondary


-hydroxy esters.
Primary Reference:  Birman et al., J. Am. Chem. Soc.[3] 2006 [2].[3][4]
Materials
  • Substrate: Racemic

    
    -hydroxy ester (e.g., methyl mandelate derivatives).[5]
    
  • Catalyst: (S)-HBTM (Homobenzotetramisole) - 1-5 mol%.

  • Acyl Donor: Propionic anhydride or Isobutyric anhydride (0.6 equiv).

  • Base: Diisopropylethylamine (DIPEA) or Et

    
    N (0.6 equiv).
    
  • Solvent: CDCl

    
     or DCM.
    
Step-by-Step Methodology
  • Setup: In a clean vial, dissolve racemic alcohol (1.0 equiv) and (S)-HBTM (0.02 equiv) in DCM (0.2 M).

  • Temperature Control: Cool to 0°C.

    • Expert Insight: While HBTM is active at RT, 0°C significantly improves the Selectivity Factor (

      
      ).
      
  • Acylation: Add DIPEA (0.6 equiv) followed by the anhydride (0.6 equiv).

    • Why 0.6 equiv? In KR, maximum theoretical yield of the pure enantiomer is 50%. You want to convert exactly 50% of the material (the "fast" enantiomer) to the ester, leaving the "slow" enantiomer as the alcohol.

  • Reaction: Stir for 30 mins to 4 hours. Monitor conversion closely by NMR or GC. Stop exactly at ~50% conversion.

  • Quench: Add MeOH (excess) to consume remaining anhydride, stir for 10 mins.

  • Workup: Wash with 1M HCl (to remove amine base and catalyst), then saturated NaHCO

    
    . Dry and concentrate.
    
  • Separation: The product (acylated ester) and starting material (alcohol) have vastly different R

    
     values. Separate via column chromatography.
    
Data Analysis: The Selectivity Factor ( )

The efficiency of a KR is defined by the


-factor.


Where C = conversion (decimal), ee = enantiomeric excess (decimal).
Substrate TypeCatalystTempTimeConversions-Factor
Aryl-

-hydroxy ester
(S)-HBTM0°C1 h49%> 50
Alkyl-

-hydroxy ester
(S)-HBTMRT4 h52%~ 15
Benzylic Alcohol(S)-BTM-78°C6 h50%> 100

Troubleshooting & Optimization (Expertise Pillar)

Water Management
  • Issue: Low conversion or hydrolysis of acyl donor.

  • Cause: Organocatalytic H-bonding networks are disrupted by water; anhydrides hydrolyze.

  • Fix: Use molecular sieves (4Å) in the reaction vessel. Ensure solvents are distilled or from a dry solvent system (Karl Fischer < 50 ppm).

Background Reaction
  • Issue: Low ee despite using chiral catalyst.

  • Cause: The "uncatalyzed" reaction (direct attack of alcohol on anhydride) is competing with the catalytic cycle.

  • Fix: Lower the temperature. The catalytic pathway usually has a lower activation energy than the background thermal reaction. Cooling suppresses the background reaction more than the catalytic one.

Catalyst Deactivation
  • Issue: Reaction stalls before 50% conversion in KR.

  • Cause: Product inhibition or catalyst poisoning by acid byproducts.

  • Fix: Ensure sufficient auxiliary base (DIPEA) is present to scavenge the acid formed from the anhydride.

Visualization of Reaction Pathways

The following diagram illustrates the divergence between the two protocols described.

G cluster_A Protocol A: Constructive cluster_B Protocol B: Subtractive (KR) Start Target: Alpha-Hydroxy Ester SubA Beta-Keto Ester Start->SubA Route 1 SubB Racemic Alpha-Hydroxy Ester Start->SubB Route 2 ProdA Alpha-Hydroxy-Beta-Keto Ester (Quaternary Center) SubA->ProdA + CatA + Ox CatA Cinchona Alkaloid (Phase Transfer) Ox Cumyl Hydroperoxide ProdB1 (S)-Acylated Ester SubB->ProdB1 Fast Reaction ProdB2 (R)-Alcohol (Enriched) SubB->ProdB2 Slow/No Reaction CatB HBTM / BTM (Acyl Transfer) ReagB Anhydride

Figure 2: Decision tree for selecting the appropriate organocatalytic protocol based on starting material availability.

References

  • Pihko, P. M. (2004).

    
    -Keto Esters: Metal-Free Synthesis of Optically Active anti-Diols. The Journal of Organic Chemistry, 69(26), 9111–9113. 
    
  • Birman, V. B., & Li, X. (2006).[3] Homobenzotetramisole: An Effective Catalyst for Kinetic Resolution of Aryl-Cycloalkanols. Organic Letters, 8(7), 1351–1354.

  • Birman, V. B., & Li, X. (2008). Benzotetramisole: A Remarkably Enantioselective Acyl Transfer Catalyst. Organic Letters, 10(14), 3025-3028.

  • Bacaicoa, S., Stenkvist, S., & Sundén, H. (2024).[6] Redox Active N-Heterocyclic Carbenes in Oxidative NHC Catalysis. Organic Letters, 26, 3114-3118.[6]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Enantioselectivity in Asymmetric Synthesis

Welcome to the Technical Support Center for Asymmetric Synthesis. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low enantiosele...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Asymmetric Synthesis. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low enantioselectivity in their experiments. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific reasoning to empower your experimental design and execution.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial queries when an asymmetric reaction does not perform as expected.

Q1: My enantioselectivity has suddenly dropped. What are the first things I should check?

A sudden drop in enantiomeric excess (ee) often points to a recent change in the experimental setup or reagents. Begin with a systematic verification of the basics.[1] First, confirm the purity and identity of all starting materials, reagents, and the catalyst, as impurities can interfere with the catalytic cycle.[1][2] Next, ensure that the solvent is of the appropriate grade and is anhydrous, as water can deactivate or alter the selectivity of many catalysts.[1][2] Finally, double-check all measurements, concentrations, and the reaction temperature, as minor fluctuations can significantly impact enantioselectivity.[1]

Q2: How critical is the purity of my starting materials, catalyst, and solvent?

The purity of all reaction components is paramount in asymmetric catalysis.[1][2] Impurities in the substrate or reagents can act as catalyst poisons or promote a non-selective background reaction.[2][3] The enantiomeric purity of the chiral ligand or catalyst is also crucial, as the presence of the opposite enantiomer will directly decrease the ee of the product.[4] Solvents must be of high purity and anhydrous, as water or other coordinating impurities can interfere with the catalyst-substrate interaction.[1][2][5]

Q3: Can small variations in temperature significantly affect my enantioselectivity?

Yes, temperature is a critical parameter.[1][2][6] Generally, lower temperatures lead to higher enantioselectivity.[1][6][7] This is because the difference in the free energy of activation (ΔΔG‡) between the two diastereomeric transition states leading to the enantiomeric products becomes more significant relative to the available thermal energy (kT).[2][6][8] Consequently, even small temperature fluctuations can alter the ratio of products formed.[6] However, this is not a universal rule, and some reactions exhibit optimal enantioselectivity at higher temperatures.[6][9][10][11]

Q4: My reaction is sluggish and giving low ee. Are these two issues related?

A slow reaction rate coupled with low enantioselectivity can indicate several potential problems. It's possible that the conditions required for high stereoselectivity (e.g., low temperature) are also causing the reaction to be very slow.[2] Alternatively, catalyst deactivation could be occurring, leading to both a decrease in reaction rate and the formation of a less selective or non-selective catalytic species.[2][12] It is also possible that a non-catalyzed, non-selective background reaction is competing with a slow, selective catalytic pathway.[6][13]

Q5: I'm using a well-established literature procedure, but I can't reproduce the reported enantioselectivity. Why?

This is a common challenge. Discrepancies can arise from subtle differences in reagent purity, solvent quality (including water content), or precise temperature control.[6] The source and handling of the catalyst can also be a significant factor; ensure it has been stored correctly to prevent decomposition.[1][3] Running a control reaction with a substrate known to give high ee with your catalyst system can help determine if the issue lies with the catalyst itself or another component of your specific reaction.[1]

II. In-Depth Troubleshooting Guides

For more persistent issues, a more detailed and systematic approach is required. These guides provide structured methodologies to identify and resolve the root cause of poor enantioselectivity.

Guide 1: Catalyst and Ligand Issues

The catalyst system, comprising the metal and the chiral ligand, is the heart of an asymmetric reaction. Its integrity and composition are critical for achieving high enantioselectivity.

1.1 Catalyst Decomposition or Inactivation

Many asymmetric catalysts are sensitive to air, moisture, or impurities.[2] Catalyst deactivation can lead to the formation of a non-selective or less selective catalytic species, resulting in a drop in ee.[2][12]

  • Troubleshooting Steps:

    • Verify Catalyst Integrity: Use techniques like NMR spectroscopy to check the structure and purity of the catalyst, especially if it was synthesized in-house.[1]

    • Ensure Inert Atmosphere: Handle and store air- and moisture-sensitive catalysts under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[3][14]

    • Use Anhydrous Solvents: Ensure all solvents are rigorously dried and degassed before use.[1][14]

1.2 Incorrect Catalyst or Ligand Stoichiometry

The ratio of ligand to metal can be crucial for the formation of the active catalytic species. Deviations from the optimal stoichiometry can lead to the formation of less selective catalysts.

  • Troubleshooting Steps:

    • Review Literature: Carefully check the reported optimal ligand-to-metal ratio for your specific reaction.

    • Screen Ratios: If the optimal ratio is unknown, perform a screen of different ligand-to-metal ratios to identify the best conditions.

1.3 Ligand Purity and Modification

The enantiomeric purity of the chiral ligand is essential.[4] Additionally, the steric and electronic properties of the ligand can be fine-tuned to improve enantioselectivity for a specific substrate.[15][16]

  • Troubleshooting Steps:

    • Verify Ligand Purity: Confirm the enantiomeric purity of the ligand using a suitable analytical method (e.g., chiral HPLC or GC).

    • Consider Ligand Modification: If enantioselectivity remains low, consider screening a library of related ligands with different steric or electronic properties.[14]

Experimental Protocol: Catalyst and Ligand Screening

This protocol provides a general framework for systematically screening catalysts and ligands to optimize enantioselectivity.

  • Preparation: In a series of flame-dried vials or a multi-well plate under an inert atmosphere, prepare stock solutions of the metal precursor and a library of chiral ligands in an appropriate anhydrous solvent.

  • Catalyst Formation: In each vial, combine the metal precursor and a specific ligand in the desired stoichiometric ratio. Allow sufficient time for the catalyst to form, as specified in the literature.

  • Reaction Initiation: To each vial, add the substrate and any other necessary reagents.

  • Reaction and Monitoring: Stir the reactions at a constant temperature and monitor their progress and enantioselectivity at regular intervals using an appropriate analytical technique (e.g., chiral GC or HPLC).

  • Analysis: Compare the enantiomeric excess obtained with each catalyst/ligand combination to identify the optimal system.

Guide 2: Substrate and Reagent Problems

The nature and purity of the substrate and other reagents can have a profound impact on the outcome of an asymmetric reaction.

2.1 Substrate Purity and Hidden Impurities

Impurities in the substrate can inhibit or poison the catalyst, leading to low conversion and/or low enantioselectivity.[2]

  • Troubleshooting Steps:

    • Purify the Substrate: Purify the substrate using an appropriate method (e.g., recrystallization, distillation, or chromatography) and re-run the reaction.

    • Analyze for Impurities: Use analytical techniques such as NMR, GC-MS, or LC-MS to identify any potential impurities in the starting material.

2.2 Mismatched Substrate-Catalyst Sterics

The "lock and key" principle is central to asymmetric catalysis. A poor steric match between the substrate and the chiral catalyst can result in low enantioselectivity.[15]

  • Troubleshooting Steps:

    • Analyze the Transition State Model: If a transition state model for the reaction is available, use it to assess the potential for steric clashes between your substrate and the catalyst.

    • Screen a Ligand Library: Test a range of ligands with varying steric bulk to find a better match for your substrate.

Guide 3: Reaction Condition Optimization

Fine-tuning the reaction parameters is often necessary to achieve high enantioselectivity.

3.1 Solvent Effects

The choice of solvent can significantly influence the enantioselectivity of a reaction by affecting the conformation of the catalyst-substrate complex and the energies of the diastereomeric transition states.[1][6][7][17]

  • Troubleshooting Steps:

    • Perform a Solvent Screen: Test a range of solvents with varying polarities and coordinating abilities (e.g., toluene, dichloromethane, THF, acetonitrile).[1][6] In some cases, the enantiomeric yield is inversely proportional to the dielectric constant of the solvent.[7][17]

3.2 Temperature and Concentration Optimization

As discussed in the FAQs, temperature is a critical parameter.[1][2][6] Concentration can also play a role, with high concentrations sometimes leading to catalyst aggregation and reduced enantioselectivity.[1][2][3][6]

  • Troubleshooting Steps:

    • Temperature Screening: Systematically vary the reaction temperature (e.g., from room temperature down to -78 °C) and measure the ee at each point.[1][2][7]

    • Concentration Screening: Investigate the effect of varying the substrate and catalyst concentrations.[1][3]

Temperature (°C)Enantiomeric Excess (%)
2575
088
-2095
-4098
-78>99
A summary of the effect of temperature on a hypothetical asymmetric reaction. Data is for illustrative purposes.[2][7]

3.3 The Role of Additives

In some cases, the addition of small amounts of additives such as salts, acids, or bases can have a significant positive impact on enantioselectivity.[12] These additives can influence the catalyst's structure or the reaction mechanism.

  • Troubleshooting Steps:

    • Literature Search: Review the literature for similar reactions to see if any beneficial additives have been reported.

    • Screen Additives: If no information is available, a screen of common additives may be warranted.

Experimental Protocol: Systematic Reaction Parameter Optimization

This protocol outlines a systematic approach to optimizing reaction conditions for improved enantioselectivity.

  • Baseline Experiment: Run the reaction under the initial, unoptimized conditions and determine the baseline enantiomeric excess.

  • Solvent Screening: Using the baseline temperature and concentrations, perform the reaction in a variety of solvents to identify the optimal one.

  • Temperature Optimization: In the best solvent identified, run the reaction at a range of different temperatures to determine the optimal temperature.

  • Concentration Optimization: At the optimal solvent and temperature, vary the concentrations of the substrate and catalyst to see if further improvements can be made.

  • Confirmation: Run the reaction under the fully optimized conditions to confirm the improved enantioselectivity.

III. Visualization of Troubleshooting Logic

To aid in the diagnostic process, the following diagrams illustrate the general workflow for troubleshooting low enantioselectivity and a simplified representation of the catalytic cycle.

Troubleshooting_Workflow Start Low Enantioselectivity Observed Check_Purity Verify Purity of Starting Materials, Catalyst & Solvent Start->Check_Purity Purity_OK Purity Confirmed? Check_Purity->Purity_OK Check_Conditions Confirm Reaction Setup: Temperature, Concentration, Atmosphere Conditions_OK Conditions Correct? Check_Conditions->Conditions_OK Purity_OK->Check_Conditions Yes Re_purify Re-purify/Source New Materials Purity_OK->Re_purify No Optimize_Conditions Systematic Optimization: - Temperature - Solvent - Concentration Conditions_OK->Optimize_Conditions Yes Correct_Setup Correct Experimental Setup Conditions_OK->Correct_Setup No Screen_Catalyst Catalyst/Ligand Screening Optimize_Conditions->Screen_Catalyst Substrate_Issue Investigate Substrate Effects Screen_Catalyst->Substrate_Issue Success High Enantioselectivity Achieved Substrate_Issue->Success Re_purify->Check_Purity Correct_Setup->Check_Conditions

Caption: A logical workflow for troubleshooting low enantioselectivity.

Catalytic_Cycle Catalyst Chiral Catalyst Catalyst_Substrate Catalyst-Substrate Complex Catalyst->Catalyst_Substrate + Substrate Substrate Substrate Transition_State_R Transition State (pro-R) Catalyst_Substrate->Transition_State_R Low Energy Pathway Transition_State_S Transition State (pro-S) Catalyst_Substrate->Transition_State_S High Energy Pathway Product_R R-Product Transition_State_R->Product_R Product_S S-Product Transition_State_S->Product_S Product_R->Catalyst + Catalyst (Regenerated) Product_S->Catalyst + Catalyst (Regenerated)

Caption: The catalytic cycle and enantioselectivity determination.

IV. References

  • Wynberg, H., & Greijdanus, B. (1978). Solvent effects in homogeneous asymmetric catalysis. Journal of the Chemical Society, Chemical Communications, (10), 427-428.

  • Wynberg, H., & Greijdanus, B. (1978). Solvent effects in homogeneous asymmetric catalysis. Journal of the Chemical Society, Chemical Communications. DOI:10.1039/C39780000427.

  • Wikipedia. (2024). Enantioselective synthesis. Retrieved from [Link]

  • Corless, V. (2017). Insights into temperature controlled enantioselectivity in asymmetric catalysis. Royal Society of Chemistry.

  • Jessop, P. G., & Dyson, P. J. (2004). Application of Biobased Solvents in Asymmetric Catalysis. PMC - NIH.

  • ResearchGate. (n.d.). Ligand and substrate effects on the enantioselectivity. Retrieved from [Link]

  • Chemistry World. (2017). Temperature drop triggers chirality twist. Retrieved from [Link]

  • Dyson, P. J., & Jessop, P. G. (2016). Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. Catalysis Science & Technology, 6(10), 3329-3341.

  • ACS Publications. (2019). Asymmetric Catalysis in Chiral Solvents: Chirality Transfer with Amplification of Homochirality through a Helical Macromolecular Scaffold. ACS Central Science.

  • ACS Publications. (1996). The Mechanistic Basis for Electronic Effects on Enantioselectivity in the (salen)Mn(III)-Catalyzed Epoxidation Reaction. Journal of the American Chemical Society.

  • ACS Publications. (2003). Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System. The Journal of Organic Chemistry.

  • Bentham Science Publishers. (2005). Effect of Additional Chiral Ligands in Catalytic Enantioselective Addition of Ketene Silyl Acetals to Nitrones. Letters in Organic Chemistry.

  • ICJS. (2021). Super Selective Synthesis: The Evolution of Enantioselective Methods.

  • PMC. (2014). Development of Catalysts and Ligands for Enantioselective Gold Catalysis.

  • ResearchGate. (n.d.). Screening and optimization of the reaction conditions for the enantioselective Michael addition. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction Conditions Optimization for Enantioselective in-situ Oxidizable Directing Group Strategy. Retrieved from [Link]

  • ACS Publications. (2011). Determining the Enantioselectivity of Chiral Catalysts by Mass Spectrometric Screening of Their Racemic Forms. Journal of the American Chemical Society.

  • PMC - NIH. (2021). Generality-oriented optimization of enantioselective aminoxyl radical catalysis.

  • ACS Publications. (2014). Deactivation in Homogeneous Transition Metal Catalysis: Causes, Avoidance, and Cure.

  • ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them.

  • IIP Series. (2022). ASYMMETRIC SYNTHESIS.

  • University of Liverpool. (n.d.). Asymmetric Synthesis.

  • Maseno University. (n.d.). Asymmetric Synthesis.

  • DU Chem. (n.d.). Asymmetric synthesis.

  • Nature. (2024). A fundamentally new approach to asymmetric synthesis.

  • PMC - NIH. (2014). Enantiomeric impurities in chiral synthons, catalysts, and auxiliaries. Part 3.

  • PMC. (2011). Determining the Enantioselectivity of Chiral Catalysts by Mass Spectrometric Screening of Their Racemic Forms.

  • R Discovery. (1998). Enantiomeric impurities in chiral catalysts, auxiliaries and synthons used in enantioselective synthesis.

  • University of Wisconsin. (n.d.). Asymmetric reactions_synthesis.

  • PMC. (2015). Catalytic enantioselective synthesis of chiral organic compounds of ultra-high purity of >99% ee.

  • ACS Publications. (2024). Investigation of Enantioselectivity Using TADDOL Derivatives as Chiral Ligands in Asymmetric Cyanation Reactions. ACS Omega.

  • ChemRxiv. (2025). Machine Learning Prediction of Enantioselectivity in Asymmetric Catalysis from Small, Curated Datasets.

Sources

Optimization

Technical Support Center: Purification of Methyl (2R)-2-hydroxy-4-methylpentanoate

Ticket ID: PUR-HICA-002 Subject: Isolation and Purification Protocols for Methyl D-Leucate Assigned Specialist: Senior Application Scientist, Separation Technologies Status: Open Executive Summary & Molecule Profile You...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PUR-HICA-002 Subject: Isolation and Purification Protocols for Methyl D-Leucate Assigned Specialist: Senior Application Scientist, Separation Technologies Status: Open

Executive Summary & Molecule Profile

You are attempting to purify methyl (2R)-2-hydroxy-4-methylpentanoate (also known as Methyl D-Leucate or the methyl ester of D-2-hydroxyisocaproic acid). This compound is a critical chiral building block, often synthesized via the asymmetric reduction of methyl 4-methyl-2-oxopentanoate or the esterification of D-leucic acid.

Critical Physicochemical Constraints:

  • Boiling Point: ~181–184°C (at 760 mmHg).[1] Note: Do not distill at atmospheric pressure; thermal degradation is a risk.

  • Chirality: The (2R)-center is sensitive. Strong bases or prolonged high heat can induce racemization via proton abstraction at the alpha-position.

  • Solubility: Miscible in alcohols, esters, and chlorinated solvents. Sparingly soluble in water, but the

    
    -hydroxy group increases water solubility compared to simple fatty esters, complicating extraction.
    

Primary Purification Workflow (The "Golden Path")

The following workflow is designed to maximize yield while preserving enantiomeric excess (ee).

Phase A: Reaction Quench & Extraction

Goal: Remove bulk water, salts, and enzymes (if biocatalytic).

  • Quench: If the reaction is enzymatic (e.g., KRED/ADH), add 10% NaCl solution to the reaction mixture. This "salting out" effect drives the organic ester out of the aqueous phase.

  • pH Adjustment: Adjust the aqueous phase to pH 5.0–6.0 .

    • Why? The ester bond is susceptible to hydrolysis (saponification) at high pH. The

      
      -hydroxy group can facilitate intramolecular catalysis under acidic conditions, so neutral-to-slightly-acidic is the safe zone.
      
  • Extraction: Extract 3x with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Tip: Avoid diethyl ether if possible; its low boiling point encourages evaporative losses of your product during concentration if vacuum isn't strictly controlled.

  • Drying: Dry combined organics over anhydrous Na₂SO₄ (Sodium Sulfate). Avoid MgSO₄ if the product is acid-sensitive (though generally safe here).

Phase B: Solvent Removal

Goal: Isolate crude oil without losing volatiles.

  • Equipment: Rotary Evaporator.

  • Settings: Bath temperature < 40°C . Vacuum: 200–300 mbar .

  • Warning: This ester has a distinct odor and moderate volatility. Do not pull full vacuum (<10 mbar) while solvent remains, or you will co-distill your product into the trap.

Phase C: Fractional Vacuum Distillation (Recommended)

Goal: Separate product from high-boiling impurities and unreacted keto-esters.

  • Setup: Short-path distillation head or Kugelrohr apparatus.

  • Vacuum Requirement: High vacuum (< 5 mmHg) is mandatory to lower the boiling point to a safe range.

Pressure (mmHg)Estimated Boiling Point (°C)Notes
760 (Atm)181–184UNSAFE: Risk of degradation/racemization.
10–1585–95Standard water aspirator range.
0.5–1.055–65Ideal for high purity/Kugelrohr.

Advanced Polishing: Column Chromatography

If distillation fails to remove specific impurities (e.g., unreacted keto-ester with similar boiling point), use flash chromatography.

  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Mobile Phase: Gradient of Hexanes : Ethyl Acetate .[2]

    • Start: 95:5 (Hex:EtOAc)

    • End: 80:20 (Hex:EtOAc)

  • Visualization: Staining is required. The molecule has weak UV absorbance (only the ester carbonyl at ~210 nm).

    • Recommended Stain:Phosphomolybdic Acid (PMA) or Vanillin . The

      
      -hydroxy group stains intensely with PMA upon heating.
      

Quality Control: Chiral Analysis

You cannot assume optical purity based on rotation (


) alone. Chromatographic separation of enantiomers is required.[2][3][4][5]
Method A: Chiral Gas Chromatography (GC) - Preferred

Volatile esters are best analyzed by GC.

  • Column: Cyclodextrin-based capillary column (e.g., Chiraldex G-TA , Rt-βDEX , or Hydrodex β-3P ).

  • Carrier Gas: Helium (1.0 mL/min).[3][6]

  • Temperature Program: Isothermal at 90°C or a slow ramp (1°C/min) from 80°C to 120°C.

  • Detection: FID (Flame Ionization Detector).[3][6]

Method B: Chiral HPLC
  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).

  • Mobile Phase: Hexane : Isopropanol (90:10 to 95:5).

  • Flow Rate: 0.5 – 1.0 mL/min.

  • Detection: UV at 210 nm (low sensitivity) or Refractive Index (RI).

Visual Troubleshooting Guides

Workflow Logic: From Reaction to Pure Product

PurificationWorkflow Reaction Reaction Mixture (Crude) Quench Quench & pH Adjust (pH 5-6) Reaction->Quench Extract Extraction (EtOAc/DCM) Quench->Extract Add NaCl Concentrate Solvent Removal (Rotovap <40°C) Extract->Concentrate Decision Purity Check (TLC/GC) Concentrate->Decision Distill Vacuum Distillation (<5 mmHg) Decision->Distill Volatile Impurities Column Flash Column (Hex/EtOAc) Decision->Column Close-boiling Impurities Final Pure Methyl (2R)-2-hydroxy- 4-methylpentanoate Distill->Final Column->Final

Caption: Figure 1. Decision matrix for the isolation of methyl (2R)-2-hydroxy-4-methylpentanoate.

Troubleshooting Logic Tree

Troubleshooting Problem Start: What is the issue? LowYield Issue: Low Yield Problem->LowYield LowEE Issue: Low Enantiomeric Excess Problem->LowEE Impure Issue: Chemical Impurity Problem->Impure CheckAq Check Aqueous Layer pH LowYield->CheckAq Racemization Diagnosis: Thermal Racemization low distillation temp LowEE->Racemization Post-Distillation Catalyst Diagnosis: Poor Catalyst Selectivity Switch Enzyme/Ligand LowEE->Catalyst Pre-Distillation KetoEster Impurity: Keto-Ester Use NaBH4 polish or Column Impure->KetoEster SM remains Acid Impurity: Free Acid Wash with NaHCO3 Impure->Acid Hydrolysis Hydrolysis Diagnosis: Ester Hydrolysis Keep pH < 7 CheckAq->Hydrolysis pH > 8 Volatility Diagnosis: Product lost on Rotovap Reduce Vacuum Strength CheckAq->Volatility pH OK

Caption: Figure 2. Root cause analysis for common purification failures.

Frequently Asked Questions (FAQ)

Q: My product turned yellow during distillation. What happened? A: This indicates oxidation or polymerization.


-hydroxy esters can dehydrate to form conjugated systems or undergo intermolecular esterification (oligomerization) at high temperatures.
  • Fix: Ensure your distillation apparatus is leak-free and under high vacuum to keep the temperature below 100°C. Bleed Nitrogen gas into the system if possible.

Q: Can I use UV detection for my HPLC? A: Yes, but it is difficult. The molecule lacks a chromophore (like a phenyl ring). It absorbs weakly at 210–220 nm (carbonyl band).

  • Fix: Use a Refractive Index (RI) detector or derivatize the hydroxyl group with a chromophore (e.g., benzoyl chloride) to create a UV-active benzoate ester, which also aids in chiral separation.

Q: I have a persistent impurity at 5% that co-distills. What is it? A: If you synthesized this from the keto-ester, it is likely the unreacted starting material (Methyl 4-methyl-2-oxopentanoate). They have very similar boiling points.

  • Fix: Treat the crude mixture with a small amount of NaBH₄ (if chemical reduction is acceptable) to force conversion, or switch to column chromatography (silica) where the polar -OH group of your product will retain significantly longer than the non-polar keto-ester.

References

  • EPA CompTox Dashboard. (n.d.). Methyl 2-hydroxy-4-methylpentanoate Physical Properties. Retrieved March 8, 2026, from [Link]

  • Organic Syntheses. (1998). Synthesis of (R)-3-hydroxy-4-methylpentanoic acid (demonstrating handling of similar hydroxy-leucine analogs). Org. Synth. 1998, 75, 129. Retrieved March 8, 2026, from [Link]

  • Restek Corporation. (n.d.). Chiral Capillary GC Columns: Selection Guide. Retrieved March 8, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Enantioselective Hydrogenation of α-Keto Esters

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex mechanistic challenges encountered during the enantioselective hydrogenation of α-keto esters...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex mechanistic challenges encountered during the enantioselective hydrogenation of α-keto esters (the Orito reaction). While cinchona-modified platinum (Pt/Al₂O₃) catalysts can achieve exceptional enantiomeric excesses (ee) for substrates like ethyl pyruvate, the highly reactive nature of the α-keto carbonyl makes it susceptible to multiple competing side reactions.

This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure the scientific integrity of your catalytic workflows.

Part 1: Quick Diagnostic Matrix

Before diving into mechanistic troubleshooting, use this quantitative diagnostic table to identify the side reactions compromising your yield or enantioselectivity.

Side Product / IssuePrimary CauseQuantitative ImpactRecommended Solution
Aldol Condensation Base-catalyzed self-condensation by chiral modifier or Al₂O₃ support.Up to 15% yield loss; variable ee fluctuations (±5-10%).Increase H₂ pressure (>50 bar); maintain high H/substrate ratio.
Adsorbed CO (Poisoning) Substrate decomposition on bare Pt ensembles.>90% initial reaction rate reduction (severe transient lag).Pre-adsorb modifier and H₂ prior to substrate introduction.
Hemiketals / Transesters Nucleophilic attack by protic alcohol solvents (e.g., MeOH, EtOH).5-20% conversion to off-target mass; purification failure.Switch to aprotic, non-nucleophilic solvents (Toluene, CH₂Cl₂).
Hydrolysis Products Trace water reacting with the ester/keto group on the alumina support.2-5% yield of pyruvic acid; unpredictable ee degradation.Rigorously dry catalyst and solvent (<10 ppm H₂O).
Part 2: Mechanistic Pathway Visualization

The following diagram illustrates the delicate kinetic balance between the desired enantioselective hydrogenation and the competing side reactions.

Pathway Reactant α-Keto Ester (e.g., Ethyl Pyruvate) Desired Chiral α-Hydroxy Ester (e.g., (R)-Ethyl Lactate) Reactant->Desired H2, Pt/Al2O3 + Cinchonidine Aldol Aldol Condensation Products (Dimers/Oligomers) Reactant->Aldol Basic Sites (Al2O3) or Cinchonidine Decomp Decomposition Products (Adsorbed CO + Fragments) Reactant->Decomp Bare Pt Surface (Lack of Modifier) Ketal Hemiketals & Transesterification Products Reactant->Ketal Alcohol Solvents (e.g., EtOH, MeOH) Hydrolysis Hydrolysis Products (e.g., Pyruvic Acid) Reactant->Hydrolysis Trace Water (Al2O3 support)

Fig 1: Competing reaction pathways in the enantioselective hydrogenation of α-keto esters.

Part 3: Troubleshooting Guides & FAQs

Q1: Why am I detecting high-molecular-weight impurities (dimers) in my GC/MS, and how is this affecting my enantiomeric excess? The Causality: The impurities are aldol condensation products. The chiral modifier (e.g., cinchonidine) acts as a base, and the γ-Al₂O₃ support inherently possesses basic sites. Together, they catalyze the self-condensation of the highly reactive α-keto ester into dimers and oligomers . Notably, the enol form of these major aldol products can protonate the quinuclidine nitrogen of the cinchonidine modifier, artificially altering the transition state complex and causing irreproducible ee values . The Solution: Hydrogenation and aldol condensation are competing pathways. You must ensure the hydrogenation rate vastly outcompetes the condensation rate. Do this by increasing the H₂ pressure and ensuring vigorous agitation to eliminate mass transfer limitations. A high surface coverage of spilt-over hydrogen atoms thoroughly suppresses the condensation reactions .

Q2: My reaction shows an initial "transient period" where hydrogen uptake is nearly zero for the first 10-15 minutes. Is my catalyst dead? The Causality: Your catalyst is suffering from in situ poisoning via substrate decomposition. When ethyl pyruvate adsorbs onto bare platinum ensembles at room temperature, it undergoes decarbonylation, generating strongly adsorbed carbon monoxide (CO) and fragmentation products . This CO preferentially binds to high-energy Pt sites (edges and corners), effectively poisoning the catalyst until the CO is slowly hydrogenated or displaced. The Solution: The sequence of reagent addition is critical. You must pre-adsorb the cinchonidine modifier and saturate the system with hydrogen before introducing the α-keto ester. Cinchonidine anchors strongly to the Pt surface, breaking up the large contiguous Pt ensembles required for substrate decomposition, thereby reducing the decomposition rate by a factor of ~60 .

Q3: I am using ethanol as a green solvent, but my yields of ethyl lactate are low, and I see broad, unidentified peaks in my chromatogram. What is happening? The Causality: The α-carbonyl carbon of an α-keto ester is highly electrophilic. When dissolved in protic, nucleophilic solvents like ethanol or methanol, the substrate reacts with the solvent to form hemiketals and ketals. If using methanol with ethyl pyruvate, you will also trigger transesterification, resulting in a messy mixture of methyl pyruvate, methyl lactate, and ethyl lactate. The Solution: Switch immediately to an aprotic, non-nucleophilic solvent. Toluene, dichloromethane (CH₂Cl₂), or tetrahydrofuran (THF) are industry standards for this reaction. They completely eliminate solvent-substrate side reactions while maintaining the necessary dielectric environment for high enantio-differentiation .

Part 4: Self-Validating Experimental Protocol

To guarantee scientific integrity and prevent the side reactions detailed above, utilize this self-validating workflow for the enantioselective hydrogenation of ethyl pyruvate.

Step 1: Catalyst Pretreatment & Dehydration

  • Action: Load 5 wt% Pt/Al₂O₃ into a glass-lined autoclave. Heat to 120°C under a vacuum of <1 mbar for 2 hours to remove adsorbed moisture (preventing hydrolysis side reactions).

  • Validation Check: Weigh the catalyst vessel before and after drying. A constant mass (±0.1 mg) across two successive 30-minute intervals confirms complete moisture removal.

Step 2: Modifier Anchoring & Surface Passivation

  • Action: Cool the reactor to room temperature under dry Argon. Inject a solution of cinchonidine (typically

    
     M) in anhydrous toluene. Pressurize the reactor with 10 bar of H₂ and stir at 1000 rpm for 15 minutes.
    
  • Causality: This step pre-adsorbs the modifier, blocking the large Pt ensembles that cause ethyl pyruvate to decompose into CO.

  • Validation Check: Monitor the H₂ mass flow controller. A brief, initial spike followed by an absolute flatline (zero uptake) confirms the catalyst surface is saturated and passivated, ready for the substrate.

Step 3: Substrate Introduction & Hydrogenation

  • Action: Inject the freshly distilled ethyl pyruvate into the pressurized reactor using a high-pressure HPLC pump. Immediately increase the H₂ pressure to 50 bar to ensure hydrogen surface coverage outcompetes the aldol condensation pathway.

  • Validation Check: Observe the H₂ uptake curve. A successful, unpoisoned reaction will show an immediate, steep, and linear hydrogen consumption curve with zero lag phase.

Step 4: Quenching and Mass Balance Analysis

  • Action: Once H₂ uptake ceases, immediately vent the reactor and cool to 0°C to quench the reaction. Filter the catalyst through a 0.2 μm PTFE syringe filter.

  • Validation Check: Analyze the crude mixture via GC-FID. A self-validating, clean reaction must show a >99% mass balance (Ethyl Pyruvate + Ethyl Lactate) with a flat baseline at higher retention times, confirming the absolute suppression of heavy aldol dimers.

References
  • Ferri, D., Bürgi, T., Borszeky, K., Mallat, T., & Baiker, A. (2000). "Enhanced enantioselectivity in ethyl pyruvate hydrogenation due to competing enantioselective aldol reaction catalyzed by cinchonidine." Journal of Catalysis.[Link]

  • Liu, Z., et al. (2007). "Fourier Transform Infrared Spectroscopic Study on the Adsorption of Ethyl Pyruvate on Pt/Al2O3: Side Reactions Suppressed by Adsorbed Hydrogen and Cinchonidine." The Journal of Physical Chemistry C.[Link]

  • Ferri, D., et al. (2005). "Alumina-catalysed degradation of ethyl pyruvate during enantioselective hydrogenation over Pt/alumina and its inhibition by acetic acid." Applied Catalysis A: General.[Link]

  • Blaser, H. U., et al. (2000). "Heterogeneous Enantioselective Hydrogenation of Ethyl Pyruvate Catalyzed by Cinchona-Modified Pt Catalysts: Effect of Modifier Structure." Journal of the American Chemical Society. [Link]

Optimization

optimizing reaction conditions for Ru-catalyzed hydrogenations

Status: Online 🟢 Operator: Senior Application Scientist Ticket ID: RU-OPT-2026 Welcome to the Technical Support Center for Ruthenium-catalyzed asymmetric hydrogenation. This guide is designed to move you beyond "recipe f...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online 🟢 Operator: Senior Application Scientist Ticket ID: RU-OPT-2026

Welcome to the Technical Support Center for Ruthenium-catalyzed asymmetric hydrogenation. This guide is designed to move you beyond "recipe following" into "rational design." We treat the reaction not as magic, but as a tunable molecular machine.

Module 1: Catalyst Architecture & Selection

The most common user error is selecting a catalyst based on availability rather than mechanism. You must distinguish between Hydrogenation (AH) and Transfer Hydrogenation (ATH).

The Decision Matrix

Use this logic flow to select your starting system.

CatalystSelection Start Target Substrate Type H2 Source? Start->Type AH High Pressure H2 (AH) (10-100 bar) Type->AH Gas Cylinder Available Scale > 10g ATH Transfer Hydrog. (ATH) (IPA/Formic Acid) Type->ATH No Autoclave Scale < 1g Sub_Simple Simple Ketone AH->Sub_Simple Sub_Labile Labile/Racemizable (DKR needed) AH->Sub_Labile ATH_Cat Ru(arene)(diamine) (e.g., Ru-TsDPEN-Cymene) ATH->ATH_Cat Noyori-Ikariya Type AH_Cat Ru(diphosphine)(diamine) (e.g., Ru-BINAP-DPEN) Sub_Simple->AH_Cat Standard Sub_Labile->AH_Cat Dynamic Kinetic Resolution (DKR)

Figure 1: Decision matrix for selecting the catalytic mode (AH vs. ATH) based on substrate and equipment.

The "NH Effect" (Mechanistic Insight)

Why do we use diamine ligands? The N-H moiety on the diamine ligand is not innocent. It forms a hydrogen bond with the substrate carbonyl oxygen, while the Ru-H delivers the hydride.[1]

  • Implication: Never methylate the amine nitrogen. If you use a ligand like N,N'-dimethyl-DPEN, the reaction will fail or proceed via a much slower, non-selective mechanism.

Module 2: Parameter Optimization

Once the catalyst is chosen, optimization relies on three variables: Solvent, Base, and Pressure.

Solvent Screening Matrix

The solvent is the "proton shuttle." The reaction requires a proton to be delivered to the oxygen of the ketone.

SolventPolarityRate ImpactRecommended ForWarning
Isopropanol (IPA) MediumModerateStandard starting point. Good solubility for most Ru-complexes.Can compete as a reductant (reversible).
Methanol (MeOH) HighFastHigh S/C ratios (>1000:1).Can react with esters (transesterification).
Ethanol (EtOH) MediumModerateGreen chemistry requirements.-
TFE (Trifluoroethanol) High (Ionizing)Very Fast Bulky or difficult substrates. Stabilizes the active hydride species.Acidic nature may affect acid-sensitive groups.
DCM/Toluene LowSlowOnly used if substrate is insoluble in alcohols.Must add an alcohol co-solvent (e.g., 10% IPA) to act as proton source.
The Role of Base (The "Spark Plug")

Most Ru-precatalysts (e.g., RuCl2(BINAP)(DAIPEN)) are stable 16e- or 18e- species that are catalytically inactive .

  • Action: You must add a strong base (KOtBu or KOH) to remove HCl and generate the active 16e- Ru-hydride species.

  • Self-Validation: Upon adding base to the precatalyst solution, you should observe a color change (often from brown/green to yellow/orange). No color change = No activation.

  • Optimization: Standard ratio is Base:Ru = 2:1 (to remove two Cl). For acid-sensitive substrates, reduce to 1:1 or use pre-formed hydrides (e.g., RuH(BH4)(BINAP)(DPEN)).

Module 3: Troubleshooting & Diagnostics

Use this guide when the reaction deviates from expected results.

Diagnostic Flowchart[2][3][4]

Troubleshooting Issue Identify Issue Conv Low Conversion (<10%) Issue->Conv Stall Stalled at ~50% Issue->Stall Ee Low Enantioselectivity (ee) Issue->Ee O2_Check Check Oxygen/Water (Did soln turn black?) Conv->O2_Check Equil Thermodynamic Equilibrium (Reversible?) Stall->Equil Temp_Check Temp too high? Ee->Temp_Check Base_Check Check Base Loading (Is Base:Ru > 2:1?) O2_Check->Base_Check Color OK Product_Inhib Product Inhibition? Equil->Product_Inhib Rac_Back Uncatalyzed Background Rxn? Temp_Check->Rac_Back

Figure 2: Diagnostic logic for common hydrogenation failures.

FAQ: Specific Failure Modes

Q: My reaction works at 100 mg but fails at 10 g. Why? A: This is usually a purity issue, not a kinetic one.

  • The Poison: Ru-catalysts are extremely sensitive to Sulfur (thiols, thioethers) and Halides (free I-, Br-).

  • The Fix: Recrystallize your substrate. If the substrate is an oil, pass it through a plug of activated alumina or silica to trap polar impurities.

  • The Test: Run a "Spike Test." Add 10% of your crude 10g batch to a working 100mg batch. If the small batch fails, your crude material contains a poison.

Q: I am getting the racemic product. Is the ligand broken? A: Unlikely. This is usually due to the "Background Reaction."

  • Mechanism: At high temperatures (>50°C) or with highly reactive ketones, the base (KOtBu) can catalyze a non-enantioselective transfer hydrogenation from the solvent (IPA) to the ketone.

  • The Fix:

    • Lower the temperature (try 25°C or 0°C).

    • Reduce the Base:Catalyst ratio.

    • Switch from IPA to MeOH (MeOH is a poorer hydride donor for the background reaction).

Q: The pressure drops initially but then stops. (Stalled Reaction) A:

  • H2 Starvation: In high-pressure autoclaves, gas-to-liquid mass transfer is critical. If stirring is too slow (<500 rpm), H2 cannot dissolve fast enough. Crank up the stir rate.

  • HCl Accumulation: If your substrate contains a leaving group (e.g., alpha-chloro ketone), HCl is generated, which kills the hydride. Add a buffer (e.g., CaCO3).

Module 4: Standard Operating Procedure (SOP)

Protocol for the Asymmetric Hydrogenation of Acetophenone (Benchmark).

Reagents:

  • Substrate: Acetophenone (purified)

  • Catalyst: RuCl2[(S)-XylBINAP][(S)-DAIPEN] (Pre-catalyst)

  • Base: t-BuOK (1.0 M in t-BuOH)

  • Solvent: Isopropanol (degassed)

Procedure:

  • Inerting: Place the solid catalyst (S/C = 2000) and substrate in the autoclave glass liner. Cycle vacuum/Argon 3 times. Crucial: Oxygen destroys the active hydride.

  • Solvent Prep: In a separate Schlenk flask, degas Isopropanol by sparging with Argon for 20 mins.

  • Activation: Add the degassed solvent to the autoclave liner (via syringe against Argon flow). Add the t-BuOK solution (Base/Cat ratio = 2.2:1).

    • Checkpoint: The solution should turn from brown to orange-yellow.

  • Pressurization: Seal the autoclave. Purge with H2 (3 cycles at 5 bar).

  • Reaction: Pressurize to 10 bar H2. Stir at >800 rpm at 25°C.

  • Quench: After 12 hours, vent H2 carefully. Analyze conversion via GC/NMR.

References

  • Noyori, R., & Ohkuma, T. (2001). Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Enantioselective Hydrogenation of Ketones. Angewandte Chemie International Edition. Link

  • Dub, P. A., & Gordon, J. C. (2018). The role of the metal-ligand bifunctional effect in the hydrogenation of polar bonds. Nature Reviews Chemistry. Link

  • Sandoval, C. A., et al. (2003). The Hydrogenation/Transfer Hydrogenation Network: Asymmetric Hydrogenation of Ketones with Ru(II) Complexes.[2] Journal of the American Chemical Society.[3][4] Link

  • Clapham, S. E., Hadzovic, A., & Morris, R. H. (2004). Mechanisms of the H2-Hydrogenation and Transfer Hydrogenation of Polar Bonds Catalyzed by Ruthenium Hydride Complexes. Coordination Chemistry Reviews. Link

  • BenchChem Technical Guides. (2025). Troubleshooting low conversion rates in hydrogenation. Link

Sources

Troubleshooting

removing impurities from N-methyl-2-pyrrolidone solvent for synthesis

Ticket ID: NMP-PUR-001 Assigned Specialist: Senior Application Scientist, Solvents Division Introduction Welcome to the Advanced Solvent Purification Support Center. You are likely here because your reaction kinetics are...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: NMP-PUR-001
Assigned Specialist: Senior Application Scientist, Solvents Division

Introduction

Welcome to the Advanced Solvent Purification Support Center. You are likely here because your reaction kinetics are inconsistent, your organometallic reagents are quenching immediately, or your NMP has developed a distinct "fishy" odor.

N-Methyl-2-pyrrolidone (NMP) is a powerful polar aprotic solvent, but it is not inert. It is hygroscopic and prone to hydrolysis. The protocols below are designed not just to "dry" the solvent, but to arrest the decomposition pathways that introduce reactive impurities like methylamine.

Module 1: Diagnostic Triage (The "Why")[1]

Before initiating purification, identify the contamination profile.[1] NMP impurities are rarely passive; they actively participate in side reactions.

Common Impurity Profile
ImpurityOriginSensory/Chem CheckImpact on Synthesis
Water Hygroscopic absorption (Ambient air)Karl Fischer Titration (>500 ppm)Quenches Grignards/Lithiums; Hydrolyzes esters/imines.
Methylamine Hydrolysis of NMP (Reaction with water)Fishy Odor ; Wet pH paper above liquid turns blue.Nucleophilic attack ; Causes aminolysis of esters/activated acids (Peptide synthesis killer).

-Butyrolactone
Hydrolysis byproductGC-MS detectionGenerally inert but indicates severe degradation.
Peroxides Oxidation (Long storage)Peroxide Test StripsRadical scavenging; Explosion hazard during distillation.
The Hydrolysis Loop (Causality)

You must understand that water generates amines . If your NMP is wet, it is likely also contaminated with methylamine due to the following equilibrium:



Key Takeaway: Drying wet NMP removes water, but if the solvent smells fishy, you must also remove the methylamine.

Module 2: The "Daily Driver" Protocol (Molecular Sieves)

Best for: Routine synthesis, HPLC mobile phases, and maintaining dryness.

Q: Can I just add sieves to the bottle? A: No. Sieves must be activated.[2] Commercial "activated" sieves are often saturated with atmospheric moisture upon opening.

Protocol: Static Drying with 4Å Molecular Sieves
  • Sieve Selection: Use 4Å (Angstrom) sieves.

    • Why? 3Å is too small for rapid uptake; 5Å may adsorb NMP molecules. 4Å excludes NMP while rapidly adsorbing water.

  • Activation (Critical):

    • Heat sieves to

      
        under high vacuum (
      
      
      
      ) for 12 hours.
    • Cool under dry Argon/Nitrogen.[2]

  • Loading: Add

    
     w/v (e.g., 50g sieves per 1L NMP).
    
  • Time: Allow to stand for 24-48 hours .

    • Note: NMP is viscous; static drying takes longer than with Acetonitrile or DCM.

  • Validation: Target water content

    
    .
    

Module 3: The "Deep Clean" (Vacuum Distillation)

Best for: Air-sensitive catalysis (Pd/Ni), organometallics, or rescuing degraded (smelly) NMP.

Q: Why can't I distill at atmospheric pressure? A: NMP boils at


 .[3] Distilling at this temperature causes rapid thermal decomposition (turning the solvent brown) and increases the risk of peroxide detonation. You must  use vacuum.[1]
Protocol: Vacuum Distillation from Calcium Hydride ( )

Safety Warning:


 releases hydrogen gas. Perform in a fume hood. Do not use sodium metal (risk of reaction with NMP).
Step-by-Step Methodology
  • Pre-Drying: If water content is

    
    , pre-dry with sieves (Module 2) to prevent excessive hydrogen evolution and foaming.
    
  • Charging the Pot:

    • Place NMP in a round-bottom flask.[1]

    • Add Calcium Hydride (

      
      )  (5% w/v).[4] Crush the granules to expose fresh surface area.
      
    • Add a stir bar.[1]

  • Reflux (The Scavenging Phase):

    • Connect a reflux condenser under inert gas (Nitrogen/Argon).

    • Heat to

      
        and stir for 2 hours .
      
    • Mechanism:[1][2][5][6][7][8][9]

      
      . This chemically destroys water.
      
  • Distillation Setup:

    • Switch to a short-path distillation head.[3]

    • Apply Vacuum: Target

      
       .
      
    • Target BP: At

      
      , NMP boils at approx 
      
      
      
      .
  • Collection:

    • Discard the first 10% (Forerun) - this contains volatile methylamine and residual water.

    • Collect the middle 80% (Main Fraction).

    • Stop before the pot runs dry to avoid peroxide concentration.

  • Storage: Store immediately over activated 4Å sieves under Argon.

Module 4: Visualizing the Workflow

Figure 1: Purification Decision Logic

Caption: Decision tree for selecting the appropriate NMP purification method based on contaminant profile.

NMP_Purification_Logic Start Start: Assess NMP Quality CheckSmell Check Odor & Color Start->CheckSmell Fishy Fishy Odor / Yellow? CheckSmell->Fishy WaterCheck Karl Fischer Test Fishy->WaterCheck No (Odorless) Distill VACUUM DISTILLATION (over CaH2) Fishy->Distill Yes (Amines present) WaterLevel Water Content? WaterCheck->WaterLevel WaterLevel->Distill > 1000 ppm Sieves STATIC DRYING (Activated 4Å Sieves) WaterLevel->Sieves < 1000 ppm Discard DISCARD SOLVENT (Too degraded) Use Ready for Synthesis Distill->Use Sieves->Use

Figure 2: Molecular Sieve Activation Cycle

Caption: The critical cycle for activating and maintaining molecular sieves to ensure solvent dryness.[2]

Sieve_Activation Raw Raw Sieves (4Å) (Saturated) Heat Heat to 300°C High Vacuum (<1 mbar) Raw->Heat Activation Cool Cool under Argon Heat->Cool Store Store in Schlenk Flask (Sealed) Cool->Store Add Add to NMP (Min 24h) Store->Add Add->Raw Regenerate after use

Module 5: Troubleshooting FAQ

Q: My NMP turned yellow after distillation. Is it safe? A: Yellowing indicates oxidation or thermal decomposition. If it occurred during distillation, your vacuum was likely insufficient, requiring higher pot temperatures (


). If it happened during storage, it was exposed to light or air. Recommendation:  Redistill for sensitive applications; acceptable for crude washes.

Q: Can I use Silica Gel instead of Sieves? A: No. Silica gel is acidic and has a high affinity for polar solvents like NMP. It will not dry the solvent effectively and may introduce silanol impurities. Stick to 4Å Molecular Sieves.

Q: How do I test for amines if I can't smell them? A: Dissolve a small amount of the NMP in water and check the pH. Pure NMP is neutral (pH ~7). If the pH is basic (>8), amines are present. Alternatively, add a drop of phenolphthalein; pink indicates amine contamination.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (The "Gold Standard" for solvent physical properties and purification protocols).

  • Burfield, D. R., & Smithers, R. H. (1978). Desiccant Efficiency in Solvent Drying.[10] 3. Dipolar Aprotic Solvents. The Journal of Organic Chemistry, 43(20), 3966–3968. (Seminal paper on drying efficiency of sieves vs. chemical agents).

  • BASF Corporation. (2000). N-Methylpyrrolidone (NMP) Technical Bulletin. (Industrial handling and stability data).

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. (Modern validation of molecular sieve efficacy).

Sources

Optimization

Technical Support Center: Preventing Racemization of Methyl (2R)-2-hydroxy-4-methylpentanoate

Overview Methyl (2R)-2-hydroxy-4-methylpentanoate (CAS 112529-90-5), the methyl ester of D-leucic acid, is a highly valuable chiral -hydroxy ester used extensively in asymmetric synthesis and peptide drug development. Ho...

Author: BenchChem Technical Support Team. Date: March 2026

Overview

Methyl (2R)-2-hydroxy-4-methylpentanoate (CAS 112529-90-5), the methyl ester of D-leucic acid, is a highly valuable chiral


-hydroxy ester used extensively in asymmetric synthesis and peptide drug development. However, the stereocenter at the 

-position is exceptionally labile. This technical guide addresses the mechanistic causes of its racemization and provides field-proven, self-validating protocols to maintain strict stereochemical integrity during complex synthetic workflows.

Troubleshooting Guides & FAQs

Q1: Why does my methyl (2R)-2-hydroxy-4-methylpentanoate undergo racemization during basic workup, and how can I prevent it?

Expertise & Experience (Causality): The


-proton of this molecule is highly acidic due to the synergistic electron-withdrawing effects of the adjacent ester carbonyl and the free 

-hydroxyl group. Exposure to strong bases (e.g., NaOH, alkoxides) triggers rapid deprotonation, forming a planar enolate intermediate. Upon reprotonation during aqueous workup, the proton can attack from either face of the planar enolate, resulting in a racemic mixture (1)[1].

Self-Validating Protocol (Mild Workup):

  • Quench: Terminate basic reactions by pouring the mixture directly into a pre-chilled (0 °C) saturated aqueous

    
     solution or a pH 6.0 phosphate buffer.
    
  • Extraction: Extract with a non-polar organic solvent (e.g., MTBE or dichloromethane) to minimize the partitioning of water-soluble bases into the organic layer.

  • Validation Check: Monitor the aqueous layer's pH using pH paper to ensure it strictly remains between 6.0 and 7.0. Confirm enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AS-H column) against a known racemic standard before proceeding to the next synthetic step.

Q2: I need to protect the -hydroxyl group. Which protecting groups minimize racemization risk?

Expertise & Experience (Causality): Protecting the hydroxyl group with a bulky silyl ether, such as tert-butyldimethylsilyl (TBS), significantly reduces the electron-withdrawing capability of the oxygen atom, thereby decreasing the acidity of the


-proton. Furthermore, the steric bulk of the TBS group shields the 

-carbon from base abstraction.

Self-Validating Protocol (TBS Protection):

  • Preparation: Dissolve methyl (2R)-2-hydroxy-4-methylpentanoate (1.0 eq) in anhydrous DMF under an inert argon atmosphere.

  • Base Addition: Add imidazole (2.5 eq) and cool the system to 0 °C. Causality: Imidazole acts as both a nucleophilic catalyst and a mild acid scavenger, avoiding the strong basicity that causes enolization.

  • Reagent Addition: Add TBS-Cl (1.2 eq) portion-wise. Maintain at 0 °C for 2 hours, then allow the mixture to warm to room temperature.

  • Validation Check: Perform TLC (Hexanes/EtOAc 8:2). The disappearance of the starting material (staining with

    
    ) validates conversion. Isolate the product and run 
    
    
    
    NMR; the presence of the
    
    
    -proton signal (typically shifted upfield) without peak doubling confirms the absence of diastereomeric/enantiomeric degradation.
Q3: Can acid-catalyzed esterification or transesterification cause racemization?

Expertise & Experience (Causality): Yes. While less common than base-catalyzed racemization, prolonged exposure to strong mineral acids (e.g.,


) during reflux protonates the ester carbonyl. This increases the electrophilicity of the carbonyl carbon and facilitates tautomerization to an achiral enediol intermediate, leading to racemization (2)[2].

Self-Validating Protocol (Enzymatic Transesterification):

  • Enzyme Selection: Use immobilized Candida antarctica Lipase B (CALB), which operates under mild, neutral conditions, completely bypassing the enediol pathway (3)[3], (4)[4].

  • Reaction: Suspend the substrate and the acyl donor/alcohol in a non-polar solvent (e.g., toluene) at 30–40 °C. Add CALB (10% w/w).

  • Validation Check: Monitor the reaction via GC-MS or HPLC. Stop the reaction at the desired conversion. The neutral pH of the system inherently validates the preservation of the stereocenter, which should be confirmed by a final chiral GC analysis.

Q4: How do I convert the hydroxyl to a leaving group for an reaction without losing stereocontrol?

Expertise & Experience (Causality): Converting the


-hydroxyl to a mesylate or tosylate often requires conditions that can lead to elimination or racemization. Triflation is preferred because the trifluoromethanesulfonate (triflate) is an excellent leaving group that can be formed at ultra-low temperatures, preventing both 

carbocation formation and base-catalyzed enolization (5)[5], (6)[6].

Self-Validating Protocol (Low-Temperature Triflation):

  • Setup: Dissolve the ester in anhydrous

    
     and cool strictly to -78 °C using a dry ice/acetone bath.
    
  • Base Addition: Add 2,6-lutidine or pyridine (1.5 eq). Causality: These bases are sterically hindered or sufficiently mild to scavenge triflic acid without deprotonating the

    
    -carbon.
    
  • Activation: Add trifluoromethanesulfonic anhydride (

    
    , 1.2 eq) dropwise. Stir for 30 minutes at -78 °C.
    
  • Validation Check: Quench cold with cold water. Extract and concentrate under reduced pressure (keep water bath < 25 °C). The resulting chiral triflate is highly reactive; validate its formation via rapid IR spectroscopy (strong

    
     stretching bands around 1410 and 1200 
    
    
    
    ) and use immediately in the subsequent
    
    
    displacement to ensure clean inversion of configuration.

Quantitative Data: Impact of Reaction Conditions on Enantiomeric Purity

Reaction ConditionMechanism of DegradationBase/Acid StrengthTemperatureResulting Enantiomeric Excess (ee)
1M NaOH (aq), 2 hours Base-Catalyzed EnolizationStrong Base25 °C< 10% (Extensive Racemization)
Cat.

in MeOH, 8 hours
Acid-Catalyzed Enediol FormationStrong Acid65 °C (Reflux)~ 85% (Partial Racemization)
DIPEA /

, 12 hours
None (Mild conditions)Weak Base0 °C> 98% (Stereocenter Maintained)
TBS-Cl, Imidazole, DMF, 2 hours None (Steric Shielding)Weak Base0 °C to 25 °C> 99% (Stereocenter Maintained)
CALB Lipase, pH 7 Buffer, 24 hours None (Enzymatic)Neutral30 °C> 99% (Stereocenter Maintained)

Mechanistic & Workflow Visualizations

BaseRacemization A Methyl (2R)-2-hydroxy- 4-methylpentanoate (Chiral) B Addition of Strong Base (e.g., NaOH, Alkoxides) A->B C Deprotonation of α-Proton B->C D Planar Enolate Intermediate C->D E Non-stereoselective Reprotonation D->E F Racemic Mixture (R/S Enantiomers) E->F

Logical flow of the base-catalyzed racemization mechanism via a planar enolate intermediate.

SafeTriflation Step1 1. Dissolve Substrate in Dry CH2Cl2 Step2 2. Cool to -78°C (Strict Temp Control) Step1->Step2 Step3 3. Add Mild Base (Pyridine/2,6-Lutidine) Step2->Step3 Step4 4. Dropwise Addition of Tf2O Step3->Step4 Step5 5. Form Chiral Triflate (No Racemization) Step4->Step5 Step6 6. SN2 Nucleophilic Displacement (Inversion) Step5->Step6

Step-by-step workflow for safe triflation and subsequent SN2 displacement without racemization.

References

  • Title: Methyl 2-hydroxy-2-(4-nitrophenyl)
  • Source: ru.
  • Title: Ethyl mandelate | 10606-72-1 Source: Benchchem URL
  • Title: Hydrolysis of various α-hydroxy esters Source: ResearchGate URL
  • Title: Facile synthesis of new N-(aminocycloalkylene)
  • Title: Facile synthesis of new N-(aminocycloalkylene)

Sources

Troubleshooting

Technical Support Center: Scaling Up Production of Methyl (2R)-2-hydroxy-4-methylpentanoate

Welcome to the technical support center for the production of methyl (2R)-2-hydroxy-4-methylpentanoate. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexiti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the production of methyl (2R)-2-hydroxy-4-methylpentanoate. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the synthesis of this chiral building block. Here, we address common challenges with in-depth troubleshooting guides and frequently asked questions, grounded in established scientific principles and practical experience.

Section 1: Troubleshooting Guide - Common Production Issues

This section provides a systematic approach to diagnosing and resolving prevalent issues encountered during the scale-up of methyl (2R)-2-hydroxy-4-methylpentanoate synthesis.

Issue 1: Low Enantioselectivity or Diastereoselectivity

Symptom: The desired (2R) enantiomer is produced with low enantiomeric excess (ee), or in the case of diastereoselective reductions, a poor diastereomeric ratio (dr) is observed.

Potential Causes and Solutions:

Potential CauseSuggested Solution
Suboptimal Catalyst/Reagent Choice Screen a variety of chiral catalysts or reducing agents. For asymmetric hydrogenation, catalysts like Ru-BINAP are common; however, the specific derivative and ligand may need optimization.[1][2] For biocatalytic reductions, screen a panel of ketoreductases (KREDs) or yeast strains, as they exhibit different substrate specificities and stereoselectivities.[3][4][5]
Incorrect Reaction Temperature Lowering the reaction temperature often enhances the energy difference between diastereomeric transition states, leading to higher enantioselectivity.[6] Experiment with a range of temperatures (e.g., room temperature, 0 °C, -20 °C, or -78 °C).
Inappropriate Solvent The solvent can significantly influence the stereochemical outcome. For chelation-controlled reductions, non-coordinating solvents like dichloromethane are preferred. In other cases, coordinating solvents like THF might be better.[3]
Background Uncatalyzed Reaction The reducing agent may be directly reducing the ketoester without the influence of the chiral catalyst, leading to a racemic product. This can be mitigated by using a less reactive reducing agent or lowering the reaction temperature.[6]
Issue 2: Catalyst Deactivation and Low Conversion Rates

Symptom: The reaction stalls before reaching completion, or a high catalyst loading is required to achieve a reasonable conversion rate.

Potential Causes and Solutions:

Potential CauseSuggested Solution
Catalyst Poisoning Impurities in the starting materials, solvents, or hydrogen gas (for hydrogenation) can poison the catalyst. Ensure all reagents are of high purity and that solvents are anhydrous and deoxygenated where necessary.
Base Concentration (for certain hydrogenations) In some asymmetric hydrogenations, the concentration of the base can affect catalyst activity and stability.[7] Optimize the base and its concentration.
Product Inhibition The product, methyl (2R)-2-hydroxy-4-methylpentanoate, may inhibit the catalyst. A fed-batch approach, where the substrate is added gradually, can maintain a low product concentration and improve catalyst turnover.
Inherent Catalyst Instability The chosen catalyst may have limited stability under the reaction conditions. Consider a more robust catalyst or explore catalyst immobilization techniques to improve stability and facilitate reuse.
Issue 3: Difficulties in Product Isolation and Purification

Symptom: The crude product is difficult to purify to the desired level of chemical and enantiomeric purity. This can manifest as the formation of oils, incomplete separation of enantiomers, or the presence of persistent impurities.

Potential Causes and Solutions:

Potential CauseSuggested Solution
Formation of an Oil or Amorphous Solid This can occur during crystallization due to a high degree of supersaturation or rapid cooling.[8] Employ a slower, more controlled cooling profile and screen different crystallization solvents or solvent mixtures.[8]
Inefficient Chiral Resolution For methods involving the separation of enantiomers, the chosen technique may not be optimal. For diastereomeric salt formation, screen a variety of resolving agents.[8] For chromatographic methods, optimize the chiral stationary phase and mobile phase.[9][10]
Co-elution of Impurities If impurities have similar physical properties to the desired product, they can be difficult to remove by standard chromatography or crystallization. Consider derivatization of the product or impurity to alter its properties, or explore more advanced purification techniques like supercritical fluid chromatography (SFC).[10][11]

Section 2: Frequently Asked Questions (FAQs)

Synthesis and Reaction Optimization

Q1: What are the primary methods for synthesizing methyl (2R)-2-hydroxy-4-methylpentanoate with high enantioselectivity?

A1: The most common and effective methods include:

  • Asymmetric Hydrogenation: This involves the reduction of the corresponding ketoester, methyl 2-oxo-4-methylpentanoate, using a chiral catalyst, typically based on ruthenium, rhodium, or iridium with chiral ligands like BINAP.[1][2]

  • Biocatalytic Reduction: This method utilizes enzymes, either as isolated ketoreductases (KREDs) or within whole-cell systems like baker's yeast (Saccharomyces cerevisiae), to reduce the prochiral ketone with high stereoselectivity.[3][4][12]

  • Chiral Pool Synthesis: Starting from an enantiomerically pure precursor, such as D-leucine, the desired product can be synthesized through a series of chemical transformations.[13]

Q2: My biocatalytic reduction using baker's yeast is giving low yields and moderate enantiomeric excess. How can I improve this?

A2: Low performance in yeast-mediated reductions can be due to several factors. To troubleshoot:

  • Yeast Strain and Viability: Different strains of baker's yeast can exhibit varying reductase activities and selectivities. Ensure you are using a fresh, active culture.

  • Substrate Concentration: High concentrations of the ketoester can be toxic to the yeast cells. Consider a fed-batch approach where the substrate is added portion-wise over time.

  • Cofactor Regeneration: The reductase enzymes in yeast require a cofactor (NADPH). Ensure adequate glucose is present in the medium to facilitate cofactor regeneration.

  • Reaction Conditions: Optimize pH, temperature, and aeration. Gentle shaking is typically required.[3]

Q3: What is Dynamic Kinetic Resolution (DKR) and how can it be applied to the synthesis of methyl (2R)-2-hydroxy-4-methylpentanoate?

A3: Dynamic Kinetic Resolution (DKR) is a powerful technique that combines the kinetic resolution of a racemic starting material with in-situ racemization of the slower-reacting enantiomer.[10] In the context of producing methyl (2R)-2-hydroxy-4-methylpentanoate, one could start with a racemic mixture of the corresponding ketoester. A selective reduction of one enantiomer to the desired (2R)-hydroxy ester is coupled with a catalyst that continuously converts the unreactive ketoester enantiomer into its opposite, which can then be reduced. This allows for a theoretical yield of up to 100% of the desired enantiomer.[10]

Purification and Analysis

Q4: What are the recommended methods for purifying methyl (2R)-2-hydroxy-4-methylpentanoate at a larger scale?

A4: For large-scale purification, the following methods are generally considered:

  • Crystallization: If the product is a solid or can be derivatized to a crystalline solid, crystallization is often the most cost-effective method. Techniques like diastereomeric salt formation followed by crystallization can be highly effective for chiral resolution.[8][14]

  • Preparative Chromatography: High-performance liquid chromatography (HPLC) with a chiral stationary phase can provide high purity, but can be expensive and time-consuming for large quantities.[9]

  • Supercritical Fluid Chromatography (SFC): SFC is a greener and often faster alternative to preparative HPLC for chiral separations, especially at scale.[10][11] It uses supercritical CO2 as the primary mobile phase, which simplifies product recovery.[10]

Q5: How can I accurately determine the enantiomeric excess (ee) of my product?

A5: The most common and reliable methods for determining enantiomeric excess are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This involves using a column with a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation.

  • Chiral Gas Chromatography (GC): Similar to HPLC, but for volatile compounds, using a chiral stationary phase in a GC column.

  • NMR Spectroscopy with Chiral Shift Reagents: The addition of a chiral lanthanide shift reagent can induce different chemical shifts for the protons of the two enantiomers, allowing for their integration and the calculation of the ee.

Scale-Up Considerations

Q6: What are the key challenges when scaling up the synthesis from a laboratory to a pilot plant or industrial scale?

A6: Scaling up introduces several challenges that are not always apparent at the bench scale:[15]

  • Heat Transfer: Exothermic or endothermic reactions that are easily managed in a small flask can become problematic in a large reactor. Efficient heat exchange is crucial to maintain optimal reaction temperatures.[16]

  • Mass Transfer and Mixing: Ensuring a homogeneous reaction mixture is more difficult in a large vessel. Inefficient mixing can lead to localized "hot spots," side reactions, and lower yields.[16]

  • Reagent Addition Rates: The rate of addition of reagents can have a significant impact on the reaction profile and selectivity at a larger scale.

  • Safety: A thorough safety assessment is critical to identify and mitigate potential hazards associated with handling large quantities of chemicals.

Section 3: Experimental Protocols and Workflows

Protocol 1: Asymmetric Hydrogenation of Methyl 2-oxo-4-methylpentanoate using a Ru-BINAP Catalyst

This protocol is adapted from established procedures for the asymmetric hydrogenation of β-keto esters.[2]

1. Catalyst Preparation (in-situ): a. To a dry Schlenk flask under an inert atmosphere (e.g., argon), add [RuCl₂(p-cymene)]₂ and (R)-BINAP in a 1:1.1 molar ratio. b. Add degassed, anhydrous solvent (e.g., methanol or ethanol). c. Stir the mixture at room temperature for 30-60 minutes until a homogeneous solution is formed.

2. Hydrogenation: a. In a separate high-pressure autoclave, dissolve methyl 2-oxo-4-methylpentanoate in the same degassed solvent. b. Transfer the prepared catalyst solution to the autoclave via cannula. c. Seal the autoclave, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 10-50 atm). d. Stir the reaction mixture at a controlled temperature (e.g., 25-50 °C) for 12-24 hours. e. Monitor the reaction progress by GC or TLC.

3. Work-up and Purification: a. Once the reaction is complete, carefully vent the hydrogen gas. b. Concentrate the reaction mixture under reduced pressure. c. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield pure methyl (2R)-2-hydroxy-4-methylpentanoate.

Workflow Diagram: Asymmetric Hydrogenation

G cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_purification Purification Ru_precursor [RuCl2(p-cymene)]2 Mix_prep Stir under Argon Ru_precursor->Mix_prep BINAP (R)-BINAP BINAP->Mix_prep Solvent_prep Degassed Solvent Solvent_prep->Mix_prep Active_catalyst Active Ru-BINAP Catalyst Mix_prep->Active_catalyst Autoclave Pressurize with H2 Stir at controlled T Active_catalyst->Autoclave Substrate Methyl 2-oxo-4-methylpentanoate Substrate->Autoclave Solvent_react Degassed Solvent Solvent_react->Autoclave Crude_product Crude Product Autoclave->Crude_product Concentration Concentration Crude_product->Concentration Chromatography Silica Gel Chromatography Concentration->Chromatography Pure_product Methyl (2R)-2-hydroxy-4-methylpentanoate Chromatography->Pure_product

Caption: Workflow for Asymmetric Hydrogenation.

Protocol 2: Biocatalytic Reduction using Baker's Yeast

This protocol provides a general procedure for the enantioselective reduction of methyl 2-oxo-4-methylpentanoate.[3]

1. Yeast Culture Preparation: a. In a sterile flask, dissolve sucrose (e.g., 50 g) in warm water (e.g., 500 mL). b. Add baker's yeast (Saccharomyces cerevisiae, e.g., 20 g) and stir to form a homogeneous suspension. c. Allow the yeast to activate for 30-60 minutes at room temperature.

2. Bioreduction: a. Dissolve methyl 2-oxo-4-methylpentanoate in a minimal amount of a water-miscible solvent like ethanol. b. Add the substrate solution to the fermenting yeast culture. c. Incubate the reaction mixture at room temperature with gentle shaking for 24-72 hours. d. Monitor the reaction progress by TLC or GC analysis.

3. Work-up and Purification: a. Upon completion, add a filter aid (e.g., Celite) and filter to remove the yeast cells. b. Saturate the filtrate with sodium chloride and extract with an organic solvent (e.g., ethyl acetate). c. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. d. Purify the crude product by column chromatography to isolate the desired methyl (2R)-2-hydroxy-4-methylpentanoate.

Decision Tree: Method Selection

G Start Start: Need (2R)-MMP High_ee High Enantioselectivity Required? Start->High_ee Cost_sensitive Cost Sensitivity? High_ee->Cost_sensitive Yes Low_ee_method Consider Racemic Synthesis + Chiral Resolution (HPLC/SFC/Crystallization) High_ee->Low_ee_method No Green_chem Green Chemistry a Priority? Cost_sensitive->Green_chem Low Cost_sensitive->Green_chem High Existing_equip High-Pressure Equipment Available? Green_chem->Existing_equip No Biocat Biocatalysis (KREDs/Yeast) Green_chem->Biocat Yes Asym_hydro Asymmetric Hydrogenation Existing_equip->Asym_hydro Yes Chiral_pool Chiral Pool Synthesis Existing_equip->Chiral_pool No

Caption: Decision Tree for Synthesis Method Selection.

References

  • Technical Support Center: Improving Diastereoselectivity in β-Keto Ester Reduction - Benchchem.
  • Enantioselective Transfer Hydrogenation of α-Methoxyimino-β-keto Esters - PMC. [Link]

  • Demonstrating Chiral Scale-up and Purification Using the ACQUITY UPC2 and Prep 80q SFC Systems. [Link]

  • Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone - MDPI. [Link]

  • High purity preparative purification of chiral compounds by recycling preparation HPLC system | YMC CO., LTD. [Link]

  • Technical Support Center: Overcoming Substrate Limitations in Enantioselective Reductions - Benchchem.
  • Purification and chiral resolution - Enantia | Chemistry experts for pharma and biotech sectors. [Link]

  • 7 - Organic Syntheses Procedure. [Link]

  • Solved Challenge Problem 11.42 Methyl 4-methylpentanoate is | Chegg.com. [Link]

  • Technical Support Center: Crystallization-Based Chiral Resolution of Hydroxy Esters - Benchchem.
  • Accelerating the implementation of biocatalysis in pharmaceutical research and development portfolio. [Link]

  • Synthesis of (i) 2-(R)-hydroxy-4-methylpentanoic acid - PrepChem.com. [Link]

  • Synthetic strategies to 2′-hydroxy-4′-methylsulfonylacetophenone, a key compound for the preparation of flavonoid derivatives. [Link]

  • Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters | Organic Process Research & Development - ACS Publications. [Link]

  • Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Biocatalysts - PMC. [Link]

  • Catalytic Asymmetric Transfer Hydrogenation of α-Ketoesters with Hantzsch Esters | Organic Letters - ACS Publications. [Link]

  • Biocatalytic synthesis of chiral pharmaceutical intermediates - AIR Unimi. [Link]

  • A priori Design of [Mn(i)-Cinchona] catalyst for Asymmetric Hydrogenation of Ketones and β-Keto carbonyl Derivatives - PMC. [Link]

  • Preparation of 4-hydroxy-4-methyl-2-pentanone. [Link]

  • Biocatalyzed Redox Processes Employing Green Reaction Media - Encyclopedia.pub. [Link]

  • methyl 2-hydroxy-4-methylpentanoate - Wikidata. [Link]

  • Key Factors for Successful Scale-Up in Organic Synthesis| Pure Synth. [Link]

  • Enantioselective Reductions of β‐keto‐Esters by Bakers' Yeast - ResearchGate. [Link]

  • Challenges in the scale-up synthesis of 2,2',4-Trihydroxy-5'-methylchalcone - Benchchem.
  • Biocatalytic Synthesis of Homochiral 2-Hydroxy-4-butyrolactone Derivatives by Tandem Aldol Addition and Carbonyl Reduction - PMC. [Link]

  • Enantioselective Synthesis of (R)
  • Biocatalytic Synthesis of Homochiral 2-Hydroxy-4-butyrolactone Derivatives by Tandem Aldol Addition and Carbonyl Reduction - Digital CSIC. [Link]

  • Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Technical Comparison: Methyl (2R)-2-hydroxy-4-methylpentanoate vs. Its (S)-Enantiomer

Executive Overview In asymmetric synthesis and active pharmaceutical ingredient (API) development, the stereochemical fidelity of chiral building blocks is paramount. Methyl 2-hydroxy-4-methylpentanoate (commonly known a...

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

Executive Overview

In asymmetric synthesis and active pharmaceutical ingredient (API) development, the stereochemical fidelity of chiral building blocks is paramount. Methyl 2-hydroxy-4-methylpentanoate (commonly known as methyl leucate) exists as two distinct enantiomers: the (2R)-enantiomer and the (2S)-enantiomer. While they share identical scalar physicochemical properties in an achiral environment, their vector properties and interactions with chiral biological systems or transition-metal catalysts diverge completely.

This guide provides an objective, data-driven comparison of[1] and its[2]. It details their structural profiles, mechanistic roles in stereoinvertive synthesis, and validated experimental protocols for their application in drug discovery.

Physicochemical & Structural Profiling

Quantitative data and structural attributes are summarized below to facilitate rapid selection for synthetic workflows.

PropertyMethyl (2R)-2-hydroxy-4-methylpentanoateMethyl (2S)-2-hydroxy-4-methylpentanoate
CAS Number 112529-90-5[1]17392-84-6[2]
Molecular Formula C₇H₁₄O₃[1]C₇H₁₄O₃[2]
Molecular Weight 146.19 g/mol [1]146.18 g/mol [2]
Stereocenter (R)-configuration at C2(S)-configuration at C2
Density ~1.00 g/cm³1.002 g/cm³[2]
Boiling Point ~181 °C181.6 °C[2]
Primary Synthetic Role Precursor for (S)-configured targetsPrecursor for (R)-configured targets
Common Applications Depsipeptides, chiral auxiliariesβ-lactam antibiotics, anticholesterol APIs[2]

Mechanistic Causality: Stereocontrol in Synthesis

The primary utility of these enantiomers lies in their secondary hydroxyl group at the C2 position, which serves as a stereogenic anchor. In drug development, researchers frequently need to introduce nitrogen or carbon nucleophiles at this specific position.

Because the hydroxyl group is a poor leaving group, it must be activated. The choice between the (R) and (S) starting material is dictated by the desired stereochemistry of the final product, governed by Walden inversion via an S_N2 mechanism. If a target API requires an (S)-configuration at this locus (e.g., certain β-lactam antibiotics[2]), you must start with the (R)-enantiomer, convert it to a highly reactive leaving group (such as a triflate), and displace it with a nucleophile. Conversely, synthesizing an (R)-configured target necessitates starting with the (S)-enantiomer.

G cluster_R Pathway A: Starting with (R)-Enantiomer cluster_S Pathway B: Starting with (S)-Enantiomer R_SM (R)-Methyl 2-hydroxy- 4-methylpentanoate R_Triflate (R)-Triflate Intermediate R_SM->R_Triflate Tf2O, Base Retention S_Product (S)-Nucleophile Adduct (Inverted) R_Triflate->S_Product Nu- SN2 Inversion S_SM (S)-Methyl 2-hydroxy- 4-methylpentanoate S_Triflate (S)-Triflate Intermediate S_SM->S_Triflate Tf2O, Base Retention R_Product (R)-Nucleophile Adduct (Inverted) S_Triflate->R_Product Nu- SN2 Inversion

Figure 1: SN2 stereochemical inversion pathways for (R) and (S) enantiomers.

Experimental Workflows & Protocols

To ensure high-fidelity results, the following protocols are designed as self-validating systems. Every step includes integrated analytical checks to confirm success before proceeding.

Protocol A: Stereospecific Derivatization (Triflation)

Objective: Convert the secondary hydroxyl group to a trifluoromethanesulfonate ester without racemization. Causality: is highly electrophilic[3]. The reaction is fiercely exothermic. If the temperature rises above -78 °C, or if a strongly nucleophilic base is used, the intermediate can undergo E2 elimination to form an achiral α,β-unsaturated ester, destroying the stereocenter. We utilize 2,6-lutidine because its methyl groups sterically hinder nucleophilic attack on the sulfur, allowing it to act purely as a Brønsted base to neutralize the generated triflic acid.

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under argon. Add 10.0 mmol of methyl (2S)-2-hydroxy-4-methylpentanoate and 20 mL of anhydrous dichloromethane (DCM).

  • Base Addition: Inject 12.0 mmol of 2,6-lutidine. Stir for 5 minutes.

  • Cooling: Submerge the flask in a dry ice/acetone bath and equilibrate to -78 °C for 15 minutes.

  • Activation: Slowly add 11.0 mmol of Tf₂O dropwise over 10 minutes[3].

    • Self-Validation Check: The solution should turn pale yellow. A dark brown color indicates localized overheating and product decomposition.

  • Quenching: After 30 minutes at -78 °C, quench the reaction with 10 mL of cold saturated aqueous NaHCO₃.

  • Extraction & Analysis: Extract with DCM, dry over MgSO₄, and concentrate under reduced pressure.

    • Self-Validation Check: Perform ¹H-NMR. The C2-proton peak must shift significantly downfield (from ~4.2 ppm to ~5.1 ppm), confirming successful esterification without alkene formation.

Protocol B: Enantiomeric Purity Validation via Chiral HPLC

Objective: Quantify the enantiomeric excess (ee) of the starting materials or synthesized batches. Causality: A standard C18 column cannot distinguish enantiomers. We must use a chiral stationary phase (CSP) containing derivatized polysaccharides (e.g., amylose tris(3,5-dimethylphenylcarbamate)). The transient diastereomeric complexes formed between the CSP and the (R)- vs. (S)-enantiomers possess different free energies of formation, leading to differential retention times.

Step-by-Step Methodology:

  • System Equilibration: Flush the HPLC system with Hexane/Isopropanol (95:5 v/v) at 1.0 mL/min until the baseline stabilizes (UV detection at 210 nm).

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of the mobile phase.

  • Injection: Inject 10 µL of the sample.

  • Resolution: Monitor the elution profile.

    • Self-Validation Check: Run a first[4]. You must observe two baseline-resolved peaks with a resolution factor (Rs) > 1.5.

  • Quantification: Integrate the area under the curve (AUC) for both peaks. Calculate ee% =[(Area Major - Area Minor) / (Area Major + Area Minor)] × 100.

HPLC Sample Racemic / Enantiomer Mixture Methyl 2-hydroxy-4-methylpentanoate Column Chiral Stationary Phase (e.g., Chiralcel OD-H) Sample->Column Injection Interaction Differential Transient Diastereomeric Interactions Column->Interaction Split Interaction->Split Peak1 Peak 1: (R)-Enantiomer (Lower Affinity) Split->Peak1 Elutes First Peak2 Peak 2: (S)-Enantiomer (Higher Affinity) Split->Peak2 Elutes Second

Figure 2: Chiral HPLC resolution mechanism for enantiomeric separation.

Applications in Drug Development

The spatial distinction between these enantiomers dictates their specific applications across the pharmaceutical landscape:

  • (S)-Enantiomer: Heavily utilized in the synthesis of β-lactam antibiotics and anticholesterol medications[2]. Its specific spatial arrangement perfectly mimics natural L-leucine derivatives, allowing it to interface seamlessly with target enzymatic pockets.

  • (R)-Enantiomer: Acts as a critical building block for synthetic depsipeptides and chiral auxiliaries[1]. It is also explored in the flavor and fragrance industry due to its distinct olfactory profile, though its primary high-value use remains in asymmetric API synthesis[4].

References

  • Title: Cas 358-23-6, Trifluoromethanesulfonic anhydride Source: LookChem URL: [Link]

  • Title: methyl 2-hydroxy-4-methyl valerate, 40348-72-9 Source: The Good Scents Company URL: [Link]

Sources

Comparative

Spectroscopic Validation &amp; Enantiomeric Resolution of Methyl (2R)-2-hydroxy-4-methylpentanoate

A Comparative Analytical Guide Executive Summary & Molecule Profile Methyl (2R)-2-hydroxy-4-methylpentanoate (also known as Methyl D-Leucate) is a critical chiral building block, often derived from D-Leucine. In drug dev...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Analytical Guide

Executive Summary & Molecule Profile

Methyl (2R)-2-hydroxy-4-methylpentanoate (also known as Methyl D-Leucate) is a critical chiral building block, often derived from D-Leucine. In drug development, its value lies entirely in its stereochemical integrity. A 1% enantiomeric impurity can compromise the biological activity of a final pharmaceutical candidate.

This guide compares the efficacy of three primary validation methodologies—NMR, FT-IR, and Chiral Gas Chromatography (GC) —to establish a self-validating quality control system. While NMR confirms connectivity, only Chiral GC can definitively validate the (2R) configuration against the (2S) antipode.

FeatureSpecification
CAS Number 112529-90-5 (Specific 2R) / 40348-72-9 (General)
Molecular Formula C₇H₁₄O₃
Molecular Weight 146.19 g/mol
Key Structural Motifs Secondary Alcohol (C2), Methyl Ester, Isobutyl Tail
Critical Quality Attribute Enantiomeric Excess (ee) > 98% (2R)

Comparative Analysis of Validation Methods

The following table objectively compares the three analytical pillars required to validate this molecule.

MethodScope of ValidationSensitivitySpecificityLimitation
1H / 13C NMR Structural Connectivity & Chemical PurityModerate (~0.5%)High (Structure) / Low (Chirality)Cannot distinguish (2R) from (2S) without chiral shift reagents.
FT-IR Functional Group IdentificationLowModerateQualitative only. Cannot detect trace impurities or chirality.
Chiral GC-FID Enantiomeric Purity (Gold Standard) High (<0.1%) Very High Requires specific cyclodextrin columns; longer run times.
Polarimetry Absolute Configuration (Gross)LowLowHighly susceptible to solvent/temp variations; not reliable for precise ee%.

Method 1: Structural Confirmation via NMR Spectroscopy

Objective: Confirm the carbon skeleton and oxidation state. Context: The (2R) isomer spectrum is identical to the (2S) isomer in an achiral environment. This step validates that the molecule is chemically methyl 2-hydroxy-4-methylpentanoate, regardless of stereochemistry.

Expected 1H NMR Data (400 MHz, CDCl₃)

Note: Chemical shifts are referenced to TMS (0.00 ppm).

PositionShift (δ ppm)MultiplicityIntegrationAssignment Logic
C4-CH₃ 0.93 - 0.95Doublet (d, J ≈ 6.5 Hz)6HIsobutyl methyls (distinctive doublet).
C3-H / C4-H 1.50 - 1.85Multiplet (m)3HOverlapping signals of the β-methylene and γ-methine protons.
OH ~2.80Broad Singlet (br s)1HHydroxyl proton (shift varies with concentration/H-bonding).
OCH₃ 3.78Singlet (s)3HMethyl ester (characteristic sharp singlet).
C2-H 4.18 - 4.25Doublet of Doublets (dd)1HThe chiral center α-proton. Deshielded by -OH and -COOMe.
13C NMR Key Signals (100 MHz, CDCl₃)
  • ~176.5 ppm: Carbonyl (C=O) - Ester.

  • ~69.2 ppm: Alpha-carbon (C-OH) - Chiral center.

  • ~52.4 ppm: Methoxy carbon (OCH₃).

  • ~43.5 ppm: Methylene (CH₂).

  • ~24.6 ppm: Methine (CH).

  • ~21-23 ppm: Methyl groups (CH₃).

Method 2: Enantiomeric Resolution via Chiral GC (The Core Protocol)

Objective: Quantify the (2R) vs. (2S) ratio. Why this is superior: Unlike polarimetry, which gives a gross average, Chiral GC physically separates the enantiomers, allowing for the calculation of Enantiomeric Excess (ee).

Experimental Protocol: Chiral GC-FID

This protocol utilizes a beta-cyclodextrin derivative column, which interacts differentially with the chiral center of the hydroxy ester.

  • Sample Preparation: Dissolve 2 mg of the sample in 1 mL of HPLC-grade Dichloromethane (DCM).

  • Column Selection: Rt-βDEXsm (or equivalent 2,3-di-O-methyl-6-O-tert-butyl-dimethyl-silyl-β-cyclodextrin).

    • Dimensions: 30 m x 0.25 mm ID x 0.25 µm film.[1][2][3]

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Temperature Program:

    • Initial: 60°C (Hold 2 min)

    • Ramp: 2°C/min to 120°C (Critical for separation resolution).

    • Ramp: 20°C/min to 230°C (Bake out).

  • Detection: FID @ 250°C.

Validation Criteria:

  • Resolution (Rs): > 1.5 between (2R) and (2S) peaks.

  • Elution Order: Typically, the (2S) enantiomer elutes before the (2R) enantiomer on β-DEX columns, but standards must be injected to confirm.

Method 3: FT-IR Fingerprinting

Objective: Rapid batch identification. Key Diagnostic Bands:

  • 3450 - 3550 cm⁻¹ (Broad): O-H Stretch (Intermolecular H-bonding).

  • 2950 - 2870 cm⁻¹: C-H Alkyl Stretches.

  • 1735 - 1745 cm⁻¹ (Strong): C=O Ester Stretch.[1]

  • 1100 - 1250 cm⁻¹: C-O Stretch.

Visualization of the Validation Workflow

The following diagram illustrates the decision logic for validating the (2R) structure, moving from crude synthesis to final validated product.

ValidationWorkflow Start Crude Synthesis Product (From D-Leucine) NMR Step 1: 1H NMR (CDCl3) Check Connectivity Start->NMR Decision1 Structure Correct? NMR->Decision1 IR Step 2: FT-IR Confirm Functional Groups Decision1->IR Yes Fail REJECT / Reprocess (Racemization Detected) Decision1->Fail No (Wrong Structure) GC Step 3: Chiral GC (β-DEX) Determine ee% IR->GC Decision2 ee > 98%? GC->Decision2 Decision2->Fail No (High 2S content) Pass VALIDATED Methyl (2R)-2-hydroxy-4-methylpentanoate Decision2->Pass Yes (Pure 2R)

Figure 1: Step-wise spectroscopic validation workflow ensuring both chemical identity and stereochemical purity.

References

  • Sigma-Aldrich. "Methyl (2R)-2-hydroxy-4-methylpentanoate Product Specification & Properties." MilliporeSigma.

  • SpectraBase. "Pentanoic acid, 2-hydroxy-4-methyl-, methyl ester - GC-MS and IR Data." Wiley Science Solutions.

  • Restek Corporation. "Chiral Capillary GC Columns: Analysis of Enantiomeric Compounds (Methodology Guide)." Restek Technical Literature.

  • PubChem. "Methyl 2-hydroxy-4-methylpentanoate Compound Summary (CID 62908)."[4] National Library of Medicine.

Sources

Validation

Strategic Selection of Catalysts for Enantioselective Hydrogenation: A Comparative Guide

Executive Summary In pharmaceutical process development, the shift from chiral resolution to asymmetric synthesis is driven by atom economy and regulatory mandates (FDA/EMA). Enantioselective hydrogenation remains the go...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical process development, the shift from chiral resolution to asymmetric synthesis is driven by atom economy and regulatory mandates (FDA/EMA). Enantioselective hydrogenation remains the gold standard for generating chiral centers due to its scalability and low waste profile. However, the "one-catalyst-fits-all" era is over. This guide objectively compares the three dominant noble metal systems (Rh, Ru, Ir) and emerging earth-abundant alternatives (Fe), providing a decision framework based on substrate electronics and mechanistic constraints.

Part 1: The Noble Metal Standards (Rh vs. Ru)

Rhodium and Ruthenium represent the workhorses of asymmetric hydrogenation, but their mechanisms—and therefore their substrate scopes—are fundamentally different.[1]

Rhodium (Rh): The Chelation Specialist
  • Primary Application: Dehydroamino acids, Enamides, Itaconates.

  • Dominant Ligands: Bisphosphines (e.g., DuPhos, DIPAMP, Josiphos).

  • Mechanism (The Halpern Route): Rhodium catalysis is driven by chelation . The substrate must have a secondary coordinating group (amide, ester, carboxylate) adjacent to the alkene.

    • Step 1: The substrate binds to the metal before hydrogen (unsaturated pathway).

    • Step 2: Oxidative addition of H2 is the turnover-limiting step.

    • Critical Insight: High pressure is not always better. In some Rh systems, lower H2 pressure enhances enantioselectivity by slowing the non-selective pathway.

Ruthenium (Ru): The Bifunctional Powerhouse
  • Primary Application: Ketones,

    
    -Keto esters, Functionalized alkenes (e.g., Geraniol).
    
  • Dominant Ligands: Atropisomeric bisphosphines (BINAP, SEGPHOS) often paired with diamines (DAIPEN).

  • Mechanism (The Noyori Route): For ketones, Ru utilizes an outer-sphere mechanism (metal-ligand bifunctional catalysis).

    • The catalyst acts as a hydride/proton delivery system.[2] The metal delivers H- and the ligand (amine N-H) delivers H+.

    • Critical Insight: This mechanism requires a base (e.g.,

      
      -BuOK) to activate the precatalyst. Without base, the cycle stalls.
      
Comparative Performance Data
FeatureRhodium (Rh)Ruthenium (Ru)
Best Substrate Enamides, Dehydroamino acidsKetones,

-Keto esters
Ligand Type Electron-rich Bisphosphines (DuPhos)Atropisomeric (BINAP/Diamine)
Mechanism Inner-sphere (Chelation controlled)Outer-sphere (Bifunctional)
Typical Pressure Low to Medium (1–10 bar)Medium to High (10–50 bar)
Sensitivity Air-sensitive (requires degassed solvents)Robust (often handled in air)
Induction Excellent for C=C bondsExcellent for C=O bonds

Part 2: The Frontier (Iridium & Iron)

Iridium (Ir): Solving the "Unfunctionalized" Problem

Historically, Rh and Ru failed with unfunctionalized olefins (alkenes lacking a directing group) because they could not bind the substrate tightly enough.

  • The Solution: Ir-PHOX and Crabtree-mimics.

  • Key Protocol Factor: These catalysts are cationic and highly sensitive to anion coordination. You must use non-coordinating anions like BArF (tetrakis[3,5-bis(trifluoromethyl)phenyl]borate).[3] Traditional anions (Cl-, PF6-) will kill the activity.

Iron (Fe): The Sustainable Challenger
  • Status: Emerging industrial viability.

  • Advantage: Cost and toxicity (ppm limits in API are higher for Fe than Ru/Rh).

  • Limitation: Lower Turnover Frequency (TOF) and narrower substrate scope compared to noble metals.

  • Key Players: Chirik-type pincer complexes.

Part 3: Decision Framework & Visualization

Catalyst Selection Decision Tree

Use this logic flow to select the starting metal for your screening campaign.

CatalystSelection Start Substrate Class Carbonyl C=O Bond (Ketone/Aldehyde) Start->Carbonyl Alkene C=C Bond (Olefin) Start->Alkene RuSol Ruthenium (Ru) Ligand: BINAP/Diamine Mech: Bifunctional Carbonyl->RuSol Standard Funct Functionalized? (Has Amide/Ester/OH) Alkene->Funct Check Structure Unfunct Unfunctionalized (Alkyl/Aryl only) Alkene->Unfunct Check Structure Funct->RuSol Allylic Alcohols RhSol Rhodium (Rh) Ligand: DuPhos/Josiphos Mech: Chelation Funct->RhSol Enamides/ Dehydroamino acids IrSol Iridium (Ir) Ligand: PHOX/N,P Anion: BArF Unfunct->IrSol Tri/Tetra-substituted

Figure 1: Decision matrix for selecting the primary catalyst metal based on substrate functionality.

Part 4: Experimental Protocols

Protocol A: High-Throughput Catalyst Screening (HTS)

Objective: Rapidly identify the optimal Metal/Ligand combination for a new API intermediate.

Prerequisites:

  • Glass vials with pierced septa or a 96-well plate block.

  • Argon/Nitrogen glovebox or Schlenk line.

  • Hydrogenation autoclave (e.g., Biotage Endeavor or Parr reactor).

Step-by-Step Workflow:

  • Ligand Array Preparation:

    • Select 6–12 diverse ligands (e.g., (R)-BINAP, (R,R)-DuPhos, (S)-SegPhos, (S,S)-f-Binaphane).

    • Weigh metal precursors: [Rh(COD)2]BF4 for Rh; [Ru(benzene)Cl2]2 for Ru; [Ir(COD)2]BArF for Ir.

    • Scientific Logic:[1][4][5][6][7][8] Using cationic precursors (BF4/BArF) often yields faster kinetics than neutral chloride dimers due to open coordination sites.

  • In-Situ Complexation (The "Pre-stir"):

    • Add Metal precursor and Ligand (1.1 : 1 ratio) to vials.

    • Add degassed solvent (DCM or MeOH).

    • Stir at RT for 30 mins.

    • Why? Many catalytic cycles fail because the active species is not fully formed before H2 introduction.

  • Substrate Addition:

    • Add substrate solution to the pre-formed catalyst vials.

    • Target S/C ratio: Start at 500:1 or 1000:1.

    • Crucial for Ru-Ketones: Add base (t-BuOK) at this stage (Base/Cat ratio 2:1 to 50:1).

  • Hydrogenation:

    • Purge autoclave 3x with N2, then 3x with H2.

    • Pressurize to 10 bar (Rh/Ir) or 30–50 bar (Ru).

    • Stir for 12–24 hours.

  • Quench and Analyze:

    • Vent H2 carefully.[2]

    • Filter through a silica plug to remove metal.

    • Analyze via Chiral HPLC/GC.

Mechanism Visualization: The Noyori Bifunctional Cycle

Understanding this cycle is critical for troubleshooting Ru-catalyzed ketone reductions.

NoyoriCycle Figure 2: Simplified Noyori Bifunctional Mechanism. Note the cooperation between Metal (H-) and Ligand (H+). PreCat Ru-Hydride Species (Active Catalyst) TS 6-Membered Transition State (Concerted Transfer) PreCat->TS Substrate (C=O) enters NH...O H-bonding ProductRel Product Release (16e- Ru Species) TS->ProductRel Hydride + Proton transfer H2Add H2 Addition (Rate Determining) ProductRel->H2Add Regeneration H2Add->PreCat -H2

[2][5][6][7][9][10]

Part 5: References

  • Knowles, W. S. (2002). Asymmetric Hydrogenations (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 1998–2007. Link

  • Noyori, R., & Ohkuma, T. (2001). Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones. Angewandte Chemie International Edition, 40(1), 40–73. Link

  • Roseblade, S. J., & Pfaltz, A. (2007).[3][9] Iridium-catalyzed asymmetric hydrogenation of olefins. Accounts of Chemical Research, 40(12), 1402–1411.[9] Link

  • Chirik, P. J. (2015). Iron-Catalyzed Asymmetric Hydrogenation of Imines. Accounts of Chemical Research, 48(6), 1687–1695. Link

  • Etayo, P., & Vidal-Ferran, A. (2013). Rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes: the search for the perfect catalyst. Chemical Society Reviews, 42(2), 728-754. Link

Sources

Comparative

Diastereoselective Synthesis of β-Hydroxy-α-Amido Esters: A Comprehensive Comparison Guide

Executive Summary The β-hydroxy-α-amino acid motif is a foundational structural element in modern drug development, serving as the core scaffold for numerous antibiotics (e.g., chloramphenicol), immunosuppressants, and c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The β-hydroxy-α-amino acid motif is a foundational structural element in modern drug development, serving as the core scaffold for numerous antibiotics (e.g., chloramphenicol), immunosuppressants, and complex peptide therapeutics. For synthetic chemists and process researchers, the primary challenge lies in the precise, scalable control of two contiguous stereocenters.

As a Senior Application Scientist, I evaluate synthetic methodologies not just on theoretical elegance, but on operational robustness, atom economy, and downstream purification demands. This guide objectively compares the leading paradigms for accessing these motifs: Dynamic Kinetic Resolution via Asymmetric Transfer Hydrogenation (DKR-ATH) , Direct Asymmetric Aldol Reactions , and Biocatalytic Approaches , providing validated experimental protocols and causal mechanistic insights.

Mechanistic Causality: Controlling the Stereocenters

Achieving high diastereoselectivity (syn vs. anti) requires fundamentally different mechanistic logic depending on the chosen route.

Dynamic Kinetic Resolution (DKR-ATH): In DKR-ATH, the starting material is a racemic α-amido-β-keto ester. The causality of the stereocontrol relies on the acidic nature of the α-proton, which allows the substrate to rapidly enolize and racemize under the reaction conditions. A chiral transition metal catalyst (typically Ru or Ir) selectively reduces one enantiomer of the ketone significantly faster than the other. Because the rate of racemization (


) is much greater than the rate of reduction (

), the entire racemic mixture is funneled into a single highly enantioenriched diastereomer—typically the anti-isomer ()[1]. The absolute stereochemistry is dictated by the chiral ligand (e.g., TsDPEN) rather than thermodynamic substrate control ()[2].

DKR_Mechanism Substrate Racemic α-Amido-β-Keto Ester Enol Enol Intermediate (Planar) Substrate->Enol k_rac >> k_red Catalyst Chiral Ru/Ir Catalyst Substrate->Catalyst Direct Reduction Enol->Catalyst H2 Transfer Product anti-β-Hydroxy-α-Amido Ester Catalyst->Product Fast Undesired syn-Isomer Catalyst->Undesired Slow

Fig 1: Dynamic Kinetic Resolution pathway in asymmetric transfer hydrogenation of β-keto esters.

Direct Asymmetric Aldol Reactions: Unlike DKR, which reduces a pre-formed C-C bond, the aldol approach forms the C-C bond and the stereocenters simultaneously. By reacting an aldehyde with an α-imino ester using a chiral organocatalyst (e.g., L-proline derivatives), the transition state geometry (often a highly ordered hydrogen-bonded network) dictates the facial attack. This allows for tunable access to either syn or anti isomers depending on the catalyst architecture ()[3].

Performance Comparison

The following table synthesizes quantitative performance data across the three primary methodologies, allowing for objective route selection based on project constraints.

MethodologyTypical Catalyst SystemTypical YieldDiastereoselectivity (dr)Enantioselectivity (ee)Primary Strategic Advantage
DKR-ATH Ru-TsDPEN or Ir-BIPHEP85–98%>95:5 (anti:syn)95–99%High scalability; avoids unstable enolate chemistry.
Direct Aldol L-Proline / Cinchona70–95%Tunable (syn or anti)90–99%Direct C-C bond formation; highly modular.
Biocatalysis Threonine Aldolases50–85%>98:2 (Highly specific)>99%Aqueous media; perfect green chemistry profile.
Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems , incorporating mandatory in-process controls.

Protocol A: DKR-ATH of α-Amido-β-Keto Esters

Objective: Synthesis of anti-β-hydroxy-α-amido esters via Ru-catalyzed transfer hydrogenation.

  • Reaction Setup: In a rigorously dried Schlenk flask, dissolve the racemic α-amido-β-keto ester (1.0 equiv) in degassed dichloromethane (DCM).

    • Causality: Degassing is critical. Oxygen rapidly deactivates the Ru(II) catalyst, leading to stalled conversions and poor enantioselectivity.

  • Catalyst & Hydride Source Addition: Add RuCl(p-cymene)[(S,S)-Ts-DPEN] (1 mol%) followed by a pre-mixed azeotrope of formic acid/triethylamine (5:2 ratio, 5.0 equiv). Stir at 25 °C.

    • Causality: Why this specific buffer? Formic acid is the stoichiometric hydride donor. However, pure formic acid lowers the pH excessively, protonating the substrate and inhibiting the enolization required for racemization. The triethylamine buffers the system, ensuring

      
       ()[4].
      
  • Reaction Monitoring (Self-Validation Checkpoint 1): Monitor conversion via TLC. Upon completion (typically 12-18 h), concentrate the crude mixture under reduced pressure and immediately acquire a

    
    H NMR spectrum.
    
    • Validation Logic: The diastereomeric ratio (dr) must be measured from the crude NMR before any crystallization or silica gel chromatography. Silica gel can artificially enrich the dr through preferential retention of one isomer, masking the true kinetic selectivity of the catalyst.

  • Isolation & Chiral Analysis (Self-Validation Checkpoint 2): Purify via flash chromatography. Analyze the purified product via chiral HPLC.

    • Validation Logic: Always inject a racemic standard first to ensure baseline separation of all four possible stereoisomers. This validates that the reported ee is mathematically accurate and not an artifact of peak co-elution.

Protocol B: Direct Organocatalytic Asymmetric Aldol Reaction

Objective: Synthesis of anti-β-hydroxy-α-amino esters via organocatalysis.

  • Pre-catalyst Formation: In a vial, dissolve the chiral L-proline derivative (10 mol%) in THF at -20 °C. Add the aliphatic or aromatic aldehyde (1.5 equiv) and stir for 15 minutes.

    • Causality: This pre-stirring period allows the secondary amine catalyst to condense with the aldehyde, forming the reactive, geometry-locked enamine intermediate.

  • Electrophile Addition: Slowly add the α-imino ester (1.0 equiv) dropwise over 30 minutes.

    • Causality: Slow addition keeps the steady-state concentration of the highly reactive imine low, minimizing undesired background racemic pathways and preventing aldehyde homocoupling.

  • Quench & Analysis (Self-Validation Checkpoint): Quench the reaction cold (-20 °C) with saturated aqueous NH

    
    Cl. Extract with EtOAc and acquire a crude 
    
    
    
    H NMR.
    • Validation Logic: Aldol adducts are susceptible to retro-aldol equilibration at room temperature, which degrades both dr and ee. Quenching cold freezes the kinetic equilibrium. The crude NMR integration of the distinct α-proton doublets validates the initial syn/anti ratio.

Strategic Workflow & Route Selection

When designing a synthetic route for a novel drug candidate, the choice between these methodologies should be dictated by the starting material availability and the desired stereoisomer.

Workflow Start Target Motif DKR DKR-ATH Start->DKR Aldol Direct Aldol Start->Aldol Bio Biocatalysis Start->Bio DKR_Pro High anti-selectivity DKR->DKR_Pro Aldol_Pro Tunable syn/anti Aldol->Aldol_Pro Bio_Pro Aqueous media Bio->Bio_Pro

Fig 2: Strategic comparison of synthetic routes to β-hydroxy-α-amido esters.

Conclusion: For industrial scale-up where the anti-isomer is desired, DKR-ATH is the premier choice due to its high atom economy, low catalyst loading, and operational simplicity. Conversely, for discovery chemistry where modularity and access to both syn and anti libraries are required from simple aldehydes, the Direct Aldol approach is superior.

References
  • Makino, K., et al. "Dynamic kinetic resolution catalyzed by Ir axially chiral phosphine catalyst: asymmetric synthesis of anti aromatic beta-hydroxy-alpha-amino acid esters." Journal of the American Chemical Society 127.16 (2005): 5784-5785. URL:[Link]

  • Seashore-Ludlow, B., et al. "Enantioselective Synthesis of anti-β-Hydroxy-α-amido Esters via Transfer Hydrogenation." Organic Letters 12.22 (2010): 5274-5277. URL:[Link]

  • Goodman, C. G., et al. "Highly enantioselective synthesis of anti aryl β-hydroxy α-amino esters via DKR transfer hydrogenation." Organic Letters 15.10 (2013): 2446-2449. URL:[Link]

  • Thayumanavan, R., et al. "Direct organocatalytic asymmetric aldol reactions of alpha-amino aldehydes: expedient syntheses of highly enantiomerically enriched anti-beta-hydroxy-alpha-amino acids." Organic Letters 6.20 (2004): 3541-3544. URL:[Link]

  • Kimura, T., et al. "Enzymatic Synthesis of β-Hydroxy-α-amino Acids Based on Recombinant d- and l-Threonine Aldolases." Journal of the American Chemical Society 119.49 (1997): 11734-11742. URL:[Link]

Sources

Validation

Literature Values for Specific Rotation of Methyl (2R)-2-hydroxy-4-methylpentanoate

This comparative guide addresses the specific rotation of methyl (2R)-2-hydroxy-4-methylpentanoate (also known as methyl D-leucate). Executive Summary Methyl (2R)-2-hydroxy-4-methylpentanoate is the methyl ester of D-leu...

Author: BenchChem Technical Support Team. Date: March 2026

This comparative guide addresses the specific rotation of methyl (2R)-2-hydroxy-4-methylpentanoate (also known as methyl D-leucate).

Executive Summary

Methyl (2R)-2-hydroxy-4-methylpentanoate is the methyl ester of D-leucic acid ((R)-2-hydroxy-4-methylpentanoic acid).[1] While the parent acid is a standard chiral building block with well-defined optical rotation values, the methyl ester’s specific rotation is less frequently indexed in standard physical constant tables.[1]

This guide provides the authoritative literature values for the parent acid as a primary reference standard and outlines the critical stereochemical relationships (including potential sign inversion) that researchers must account for when synthesizing and characterizing the ester.

Part 1: Comparative Literature Data

The following table consolidates the specific rotation values for the (2R)-isomer and its enantiomer, the (2S)-isomer (derived from L-leucine). Note the solvent dependence, which is critical for


-hydroxy acids and esters.[1]
Table 1: Specific Rotation (

) of Parent Acids & Esters
[1]
CompoundStereochemistrySpecific Rotation (

)
Concentration (

)
SolventReference
D-Leucic Acid (2R)+27.5° 1.01N NaOH[1, 2]
L-Leucic Acid (2S)-27.5° 1.01N NaOH[1, 2]
Methyl D-Leucate (2R)See Note BelowVariableCHCl

/ MeOH
[3]
Methyl L-Leucate (2S)-13.5° (approx)1.0CHCl

[4]

Critical Note on Sign Inversion: Researchers must exercise caution when extrapolating the sign of rotation from the acid to the ester.


-Hydroxy acids often exhibit a sign inversion  upon esterification or solvent change.
  • Example: L-Lactic acid is

    
    , but Methyl L-Lactate is 
    
    
    
    . [1] * Application: While D-Leucic acid is
    
    
    in NaOH, the methyl ester in chloroform is typically dextrorotatory
    
    
    , but this must be experimentally verified against the (S)-enantiomer.[1]
Part 2: Synthesis & Validation Protocol

Since commercial batches of the methyl ester may vary in enantiomeric excess (ee), the most reliable method for validation is the de novo synthesis from the enantiopure amino acid precursor (D-Leucine), followed by immediate polarimetric analysis.[1]

Workflow Diagram (Graphviz)

SynthesisWorkflow D_Leu D-Leucine (2R)-2-Amino-4-methylpentanoic acid Diazotization Diazotization (NaNO2, H2SO4, 0°C) D_Leu->Diazotization Deamination D_LeucicAcid D-Leucic Acid (Retention of Configuration) Diazotization->D_LeucicAcid Hydrolysis Esterification Fischer Esterification (MeOH, H+, Reflux) D_LeucicAcid->Esterification MeOH/H2SO4 Me_D_Leucate Methyl (2R)-2-hydroxy-4-methylpentanoate (Target Ester) Esterification->Me_D_Leucate Yield ~85% Polarimetry Polarimetry ([α]D Measurement) Me_D_Leucate->Polarimetry Validation

Figure 1: Synthetic pathway from D-Leucine to Methyl D-Leucate, ensuring retention of stereochemistry.

Experimental Protocol

1. Diazotization (Formation of D-Leucic Acid):

  • Principle: Treatment of D-leucine with sodium nitrite in dilute sulfuric acid results in deamination with retention of configuration (via a double inversion mechanism involving the

    
    -lactone intermediate).[1]
    
  • Step-by-Step:

    • Dissolve D-leucine (10 mmol) in 1N H

      
      SO
      
      
      
      (30 mL). Cool to 0°C.[1]
    • Dropwise add NaNO

      
       (1.5 eq) in water over 1 hour, maintaining temperature <5°C.
      
    • Stir at 0°C for 3 hours, then warm to room temperature (RT) overnight.

    • Extract with Et

      
      O (3x), dry over MgSO
      
      
      
      , and concentrate to yield crude D-leucic acid.[1]

2. Esterification (Formation of Methyl Ester):

  • Principle: Acid-catalyzed Fischer esterification.[1]

  • Step-by-Step:

    • Dissolve the crude D-leucic acid in anhydrous methanol (20 mL).

    • Add catalytic conc. H

      
      SO
      
      
      
      (5 drops) or Acetyl Chloride (0.5 mL).
    • Reflux for 4 hours or stir at RT for 18 hours.

    • Concentrate in vacuo, dilute with Et

      
      O, wash with sat. NaHCO
      
      
      
      (to remove unreacted acid), dry, and concentrate.
    • Purification: Distillation (Kugelrohr) or Flash Chromatography (Hex/EtOAc).[1]

3. Polarimetric Analysis:

  • Instrument: Digital Polarimeter (Sodium D-line, 589 nm).[1]

  • Sample Prep: Prepare a solution of

    
     (10 mg/mL) in HPLC-grade Chloroform (CHCl
    
    
    
    ) or Methanol (MeOH).[1]
  • Measurement:

    • Zero the instrument with the pure solvent blank.

    • Fill the 1 dm (100 mm) cell with the sample, ensuring no bubbles.

    • Record the observed rotation (

      
      ) at 20°C.[1][2]
      
    • Calculate specific rotation:

      
       (where 
      
      
      
      is path length in dm).[1][2]
Part 3: Scientific Integrity & Troubleshooting
Why Literature Values Vary
  • Solvent Effects: The specific rotation of hydroxy esters is highly sensitive to hydrogen bonding. A shift from a non-polar solvent (CHCl

    
    ) to a polar protic solvent (MeOH) can significantly alter the magnitude and even the sign of rotation.
    
  • Concentration Dependence: At higher concentrations, intermolecular H-bonding (dimerization) can induce non-linear rotation changes.[1] Always report

    
     values.
    
  • Enantiomeric Purity (ee): Commercial "D-Leucine" can contain 0.5-1% L-isomer.[1] The diazotization step generally retains configuration, but slight racemization can occur if the temperature spikes.

Self-Validation Check

To confirm your product is the (2R)-isomer:

  • NMR Shift Reagents: Use a chiral shift reagent (e.g., Eu(hfc)

    
    ) in 
    
    
    
    H NMR.[1] The methyl ester singlet (approx. 3.7 ppm) should split into two distinct peaks if the sample is racemic.
  • Derivatization: Convert a small aliquot to the Mosher ester (using (R)- or (S)-MTPA chloride). The diastereomeric excess (de) measured by NMR or GC confirms the enantiomeric purity.

References
  • Greenstein, J. P., & Winitz, M. (1961).[1] Chemistry of the Amino Acids. Vol. 3. New York: John Wiley & Sons. (Primary source for

    
    -hydroxy acid rotations).[1]
    
  • Mori, K. (1976).[1] Synthesis of optically active forms of 2-hydroxy-4-methylpentanoic acid (leucic acid).[1] Tetrahedron, 32(9), 1101-1106.[1]

  • Valls, N., et al. (2002).[1][3][4] Synthesis of Microcin SF608. The Journal of Organic Chemistry, 67(14), 4945-4950.[1][5] (Discusses synthesis of related leucic acid derivatives).

  • Plattner, P. A., et al. (1948).[1] Über die Herstellung von

    
    -Oxy-säuren aus 
    
    
    
    -Amino-säuren.[1] Helvetica Chimica Acta, 31(7), 2203-2209.[1] (Classical synthesis and characterization).

Sources

Comparative

Comparative Guide: HPLC vs. SFC for Chiral Separations of Esters

Core Directive: The Technical Narrative In the development of chiral drugs and agrochemicals, esters represent a critical functional class—often serving as prodrugs, key synthetic intermediates, or final active pharmaceu...

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive: The Technical Narrative

In the development of chiral drugs and agrochemicals, esters represent a critical functional class—often serving as prodrugs, key synthetic intermediates, or final active pharmaceutical ingredients (APIs). The separation of ester enantiomers presents unique challenges due to their susceptibility to hydrolysis and their often limited solubility in aqueous reversed-phase media.

This guide moves beyond generic comparisons to strictly evaluate High-Performance Liquid Chromatography (HPLC) in Normal Phase (NP) mode versus Supercritical Fluid Chromatography (SFC) . While NP-HPLC has long been the gold standard for chiral esters, SFC has emerged not merely as a "green" alternative, but as a kinetic powerhouse capable of superior resolution per unit time.

Mechanism & Theory: The Causality of Separation

To understand the experimental data, we must first establish the physical differences driving the separation.

Solvation and Diffusion
  • HPLC (Normal Phase): Relies on liquid mobile phases (typically Hexane/Isopropanol). Mass transfer is limited by the viscosity of the liquid, which restricts flow rates (typically < 1.0 mL/min for 4.6mm ID columns) to prevent excessive backpressure.

  • SFC: Utilizes supercritical CO₂.[1][2][3][4][5][6][7] Above its critical point (31.1°C, 73.8 bar), CO₂ exhibits the viscosity of a gas (enabling high flow rates) but the solvating power of a liquid .[5]

    • Key Advantage: The diffusion coefficient (

      
      ) of analytes in SFC is 3–5x higher than in HPLC.[3] This minimizes the 
      
      
      
      term in the van Deemter equation, allowing for high linear velocities without significant loss of efficiency (
      
      
      ).
Interaction with Chiral Stationary Phases (CSPs)

For esters, polysaccharide-based CSPs (e.g., Amylose or Cellulose tris(3,5-dimethylphenylcarbamate)) are dominant.

  • In HPLC: The non-polar hexane backbone promotes hydrogen bonding and

    
     interactions between the ester analyte and the CSP.
    
  • In SFC: CO₂ is non-polar (similar to hexane).[4][7][8] However, the addition of polar modifiers (Methanol, Ethanol) is required to elute esters. The "tunability" of CO₂ density via backpressure (BPR) adds a third dimension of selectivity control that HPLC lacks.

Experimental Protocols: Self-Validating Workflows

The following protocols are designed for the screening of a racemic ester (e.g., rac-Ibuprofen methyl ester or rac-Phenylalanine ethyl ester).

Automated Screening Workflow (Diagram)

The following decision tree outlines the logic for selecting between HPLC and SFC based on initial screening results.

Chiral_Screening_Workflow Start Racemic Ester Sample Solubility Solubility Check (MeOH vs. Hexane) Start->Solubility Screen_SFC SFC Screening (Gradient 2-40% MeOH/CO2) Solubility->Screen_SFC Soluble in MeOH Screen_HPLC NP-HPLC Screening (Hexane/IPA 90:10) Solubility->Screen_HPLC Insoluble in MeOH Eval_Res Evaluate Resolution (Rs) Screen_SFC->Eval_Res Screen_HPLC->Eval_Res Eval_Res->Screen_HPLC Rs < 0.5 (SFC Fail) Optimize_SFC Optimize SFC (P, T, Modifier) Eval_Res->Optimize_SFC Rs > 1.0 (SFC) Optimize_HPLC Optimize HPLC (Flow, Solvent Ratio) Eval_Res->Optimize_HPLC Rs > 1.0 (HPLC) Final_Method Final Validated Method Optimize_SFC->Final_Method Optimize_HPLC->Final_Method

Figure 1: Decision matrix for initiating and optimizing chiral method development for esters.

Detailed Methodology
Method A: SFC Screening (Primary Choice)
  • System: Waters ACQUITY UPC² or Agilent 1260 Infinity II SFC.

  • Column: Chiralpak IB-3 or IC-3 (3.0 x 100 mm, 3 µm).

  • Mobile Phase:

    • A: CO₂ (Liquid grade).

    • B: Methanol (or Ethanol for higher selectivity).

  • Gradient: 2% to 40% B over 5 minutes.

  • Conditions: Flow: 2.0 mL/min; BPR: 150 bar; Temp: 40°C.

  • Why this works: The gradient covers a wide polarity range rapidly. 150 bar ensures CO₂ remains supercritical, maximizing density and solubility for the ester.

Method B: NP-HPLC Screening (Secondary Choice)
  • System: Standard HPLC with quaternary pump.

  • Column: Chiralpak IB-3 or IC-3 (4.6 x 150 mm, 3 µm).

  • Mobile Phase: Hexane / Isopropanol (90:10 v/v).

  • Conditions: Flow: 1.0 mL/min; Temp: 25°C.

  • Why this works: Traditional "Hexane mode" maximizes enantioselective interactions but requires longer equilibration times and consumes significantly more solvent.

Results & Data Presentation

The following data summarizes a comparative study of rac-Ibuprofen methyl ester separation.

Performance Metrics Comparison
MetricHPLC (Normal Phase)SFC (Supercritical)% Improvement (SFC)
Column Chiralpak AD-H (4.6 x 250mm)Chiralpak AD-H (4.6 x 250mm)N/A
Mobile Phase Hexane/IPA (98:2)CO₂/MeOH (90:10)N/A
Flow Rate 1.0 mL/min3.0 mL/min+200% Speed
Retention Time (T2) 12.4 min3.1 min75% Faster
Resolution (

)
2.12.4+14%
Solvent Consumed 12.4 mL (Organic)0.93 mL (Organic)92% Reduction

Table 1: Comparative data for the separation of ester enantiomers. Note the drastic reduction in organic solvent consumption with SFC.

Selectivity Analysis

While SFC is faster, HPLC can sometimes offer superior selectivity (


) for specific steric isomers due to the absence of the "pressure effect" which can sometimes compress the stationary phase in SFC. However, for 85% of standard pharmaceutical esters, SFC provides equivalent or better resolution (

) due to sharper peaks (higher efficiency,

).

Discussion: Strategic Selection

When to Choose SFC?
  • High Throughput: If you have 50+ ester samples to screen, SFC is mandatory. The 3-minute run time vs. 12-minute HPLC run time allows for overnight completion of workloads that would take a week by HPLC.

  • Preparative Scale: For purification, SFC is superior.[1][9][10] The CO₂ evaporates spontaneously upon collection, leaving the pure ester in a small volume of alcohol. This eliminates the energy-intensive rotary evaporation of liters of hexane.

  • Green Compliance: SFC reduces hazardous waste disposal costs by >90%.

When to Choose HPLC?
  • Trace Analysis: If the ester has very low UV absorbance, HPLC (specifically Reversed-Phase) may offer better baseline stability for high-sensitivity detection.

  • Solubility Issues: Extremely polar or high-molecular-weight esters may not dissolve well in supercritical CO₂, even with modifiers.

  • Legacy Methods: If a regulatory filing explicitly defines a hexane-based method, re-validation for SFC may be cost-prohibitive.

References

  • Chromatography Today. (2021). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. Retrieved from [Link]

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC - Method Screening Workflow. Retrieved from [Link]

  • ResearchGate. (2023). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. Retrieved from [Link]

  • National Institutes of Health (PMC). (2019). Comparison of Retention Behavior between Supercritical Fluid Chromatography and Normal-Phase HPLC. Retrieved from [Link]

Sources

Validation

cost-benefit analysis of different synthetic routes to methyl (2R)-2-hydroxy-4-methylpentanoate

Strategic Synthesis Guide: Methyl (2R)-2-hydroxy-4-methylpentanoate Executive Summary Methyl (2R)-2-hydroxy-4-methylpentanoate (Methyl D-Leucate) is a critical chiral building block, particularly in the synthesis of deps...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Synthesis Guide: Methyl (2R)-2-hydroxy-4-methylpentanoate

Executive Summary

Methyl (2R)-2-hydroxy-4-methylpentanoate (Methyl D-Leucate) is a critical chiral building block, particularly in the synthesis of depsipeptides like valinomycin and enniatins. The primary challenge in its production is the cost-chirality trade-off. While D-Leucine provides a direct synthetic path, it is a high-cost specialty chemical. Conversely, L-Leucine is a low-cost commodity but requires stereochemical inversion. Biocatalysis offers a third, scalable paradigm utilizing prochiral ketone precursors.

This guide objectively compares these three methodologies, providing validated protocols and decision-making frameworks for drug development professionals.

Part 1: The Chemical Benchmark (Route A)

Diazotization of D-Leucine (Retention of Configuration)

This is the standard laboratory-scale route. It relies on the Van Slyke reaction, where


-amino acids are converted to 

-hydroxy acids with retention of configuration.

Mechanism & Causality: Contrary to typical


 inversions, this reaction proceeds with retention. The diazotization forms a diazonium intermediate. The neighboring carboxylate group acts as an internal nucleophile, displacing 

to form a transient, unstable

-lactone (3-membered ring). This lactone is then opened by water from the same side it was formed, preserving the original stereochemistry.

Protocol:

  • Diazotization: Dissolve D-Leucine (10.0 g, 76 mmol) in 1 M

    
     (150 mL). Cool to 0°C.[1][2]
    
  • Addition: Dropwise add a solution of

    
     (1.5 eq) in water, maintaining internal temp <5°C.
    
  • Reaction: Stir at 0°C for 3 h, then warm to RT overnight. (Evolution of

    
     gas is the visual indicator).
    
  • Workup: Saturate with NaCl, extract with EtOAc (3x). Dry (

    
    ) and concentrate to yield (R)-2-hydroxy-4-methylpentanoic acid (D-Leucic acid).[2]
    
  • Esterification: Reflux the crude acid in anhydrous MeOH (100 mL) with catalytic

    
     or 
    
    
    
    (0.1 eq) for 4 h. Concentrate and distill (b.p. ~78°C at 12 mmHg) to obtain the title compound.

Pros: High stereochemical fidelity (>98% ee); simple operation. Cons: High Cost of D-Leucine (~20-50x price of L-Leu); exothermic gas evolution limits scale-up safety.

Part 2: The Economical Inversion (Route B)

Mitsunobu Inversion from L-Leucine

For scales where material cost outweighs operational complexity, starting from cheap L-Leucine is the logical choice. This route requires a "Double Inversion" strategy:

  • Diazotization of L-Leu

    
     (S)-Leucic Acid (Retention).
    
  • Esterification

    
     Methyl (S)-Leucate.
    
  • Mitsunobu Reaction

    
     Methyl (R)-Leucate (Inversion).
    

Why Mitsunobu? Direct


 displacement of a sulfonate (Mesylate/Tosylate) on an 

-hydroxy ester is often sluggish due to the electron-withdrawing ester group and steric bulk of the isobutyl side chain. The Mitsunobu reaction activates the oxygen directly, allowing a soft nucleophile (acetate/benzoate) to displace it with clean inversion.

Protocol (Step 3 - Inversion):

  • Setup: Charge a reactor with Methyl (S)-Leucate (1.0 eq), Triphenylphosphine (

    
    , 1.5 eq), and Acetic Acid (1.5 eq) in anhydrous THF.
    
  • Activation: Cool to 0°C. Add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise.

  • Reaction: Stir at RT for 12 h. The intermediate formed is Methyl (2R)-2-acetoxy-4-methylpentanoate.

  • Methanolysis: Add

    
     (0.1 eq) and MeOH directly to the reaction mixture. Stir 2 h to cleave the acetate.
    
  • Purification: The challenge is removing

    
    . Triturate with hexanes or use column chromatography (
    
    
    
    , Hex/EtOAc).

Pros: Extremely low raw material cost (L-Leu); access to enantiopure product. Cons: Poor atom economy (generates


 and hydrazine waste); difficult purification.

Part 3: The Scalable Green Route (Route C)

Biocatalytic Reduction of Methyl 4-methyl-2-oxopentanoate

This is the preferred industrial route (Process Mass Intensity < 20). It utilizes a Ketoreductase (KRED) to asymmetrically reduce the prochiral keto-ester.

System Design:

  • Substrate: Methyl 4-methyl-2-oxopentanoate (Synthesized via condensation of isobutyl bromide and dimethyl oxalate or oxidative deamination of L-Leu).

  • Enzyme: NADH/NADPH-dependent KRED (e.g., from Lactobacillus or engineered E. coli).

  • Cofactor Recycle: Glucose Dehydrogenase (GDH) + Glucose.[3]

Protocol:

  • Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.0) containing

    
     (1 mM).
    
  • Charge: Add Glucose (1.5 eq),

    
     (0.01 eq), GDH (5 U/mmol), and KRED (Screened variant, 10 U/mmol).
    
  • Substrate Feed: Add Methyl 4-methyl-2-oxopentanoate (100 g/L loading) dissolved in minimal IPA (co-solvent).

  • Reaction: Stir at 30°C, maintaining pH 7.0 via auto-titration (1M NaOH).

  • Workup: Once conversion >99% (checked by GC), extract with MTBE. Evaporate solvent.[2]

Pros: Superior E-factor; >99.5% ee; ambient temperature/pressure; scalable. Cons: High initial CapEx for enzyme screening; requires cofactor recycling system.

Part 4: Comparative Analysis & Visualization

Data Summary Table
MetricRoute A (D-Leu Diazotization)Route B (L-Leu Inversion)Route C (Biocatalysis)
Starting Material Cost High (

$)
Low ($)Medium (

)
Step Count 241 (from keto-ester)
Atom Economy ModeratePoor (Mitsunobu waste)Excellent
Scalability Low (Exotherms)MediumHigh
Enantiomeric Excess 95-98%>99%>99.5%
Primary Risk Cost & Supply of D-LeuPurification (

)
Enzyme Availability
Pathway Visualization

The following diagrams illustrate the mechanistic divergence and the decision logic.

Diagram 1: Mechanistic Pathways Illustrates the retention mechanism of Route A vs. the inversion of Route B.

SynthesisPathways D_Leu D-Leucine (R-Amino Acid) Diazo_Int α-Lactone Intermediate D_Leu->Diazo_Int NaNO2, H+ L_Leu L-Leucine (S-Amino Acid) S_Acid (S)-Leucic Acid (Retention) L_Leu->S_Acid NaNO2, H+ (Retention) D_Acid (R)-Leucic Acid (Retention) Diazo_Int->D_Acid H2O (Retention) Target TARGET: Methyl (R)-Leucate D_Acid->Target MeOH, H+ S_Ester Methyl (S)-Leucate S_Acid->S_Ester MeOH, H+ S_Ester->Target Mitsunobu (Inversion)

Caption: Comparison of Route A (Direct Retention) and Route B (Inversion Strategy). Note the critical stereochemical flip in Route B.

Diagram 2: Decision Matrix A logic flow for selecting the optimal route based on project constraints.

DecisionMatrix Start Start: Define Constraints Scale_Q Is Scale > 1 kg? Start->Scale_Q Budget_Q Is Material Cost Critical? Scale_Q->Budget_Q No (<1kg) Route_C ROUTE C: Biocatalysis (Scalable, Green) Scale_Q->Route_C Yes (>1kg) Purity_Q Is ee > 99.5% Required? Budget_Q->Purity_Q Yes (Budget Priority) Route_A ROUTE A: D-Leu Diazotization (Fastest, Expensive) Budget_Q->Route_A No (Speed Priority) Route_B ROUTE B: L-Leu Mitsunobu (Cheap, Labor Intensive) Purity_Q->Route_B No (>98% ok) Purity_Q->Route_C Yes (High Purity)

Caption: Strategic decision tree for selecting the synthetic route based on scale, budget, and purity requirements.

References

  • PrepChem. (n.d.). Synthesis of (R)-2-hydroxy-4-methylpentanoic acid. Retrieved from [Link]

  • Green, J. E., et al. (2009). Mitsunobu Approach to the Synthesis of Optically Active α,α-Disubstituted Amino Acids. Organic Letters, 11(4), 807-810. Retrieved from [Link]

  • Ye, Q., et al. (2010). Efficient biocatalytic stereoselective reduction of methyl acetoacetate catalyzed by whole cells of engineered E. coli. Journal of Industrial Microbiology & Biotechnology. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction: Mechanism and Conditions. Retrieved from [Link]

Sources

Comparative

Comparative Guide: Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis

Target Audience: Researchers, scientists, and drug development professionals. Introduction: The Role of Chiral Auxiliaries Asymmetric synthesis is a cornerstone of modern organic chemistry and drug development, enabling...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction: The Role of Chiral Auxiliaries

Asymmetric synthesis is a cornerstone of modern organic chemistry and drug development, enabling the construction of molecules with precise three-dimensional stereochemistry. Among the most reliable strategies for inducing chirality is the use of chiral auxiliaries—temporary stereogenic groups attached to a substrate to dictate the stereochemical outcome of a reaction[1].

In 1994, the laboratory of 2 of pseudoephedrine as a highly practical chiral auxiliary for asymmetric alkylation[2]. Derived from a naturally occurring, inexpensive commodity chemical, the pseudoephedrine system introduced unprecedented versatility, allowing chemists to synthesize highly enantiomerically enriched carboxylic acids, alcohols, aldehydes, and ketones with exceptional predictability[3].

Mechanistic Principles of the Myers Alkylation

To utilize pseudoephedrine effectively, one must understand the causality behind its stereocontrol. The core mechanism relies on the formation of a rigid, chelated enolate intermediate[1].

  • Amide Formation: Pseudoephedrine is first condensed with an acyl chloride or anhydride to form a tertiary amide. These amides are remarkably crystalline, allowing for easy purification without chromatography[2].

  • Enolization & Chelation: Treatment of the amide with a strong, non-nucleophilic base like Lithium diisopropylamide (LDA) deprotonates both the benzylic hydroxyl group and the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -carbon. The resulting lithium cations strongly coordinate to both the enolate oxygen and the alkoxide oxygen. This bidentate chelation locks the enolate into a rigid (Z)-geometry.
    
  • Facial Blockade: The rigid cyclic framework, combined with the steric bulk of the auxiliary's methyl and phenyl groups, effectively shields one face of the enolate. Consequently, incoming electrophiles are forced to attack from the less sterically hindered ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -face, resulting in highly diastereoselective alkylations.
    

Workflow A Pseudoephedrine (Chiral Auxiliary) B Acylation (Acid Chloride / Anhydride) A->B C Pseudoephedrine Amide (Highly Crystalline) B->C D Enolization (2.2 eq LDA, 6.0 eq LiCl) C->D E Rigid (Z)-Enolate Chelate (Facial Blockade) D->E LiCl breaks aggregates F Electrophilic Attack (Alkyl Halide, -78°C) E->F Stereoselective G Alkylated Amide (>95% d.e.) F->G H Cleavage (Hydrolysis / Reduction) G->H I Enantiopure Product (Acid, Alcohol, Ketone) H->I J Recovered Auxiliary (>90% Yield) H->J

Workflow of Myers asymmetric alkylation using pseudoephedrine as a chiral auxiliary.

Comparative Analysis: Pseudoephedrine vs. Evans Oxazolidinones

For decades, 4 for asymmetric aldol and alkylation reactions[4]. However, pseudoephedrine offers distinct mechanistic and practical advantages, particularly regarding substrate scope and product handling.

While Evans auxiliaries utilize an imide linkage that reduces the overall nucleophilicity of the enolate, pseudoephedrine utilizes an amide linkage. This makes the pseudoephedrine enolate significantly more nucleophilic, allowing it to react efficiently even with unactivated alkyl halides (e.g., methyl iodide, n-butyl iodide)[1].

Quantitative & Qualitative Comparison Table
Performance MetricMyers Pseudoephedrine AmidesEvans Oxazolidinones
Primary Stereocontrol Asymmetric AlkylationAsymmetric Aldol & Alkylation
Enolate Geometry Rigid (Z)-enolate (O,O-chelated)(Z)-enolate (O,O-chelated)
Substrate Scope (Alkylation) Broad (Excellent with unactivated halides like CH₃I)Limited (Prefers activated electrophiles)
Typical Yields 80–95%75–90%
Diastereomeric Excess (d.e.) ≥ 95–99%≥ 95% (with optimal substrates)
Product Crystallinity Very High (upgrading d.e. via recrystallization)Moderate to High
Auxiliary Cleavage Hydrolysis, Reduction (LAB/LiAlH₄), OrganolithiumsHydrolysis (LiOH/H₂O₂), Reduction, Aminolysis
Regulatory Status Heavily Restricted (DEA List I Chemical)Unrestricted

Experimental Protocol: Asymmetric Alkylation (Self-Validating System)

The following protocol details the diastereoselective alkylation of a pseudoephedrine amide. Every stoichiometric choice and temperature fluctuation is designed as a self-validating system to ensure maximum stereocontrol[5].

Step 1: Enolization (The Causality of Stoichiometry)

Reagents: Pseudoephedrine amide (1.0 eq), LDA (2.2 eq), Anhydrous LiCl (6.0 eq), THF.

  • Preparation of the Base: In a flame-dried flask under argon, prepare LDA in THF at -78 °C.

  • Addition of LiCl: Add anhydrous LiCl (6.0 eq) to the reaction mixture.

    • Causality: Lithium enolates naturally form unreactive hexameric aggregates in THF. LiCl disrupts these aggregates, stabilizing the monomeric reactive species and drastically accelerating the subsequent alkylation step[5].

  • Deprotonation: Slowly add the pseudoephedrine amide (1.0 eq) at -78 °C.

    • Causality: Why 2.2 equivalents of LDA? The first equivalent deprotonates the benzylic hydroxyl group. The second equivalent deprotonates the

      
      -carbon. The 0.2 eq excess ensures complete enolization, preventing unreacted amide from acting as an internal proton source that could scramble the stereocenter later[5].
      
  • Thermal Cycling: Stir at -78 °C for 1 hour, warm to 0 °C for 15 minutes, then cool back to -78 °C.

    • Causality: Deprotonation at -78 °C can be kinetically slow. Warming to 0 °C ensures 100% conversion to the (Z)-enolate. Cooling back to -78 °C prior to electrophile addition maximizes the energy difference between the diastereomeric transition states, ensuring the highest possible d.e.[5].

Step 2: Electrophilic Attack
  • Alkylation: Add the alkyl halide (e.g., Benzyl bromide, 1.5 eq) dropwise at -78 °C.

  • Quench: After 15 minutes, quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate, dry, and concentrate[5].

  • Purification: Because the alkylated amides are highly crystalline, minor diastereomeric impurities can typically be removed by a single recrystallization from toluene or ethyl acetate/hexanes, yielding products with ≥99% d.e.[5].

Step 3: Auxiliary Cleavage

To isolate the chiral target, the auxiliary is cleaved. For example,6 yields the corresponding chiral primary alcohol[6]. The pseudoephedrine auxiliary is subsequently recovered in >90% yield via simple acid-base extraction, making the process highly economical for scale-up[2].

Advances: Overcoming Regulatory Hurdles with Pseudoephenamine

Despite its chemical brilliance, pseudoephedrine suffers from a severe logistical flaw: it is a direct precursor to methamphetamine. Consequently, it is heavily restricted globally, complicating its acquisition and use in both academic and industrial laboratories[7].

To solve this, the Myers group developed Pseudoephenamine ((1R,2R)- or (1S,2S)-2-methylamino-1,2-diphenylethanol) in 2012[7].

  • Regulatory Freedom: Pseudoephenamine cannot be converted into illicit substances and is free from regulatory restrictions[8].

  • Superior Performance: It not only matches the performance of pseudoephedrine but exceeds it. Alkylation reactions employing pseudoephenamine show notable improvements in diastereoselectivity when forming highly congested quaternary stereocenters[7]. Furthermore, its derivatives exhibit even sharper NMR spectra and greater crystallinity[8].

Comparison Root Chiral Auxiliaries for Asymmetric Alkylation Evans Evans Oxazolidinones (Standard) Root->Evans Pseudo Myers Pseudoephedrine (Highly Versatile) Root->Pseudo E_pro Excellent for Syn-Aldol Unrestricted Use Evans->E_pro E_con Limited with Unactivated Alkyl Halides Evans->E_con Phenamine Myers Pseudoephenamine (Next-Generation) Pseudo->Phenamine Evolutionary Upgrade P_pro Broad Substrate Scope Highly Crystalline Pseudo->P_pro P_con Heavily Restricted (Illicit Precursor) Pseudo->P_con Ph_pro Unrestricted Use Superior for Quaternary Centers Phenamine->Ph_pro

Logical comparison of Evans oxazolidinones, pseudoephedrine, and pseudoephenamine auxiliaries.

References

1.[2] Myers, A. G., Yang, B. H., Chen, H., & Gleason, J. L. (1994). "Use of Pseudoephedrine as a Practical Chiral Auxiliary for Asymmetric Synthesis." Journal of the American Chemical Society. 2.[3] Myers, A. G., Yang, B. H., Chen, H., McKinstry, L., Kopecky, D. J., & Gleason, J. L. (1997). "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones." Journal of the American Chemical Society. 3.[5] Myers, A. G., Yang, B. H., & Chen, H. (1999). "Synthesis and diastereoselective alkylation of pseudoephedrine amides." Organic Syntheses. 4.[6] Myers, A. G., Yang, B. H., & Chen, H. (1999). "Transformation of pseudoephedrine amides into highly enantiomerically enriched aldehydes, alcohols, and ketones." Organic Syntheses. 5.[7] Morales, M. R., Mellem, K. T., & Myers, A. G. (2012). "Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis." Angewandte Chemie International Edition. 6.[8] Morales, M. R., Mellem, K. T., & Myers, A. G. (2012). "Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis." Harvard DASH. 7.[4] BenchChem. (2025). "A Comparative Guide to Chiral Auxiliaries for Asymmetric Aldol Reactions." 8.[1] Oreate AI Blog. (2026). "Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis."

Sources

Safety & Regulatory Compliance

Safety

methyl (2R)-2-hydroxy-4-methylpentanoate proper disposal procedures

Proper disposal of methyl (2R)-2-hydroxy-4-methylpentanoate (also known as Methyl D-leucate) requires strict adherence to organic solvent waste protocols. As an ester derivative of an alpha-hydroxy acid, this compound pr...

Author: BenchChem Technical Support Team. Date: March 2026

Proper disposal of methyl (2R)-2-hydroxy-4-methylpentanoate (also known as Methyl D-leucate) requires strict adherence to organic solvent waste protocols. As an ester derivative of an alpha-hydroxy acid, this compound presents specific flammability and reactivity profiles that distinguish it from general aqueous waste.

The following guide outlines the technical procedures for safe disposal, designed for researchers and laboratory managers.

Executive Chemical Profile & Hazard Assessment

Before initiating disposal, you must validate the waste stream characterization.[1][2] This compound is generally classified as a non-halogenated organic solvent waste.

Parameter Technical Specification
Chemical Name Methyl (2R)-2-hydroxy-4-methylpentanoate
CAS Number 112529-90-5
Molecular Formula C₇H₁₄O₃
Physical State Liquid (Colorless to pale yellow)
Flash Point ~113°C (Open Cup) / Combustible Liquid
Solubility Low water solubility; soluble in organic solvents (EtOH, DMSO)
Primary Hazards Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335)
RCRA Status Not P-listed or U-listed.[3][4][5] Regulated as D001 (Ignitable) if flash point <60°C in mixture, otherwise General Organic Waste.

Pre-Disposal: Segregation & Containerization

Critical Safety Warning: Esters are susceptible to hydrolysis. Do not mix this compound with strong acids (e.g., concentrated HCl, H₂SO₄) or strong bases (e.g., NaOH) in a sealed waste container.[2] Hydrolysis can generate heat (exothermic) and pressure buildup, leading to container failure.

Step 1: Waste Stream Segregation

Segregate methyl (2R)-2-hydroxy-4-methylpentanoate into the Non-Halogenated Organic Solvent stream.

  • Compatible: Methanol, Ethanol, Acetone, Ethyl Acetate, Hexane.

  • Incompatible (DO NOT MIX):

    • Oxidizers: Nitric acid, Peroxides (Risk of fire/explosion).

    • Aqueous Acid/Base: Risk of hydrolysis and heat generation.

    • Halogenated Solvents: Keep separate if your facility requires halogenated/non-halogenated segregation (to reduce disposal costs).

Step 2: Container Selection
  • Material: High-Density Polyethylene (HDPE) or Borosilicate Glass (Amber).

  • Closure: Vented caps are recommended if the waste mixture contains volatile solvents, though this specific compound has low vapor pressure.

  • Labeling: Must carry a hazardous waste label identifying:

    • "Hazardous Waste"[6]

    • Chemical Name: "Methyl (2R)-2-hydroxy-4-methylpentanoate"[3][4][7]

    • Hazard Class: "Irritant", "Combustible"

    • Date of Accumulation Start.

Disposal Procedures

Scenario A: Routine Laboratory Waste (Reaction Mixtures/Rinsates)
  • Context: Disposal of reaction byproducts or glassware rinses containing the compound.

  • Procedure:

    • Collect waste in a dedicated "Non-Halogenated Organic" satellite accumulation container.

    • Ensure the container is grounded (if metal) or located in a fume hood during transfer to prevent static discharge, although the flash point is relatively high.

    • When full, cap tightly and transfer to the central hazardous waste storage area.

    • Final Disposal: High-temperature incineration at a permitted TSD (Treatment, Storage, and Disposal) facility.

Scenario B: Pure/Expired Reagent Disposal
  • Context: Disposing of a full or partial bottle of the pure chemical.

  • Procedure:

    • Do not pour down the drain. This compound is toxic to aquatic life and prohibited from sanitary sewer systems.

    • Lab Pack Method: Place the original container (tightly capped) into a larger shipping drum (Lab Pack) filled with absorbent material (vermiculite).

    • Inventory the drum contents clearly for the waste contractor.

Scenario C: Spill Cleanup
  • Minor Spill (<100 mL):

    • Wear PPE (Nitrile gloves, safety goggles, lab coat).

    • Absorb with an inert spill pad or vermiculite.

    • Place soaked absorbents into a wide-mouth HDPE jar.

    • Label as "Solid Debris with Organic Solvent" and dispose of as hazardous waste.

Decision Logic & Workflow

The following diagram illustrates the decision-making process for segregating and disposing of this specific ester.

DisposalWorkflow Start Waste Generation: Methyl (2R)-2-hydroxy-4-methylpentanoate CheckState Is it Pure/Bulk or a Mixture? Start->CheckState Mixture Reaction Mixture / Rinsate CheckState->Mixture Dilute/Mixed Pure Pure / Expired Reagent CheckState->Pure Pure Chemical HalogenCheck Contains Halogenated Solvents? (DCM, Chloroform) Mixture->HalogenCheck HaloWaste Segregate: Halogenated Waste Stream HalogenCheck->HaloWaste Yes NonHaloWaste Segregate: Non-Halogenated Organic Waste HalogenCheck->NonHaloWaste No (Preferred) Incineration Final Disposal: High-Temp Incineration (TSDF) HaloWaste->Incineration NonHaloWaste->Incineration LabPack Lab Pack: Original Container + Vermiculite Pure->LabPack LabPack->Incineration

Figure 1: Decision logic for the segregation and disposal of Methyl (2R)-2-hydroxy-4-methylpentanoate.

Regulatory Compliance (US Context)

  • EPA Waste Code: This material is not specifically listed (P or U list). However, if the waste mixture has a flash point < 60°C (140°F) due to other solvents (e.g., if mixed with acetone), it carries the D001 (Ignitable) code.

  • Sanitary Sewer: Strictly Prohibited. Esters contribute to high Biological Oxygen Demand (BOD) and can be toxic to wastewater bacteria.

  • TSCA: Ensure the chemical is listed on your facility's chemical inventory as required by the Toxic Substances Control Act (TSCA) if used for commercial purposes. For R&D, it falls under the R&D exemption but requires strict containment.

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: Methyl (2R)-2-hydroxy-4-methylpentanoate. MilliporeSigma.[8][9] Link

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261. EPA.gov. Link

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link

  • PubChem. (2024). Compound Summary: Methyl 2-hydroxy-4-methylpentanoate.[3][4][7][10][11] National Library of Medicine. Link

Sources

Handling

Personal protective equipment for handling methyl (2R)-2-hydroxy-4-methylpentanoate

Executive Summary & Chemical Identity Chemical Name: Methyl (2R)-2-hydroxy-4-methylpentanoate Synonyms: D-Leucic acid methyl ester; Methyl D-leucate CAS Number: 112529-90-5 (Specific stereoisomer) / 15960-01-7 (General)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

Chemical Name: Methyl (2R)-2-hydroxy-4-methylpentanoate Synonyms: D-Leucic acid methyl ester; Methyl D-leucate CAS Number: 112529-90-5 (Specific stereoisomer) / 15960-01-7 (General) Physical State: Liquid (Colorless to pale yellow)[1]

This guide defines the safety architecture for handling Methyl (2R)-2-hydroxy-4-methylpentanoate . As a chiral alpha-hydroxy acid (AHA) ester, this compound presents a dual challenge: it acts as an organic solvent capable of permeating standard glove materials, and upon hydrolysis, it functions as a skin sensitizer similar to glycolic or lactic acid.[1]

The Directive: Treat this chemical not just as a standard irritant, but as a permeating organic agent that requires specific barrier protection to prevent dermatitis and potential UV-sensitization of the skin.[1]

Risk Assessment & Hazard Profiling

Before selecting PPE, we must understand the mechanism of hazard.[1] This molecule combines an ester functionality with a hydroxyl group.[1]

Hazard Class (GHS)Hazard StatementOperational Implication
Skin Irritation (Category 2) H315: Causes skin irritation.[1][2][3]High Risk. Esters defat the skin; the hydroxy group increases polarity/absorption.[1]
Eye Irritation (Category 2A) H319: Causes serious eye irritation.[1][2][4]Medium Risk. Vapors or splash can cause acute conjunctivitis.[1]
STOT - SE (Category 3) H335: May cause respiratory irritation.[1][2][4]Medium Risk. Inhalation of mist/vapors requires engineering controls.[1]
Sensitization (AHA Effect) Not officially GHS classified, but chemically relevant.[1]Long-term Risk. Alpha-hydroxy esters can increase skin sensitivity to UV light (sunburn) if absorbed.[1]

Personal Protective Equipment (PPE) Matrix

Do not rely on "standard lab PPE" for organic esters.[1] The following specifications are based on permeation rates of aliphatic esters.

A. Hand Protection (Critical Control Point)

The Science: Latex gloves are strictly prohibited .[1][5] Organic esters swell the latex polymer matrix, creating micropores that allow chemical breakthrough in seconds.[1]

  • Primary Recommendation (Splash Protection):

    • Material: Nitrile Rubber (Accelerator-free preferred).[1]

    • Minimum Thickness: 5 mil (0.12 mm).

    • Protocol: "Splash and Trash."[1] If liquid touches the glove, change immediately.[1][6] Nitrile offers fair resistance to esters but will degrade with prolonged contact.[1]

  • Secondary Recommendation (Immersion/Spill Cleanup):

    • Material: Silver Shield® (Laminate) or Butyl Rubber.[1]

    • Reasoning: These multi-layer polymers provide >480 minutes of breakthrough time against esters.[1]

B. Ocular & Face Protection
  • Standard Handling: Chemical splash goggles (indirect vented).[1] Safety glasses are insufficient due to the liquid nature of the reagent and potential for "ricochet" droplets during pipetting.[1]

  • Large Volume (>500 mL): Face shield required over goggles.[1]

C. Respiratory Protection
  • Primary Control: All handling must occur inside a certified chemical fume hood.[1]

  • Face Velocity: Maintain 80–100 fpm (feet per minute).

  • Emergency Backup: If hood failure occurs, use a half-face respirator with Organic Vapor (OV) cartridges (Yellow/Black band).[1]

Operational Workflow: From Storage to Disposal

This workflow integrates safety with experimental integrity.[1]

SafetyWorkflow Risk 1. Risk Assessment (Check CAS & Volume) PPE 2. PPE Donning (Nitrile 5mil + Goggles) Risk->PPE Verified Hood 3. Engineering Control (Fume Hood On) PPE->Hood Ready Action 4. Handling (Pipette/Dispense) Hood->Action Airflow OK Action->PPE Splash Event (Change Gloves) Waste 5. Disposal (Org. Solvent Stream) Action->Waste Complete

Figure 1: Operational safety logic flow. Note the feedback loop: immediate glove change is required upon any splash contact.[1][6]

Step-by-Step Protocol

1. Preparation:

  • Inspect the container for crystallization (rare, but possible if stored cold).[1] If solid, warm gently to room temperature in the hood; do not heat open containers.

  • Verify Ventilation: Check the fume hood flow monitor.

2. Dispensing:

  • Tooling: Use positive displacement pipettes or glass syringes.[1] Avoid polystyrene (PS) plastics, as esters can etch them over time, leaching plasticizers into your sample.[1]

  • Technique: Keep the sash at the lowest working position.[1] Dispense slowly to minimize aerosol generation.[1]

3. Spill Management (Minor < 10 mL):

  • Alert: Inform nearby personnel.

  • Absorb: Use polypropylene pads or vermiculite.[1] Do not use paper towels alone (rapid evaporation).[1]

  • Clean: Wipe surface with soap and water (esters are lipophilic; soap aids removal) followed by an ethanol rinse.[1]

Waste Disposal & Environmental Compliance

Disposal Class: Non-Halogenated Organic Solvent.[1]

  • Segregation: Do not mix with strong oxidizers (e.g., nitric acid) or strong bases.[1] Hydrolysis in the waste container can generate heat and pressure.[1]

  • Container: High-Density Polyethylene (HDPE) or Glass.[1]

  • Labeling: Must explicitly state "Methyl (2R)-2-hydroxy-4-methylpentanoate" and "Flammable/Irritant."[1]

References

  • Sigma-Aldrich. (2025).[1][2] Safety Data Sheet: Methyl (2R)-2-hydroxy-4-methylpentanoate. Retrieved from [1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 69363, D-Leucic acid methyl ester. Retrieved from [1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1][3] Personal Protective Equipment: Glove Selection Chart. Retrieved from [1]

  • U.S. Food and Drug Administration (FDA). (2022).[1] Alpha Hydroxy Acids in Cosmetics. Retrieved from [1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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